molecular formula C20H37NO9 B611202 t-Boc-aminooxy-PEG6-propargyl CAS No. 2093152-83-9

t-Boc-aminooxy-PEG6-propargyl

Cat. No.: B611202
CAS No.: 2093152-83-9
M. Wt: 435.5 g/mol
InChI Key: DQTCIKPJPWPYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Boc-aminooxy-PEG6-propargyl is a PEG derivative containing a propargyl group and t-Boc-aminooxy group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage. PEG Linkers my be useful in the development of antibody drug conjugates.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO9/c1-5-6-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-21-19(22)30-20(2,3)4/h1H,6-18H2,2-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTCIKPJPWPYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136423
Record name 3,6,9,12,15,18,21-Heptaoxa-2-azatetracos-23-ynoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093152-83-9
Record name 3,6,9,12,15,18,21-Heptaoxa-2-azatetracos-23-ynoic acid, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2093152-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18,21-Heptaoxa-2-azatetracos-23-ynoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Versatility of t-Boc-aminooxy-PEG6-propargyl in Advanced Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications and methodologies associated with the heterobifunctional linker, t-Boc-aminooxy-PEG6-propargyl. This linker has emerged as a critical tool in the development of sophisticated targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring three distinct functional components, offers a powerful platform for the precise assembly of complex biomolecules.

Core Properties of this compound

This compound is a molecule meticulously designed for multi-step, controlled bioconjugation strategies.[1] Its structure comprises a terminal propargyl group, a Boc-protected aminooxy group, and a discrete six-unit polyethylene (B3416737) glycol (PEG) spacer. Each of these components plays a crucial role in its functionality.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₃₇NO₉[1]
Molecular Weight 435.5 g/mol [1]
CAS Number 2093152-83-9[2]
Purity Typically ≥95%[1]
Storage -20°C for long-term storage[1]

The propargyl group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This reaction is highly efficient and bioorthogonal, meaning it proceeds with high yield and specificity in complex biological environments without interfering with native biochemical processes. The t-Boc-aminooxy group , on the other hand, provides a latent aldehyde/ketone-reactive moiety. The tert-butyloxycarbonyl (Boc) protecting group ensures the aminooxy functionality remains inert until its desired reaction. It can be readily removed under mild acidic conditions to reveal the highly reactive aminooxy group, which can then undergo oxime ligation with an aldehyde or ketone to form a stable oxime bond.[3]

The PEG6 spacer is not merely a passive linker; it imparts several advantageous properties to the molecule and the resulting bioconjugate. The hydrophilic nature of the PEG chain enhances the aqueous solubility of the linker and the final product, which is often a challenge with hydrophobic drug molecules.[1] Furthermore, the PEG spacer can influence the pharmacokinetic profile of the bioconjugate, potentially leading to a longer circulation half-life and reduced immunogenicity.[4][5]

G cluster_linker This compound Propargyl Propargyl Group (for Click Chemistry) PEG6 PEG6 Spacer (Hydrophilicity & Spacing) Propargyl->PEG6 --- BocAminooxy t-Boc-aminooxy Group (Protected Aldehyde/Ketone Reactive Group) PEG6->BocAminooxy --- ADC_Workflow cluster_antibody Antibody Modification cluster_linker_drug Linker-Drug Conjugation cluster_final_adc Final ADC Assembly Antibody Monoclonal Antibody Mod_Antibody Azide-modified Antibody Antibody->Mod_Antibody Introduction of Azide Group ADC Homogeneous ADC Mod_Antibody->ADC Click Chemistry Linker t-Boc-aminooxy- PEG6-propargyl Deprotected_Linker Aminooxy-PEG6- propargyl Linker->Deprotected_Linker Boc Deprotection Drug Aldehyde-modified Cytotoxic Drug Drug_Linker Drug-Linker Intermediate Deprotected_Linker->Drug_Linker Oxime Ligation Drug_Linker->ADC PROTAC_Workflow cluster_step1 Step 1: Click Chemistry cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Oxime Ligation POI_Ligand POI Ligand (Azide-modified) Intermediate1 POI Ligand-Linker Intermediate POI_Ligand->Intermediate1 E3_Ligand E3 Ligase Ligand (Aldehyde-modified) PROTAC Final PROTAC E3_Ligand->PROTAC Linker This compound Linker->Intermediate1 Intermediate2 Deprotected Intermediate Intermediate1->Intermediate2 Intermediate2->PROTAC

References

An In-depth Technical Guide to t-Boc-aminooxy-PEG6-propargyl: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, t-Boc-aminooxy-PEG6-propargyl. It details its chemical structure, physicochemical properties, and its significant applications in bioconjugation, click chemistry, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Identity

This compound is a versatile chemical tool featuring three key components: a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, a hexapolyethylene glycol (PEG6) spacer, and a terminal propargyl group. This unique architecture allows for sequential and orthogonal conjugation reactions, making it a valuable asset in the precise construction of complex biomolecular conjugates.

Structure:

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

PropertyValueReference(s)
CAS Number 2093152-83-9[1][2][3]
Molecular Formula C₂₀H₃₇NO₉[1][3]
Molecular Weight 435.5 g/mol [1][2]
Appearance Solid powder[4]
Purity >98%[2]
Solubility Soluble in DMSO, DCM, DMF[5]
Storage Conditions -20°C for long-term storage[2][4]
Shipping Conditions Ambient temperature[2]

Functional Group Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its terminal functional groups, enabling a controlled, stepwise approach to bioconjugation.

The Propargyl Group: Gateway to Click Chemistry

The terminal propargyl group (an alkyne) is primed for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction forms a stable triazole linkage with an azide-functionalized molecule.[1][6] The high efficiency and bioorthogonality of this reaction allow for the specific labeling and conjugation of biomolecules in complex biological mixtures.[7][8]

The t-Boc-Aminooxy Group: Controlled Bioconjugation

The aminooxy group, protected by a t-Boc moiety, provides a latent reactive handle for conjugation to carbonyl-containing molecules (aldehydes or ketones) to form a stable oxime bond.[3][9] The t-Boc protecting group is stable under neutral and basic conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the reactive aminooxy group.[][11] This acid-lability allows for a controlled deprotection step, ensuring that the aminooxy group only becomes reactive when desired.

The PEG6 Spacer: Enhancing Physicochemical Properties

The hydrophilic hexaethylene glycol (PEG6) spacer confers several advantageous properties to the linker and the resulting conjugate. It increases the aqueous solubility of the molecule, which is particularly beneficial when working with hydrophobic drugs or proteins.[2][4][5] The PEG spacer also reduces steric hindrance between the conjugated molecules and can help to minimize immunogenicity.[12] In the context of PROTACs, the length and flexibility of the PEG linker are critical for the formation of a stable ternary complex between the target protein and the E3 ligase.[13][14]

Key Applications in Drug Discovery and Development

The unique trifunctional nature of this compound makes it a powerful tool in several areas of therapeutic development.

Antibody-Drug Conjugates (ADCs)

In the construction of ADCs, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. For instance, the propargyl group can be reacted with an azide-modified antibody, followed by deprotection of the t-Boc group and conjugation of an aldehyde- or ketone-containing drug to the newly exposed aminooxy group. The PEG spacer enhances the solubility and pharmacokinetic properties of the final ADC.[15][][17]

PROTACs

This compound is a valuable building block for the synthesis of PROTACs.[18][19] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[13][14] The linker connects the target protein binder to the E3 ligase ligand, and its length and composition are crucial for the efficacy of the PROTAC.[20]

The logical workflow for utilizing a heterobifunctional linker like this compound in PROTAC synthesis is depicted below.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Start POI_Ligand Protein of Interest (POI) Ligand Start->POI_Ligand Linker This compound Start->Linker E3_Ligand E3 Ligase Ligand Start->E3_Ligand Step1 Couple POI Ligand to Linker (e.g., via Click Chemistry) POI_Ligand->Step1 Linker->Step1 Step3 Couple E3 Ligase Ligand (e.g., via Amide Bond Formation) E3_Ligand->Step3 Intermediate1 POI-Linker-Boc Step1->Intermediate1 Step2 Deprotection of t-Boc Group (Acidic Conditions) Intermediate1->Step2 Intermediate2 POI-Linker-NH2O Step2->Intermediate2 Intermediate2->Step3 PROTAC Final PROTAC Molecule Step3->PROTAC

Caption: PROTAC Synthesis Workflow using a Heterobifunctional Linker.

The signaling pathway for PROTAC-mediated protein degradation is illustrated in the following diagram.

PROTAC_Signaling_Pathway cluster_cellular_process Cellular Environment PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (PROTAC-POI-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recycling Recycling of PROTAC and E3 Ligase Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Degradation->Recycling

Caption: PROTAC-Mediated Protein Degradation Pathway.

Experimental Protocols

The following sections provide generalized protocols for the key reactions involving this compound. These should be optimized for specific substrates and experimental conditions.

Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to expose the reactive aminooxy functionality.

Materials:

  • This compound containing conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the Boc-protected compound in a mixture of DCM and TFA (typically a 1:1 ratio).[21]

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.[21]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the propargyl group with an azide-containing molecule.

Materials:

Procedure:

  • Dissolve the this compound and the azide-functionalized molecule in the chosen solvent.

  • Prepare a fresh solution of sodium ascorbate in water.

  • Prepare a solution of CuSO₄ in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The order of addition is crucial to ensure the in situ reduction of Cu(II) to the catalytic Cu(I) species.

  • Stir the reaction at room temperature. The reaction time can range from a few minutes to several hours, depending on the reactants. Monitor the progress by TLC or LC-MS.

  • Upon completion, the product can be purified by an appropriate method, such as column chromatography or HPLC.

Oxime Ligation

This protocol describes the reaction of the deprotected aminooxy group with an aldehyde or ketone.

Materials:

  • Deprotected aminooxy-PEG6-propargyl containing conjugate

  • Aldehyde or ketone-functionalized molecule

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5)[22]

  • Aniline (B41778) (optional, as a catalyst)[22]

Procedure:

  • Dissolve the deprotected aminooxy-containing molecule in the reaction buffer.

  • Dissolve the aldehyde or ketone-containing molecule in a compatible solvent and add it to the reaction mixture.

  • If desired, add a catalytic amount of aniline to accelerate the reaction.[22]

  • Stir the reaction at room temperature for 2-4 hours. Monitor the formation of the oxime linkage by LC-MS.

  • Purify the final conjugate using a suitable method, such as size exclusion chromatography or dialysis, to remove unreacted starting materials.

A generalized workflow for a two-step bioconjugation using a heterobifunctional linker is presented below.

Bioconjugation_Workflow cluster_workflow General Bioconjugation Workflow Start Start Biomolecule1 Biomolecule 1 (e.g., Antibody with Azide) Start->Biomolecule1 Linker This compound Start->Linker Reaction1 Step 1: First Conjugation (e.g., Click Chemistry) Biomolecule1->Reaction1 Linker->Reaction1 Intermediate Intermediate Conjugate Reaction1->Intermediate Deprotection Step 2: Deprotection (Removal of t-Boc) Intermediate->Deprotection Activated_Intermediate Activated Intermediate Deprotection->Activated_Intermediate Reaction2 Step 3: Second Conjugation (e.g., Oxime Ligation) Activated_Intermediate->Reaction2 Biomolecule2 Biomolecule 2 (e.g., Drug with Aldehyde) Biomolecule2->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate Purification Purification and Characterization Final_Conjugate->Purification

References

An In-depth Technical Guide to the Mechanism of Action of t-Boc-aminooxy-PEG6-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

t-Boc-aminooxy-PEG6-propargyl is a heterobifunctional linker molecule meticulously engineered for advanced bioconjugation applications. Its unique tripartite structure, comprising a protected aminooxy group, a hexakis(polyethylene glycol) spacer, and a terminal propargyl group, offers a versatile platform for the sequential or orthogonal conjugation of diverse biomolecules. This guide elucidates the core mechanism of action of each functional moiety, provides detailed experimental protocols for their respective conjugation chemistries, and presents relevant physicochemical data. Furthermore, it explores the linker's application in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), illustrating its role in mediating the degradation of therapeutically relevant proteins such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Chemical Structure and Physicochemical Properties

This compound is characterized by a modular design that facilitates its utility in complex bioconjugation strategies. The molecule's structure allows for precise control over the linkage of different molecular entities, making it an invaluable tool in drug delivery, diagnostics, and fundamental biological research.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these properties are based on data from safety data sheets for the specified compound or structurally similar molecules and may not have been determined through direct experimental measurement of this specific molecule.

PropertyValueSource
Chemical Formula C₂₀H₃₇NO₉DC Chemicals[1]
Molecular Weight 435.51 g/mol DC Chemicals[1]
CAS Number 2093152-83-9BroadPharm[2]
Appearance SolidDC Chemicals[1]
Solubility Soluble in water, DMSO, DMF, DCMBroadPharm[3]
Storage Conditions Store at -20°C (powder) or -80°C (in solvent)DC Chemicals[1]
Stability Stable under recommended storage conditionsDC Chemicals[1]

Core Mechanism of Action

The functionality of this compound is derived from its three distinct components: the t-Boc-protected aminooxy group, the PEG6 spacer, and the propargyl group. Each component plays a specific role in the bioconjugation process.

The t-Boc-Protected Aminooxy Group: Oxime Ligation

The N-tert-butoxycarbonyl (t-Boc) group serves as a robust protecting group for the highly reactive aminooxy moiety.[4][5] This protection is crucial for preventing unwanted side reactions during the storage and handling of the linker, as well as during the conjugation of the propargyl end. The t-Boc group can be efficiently removed under mild acidic conditions to reveal the free aminooxy group.[2][6]

Once deprotected, the aminooxy group can readily react with aldehydes or ketones on a target molecule to form a stable oxime linkage.[7][8] This reaction, known as oxime ligation, is highly chemoselective and proceeds efficiently in aqueous environments, making it ideal for bioconjugation.

G cluster_deprotection t-Boc Deprotection cluster_ligation Oxime Ligation tBoc_Linker This compound Free_Aminooxy Aminooxy-PEG6-propargyl tBoc_Linker->Free_Aminooxy Mild Acidic Conditions (e.g., TFA) Oxime_Conjugate Oxime-linked Conjugate Free_Aminooxy->Oxime_Conjugate Aldehyde_Molecule Aldehyde-containing Biomolecule Aldehyde_Molecule->Oxime_Conjugate

Fig. 1: Deprotection and Oxime Ligation Workflow.
The Propargyl Group: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal propargyl group is the reactive handle for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This reaction enables the covalent linkage of the propargyl group to a molecule bearing an azide (B81097) functional group, forming a stable triazole ring.[6] CuAAC is renowned for its high efficiency, specificity, and biocompatibility, allowing for rapid and clean conjugation in complex biological mixtures.

G cluster_click_chem Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Propargyl_Linker This compound Triazole_Conjugate Triazole-linked Conjugate Propargyl_Linker->Triazole_Conjugate Azide_Molecule Azide-containing Biomolecule Azide_Molecule->Triazole_Conjugate Cu(I) Catalyst

Fig. 2: Click Chemistry Conjugation.
The PEG6 Spacer: Enhancing Physicochemical Properties

The hexakis(polyethylene glycol) (PEG6) spacer serves multiple critical functions. Primarily, it significantly enhances the aqueous solubility of the linker and its conjugates, which is often a challenge with hydrophobic biomolecules.[2][6] The PEG spacer also provides flexibility and reduces steric hindrance between the conjugated molecules, potentially preserving their biological activity.[9] In the context of PROTACs, the length of the PEG linker is a critical parameter that influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby affecting degradation efficiency.[9]

Application in PROTAC Development: A Case Study of IRAK4 Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[10] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound is an ideal candidate for constructing PROTACs due to its bifunctional nature and the tunable length of the PEG spacer.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a key mediator of innate immunity, and its overactivation is linked to various autoimmune diseases and cancers.[][12] PROTACs that target IRAK4 for degradation offer a promising therapeutic strategy by eliminating both the kinase and scaffolding functions of the protein.[]

The following diagram illustrates the mechanism of action of an IRAK4-targeting PROTAC that could be synthesized using a linker like this compound.

G cluster_protac PROTAC-Mediated Degradation of IRAK4 PROTAC IRAK4 PROTAC Ternary_Complex Ternary Complex (IRAK4-PROTAC-E3) PROTAC->Ternary_Complex IRAK4 IRAK4 Protein IRAK4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of IRAK4 Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded IRAK4 (Peptides) Proteasome->Degradation

Fig. 3: IRAK4 PROTAC Signaling Pathway.

Experimental Protocols

The following protocols are representative examples for the key reactions involving this compound. Optimal conditions may vary depending on the specific substrates and should be determined empirically.

Protocol for t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to yield the free aminooxy functionality.

StepProcedureReagents and Materials
1 Dissolve this compound in a suitable organic solvent.This compound, Dichloromethane (DCM) or 1,4-Dioxane
2 Add an excess of a strong acid.Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
3 Stir the reaction mixture at room temperature.Magnetic stirrer, reaction vessel
4 Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.TLC plates, LC-MS system
5 Remove the solvent and excess acid under reduced pressure.Rotary evaporator
6 The resulting aminooxy-PEG6-propargyl can be used directly or after purification.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group and an azide-containing molecule.

StepProcedureReagents and Materials
1 Dissolve the azide-containing molecule and this compound in a suitable solvent system.Azide-functionalized molecule, this compound, t-Butanol/Water mixture
2 Add a copper(II) sulfate (B86663) solution.Copper(II) sulfate (CuSO₄)
3 Add a solution of a reducing agent to generate the Cu(I) catalyst in situ.Sodium ascorbate
4 Stir the reaction mixture at room temperature.Magnetic stirrer, reaction vessel
5 Monitor the reaction progress by TLC or LC-MS.TLC plates, LC-MS system
6 Purify the resulting conjugate using an appropriate chromatographic method.Column chromatography (e.g., silica (B1680970) gel or size-exclusion)
Protocol for Oxime Ligation

This protocol details the conjugation of the deprotected aminooxy group with an aldehyde or ketone.

StepProcedureReagents and Materials
1 Dissolve the deprotected aminooxy-PEG6-propargyl and the aldehyde/ketone-containing molecule in an aqueous buffer.Deprotected linker, aldehyde/ketone-functionalized molecule, Aniline-containing buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5, with aniline (B41778) as a catalyst)
2 Stir the reaction mixture at room temperature.Magnetic stirrer, reaction vessel
3 Monitor the formation of the oxime conjugate by LC-MS or HPLC.LC-MS or HPLC system
4 Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted components.Size-exclusion column, dialysis membrane

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its well-defined and distinct reactive ends, coupled with the beneficial properties of the PEG spacer, enable the precise and efficient construction of complex biomolecular architectures. The ability to perform sequential and orthogonal conjugations through robust and high-yielding reactions like CuAAC and oxime ligation makes it particularly suitable for the synthesis of sophisticated drug delivery systems, diagnostic reagents, and innovative therapeutics such as PROTACs. The continued application of such linkers will undoubtedly fuel further advancements in targeted therapies and our understanding of complex biological systems.

References

An In-depth Technical Guide on the Role of the PEG6 Spacer in Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the role of the hexaethylene glycol (PEG6) spacer in the design and function of bifunctional linkers, such as those used in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to Bifunctional Linkers and the PEG Spacer

Bifunctional molecules have emerged as a transformative modality in therapeutics, capable of hijacking cellular machinery or delivering potent payloads to specific targets.[1] These molecules are typically composed of three parts: a ligand that binds the target protein, a ligand that engages an effector protein or molecule, and a chemical linker that connects the two.[2] The linker is not merely a passive connector; its length, composition, flexibility, and physicochemical properties critically influence the overall efficacy, selectivity, and pharmacokinetic profile of the bifunctional molecule.[3][4]

Among the most common linker motifs are polyethylene (B3416737) glycol (PEG) chains.[1] PEG linkers are composed of repeating ethylene (B1197577) oxide units, which impart a unique set of properties highly valuable in drug design.[5] This guide focuses specifically on the role of the PEG6 spacer, a discrete chain of six ethylene glycol units, in modulating the function of these complex therapeutic agents.

Core Physicochemical Properties of the PEG6 Spacer

The inclusion of a PEG6 spacer in a bifunctional linker profoundly impacts its fundamental chemical and physical characteristics. These properties are crucial for the molecule's behavior in biological systems.

  • Hydrophilicity and Solubility: The ether oxygens in the PEG backbone form hydrogen bonds with water, making PEG linkers highly soluble in aqueous environments.[5][6] This property is critical for improving the solubility of often large and hydrophobic bifunctional molecules, which can otherwise suffer from poor bioavailability and aggregation issues.[7] The introduction of a PEG6 spacer can significantly enhance the aqueous solubility of a PROTAC or ADC.[][9]

  • Flexibility: The carbon-oxygen single bonds within the PEG chain can rotate freely, providing significant conformational flexibility.[5][10] This allows the two ends of the bifunctional molecule to adopt a wide range of spatial orientations, which is essential for facilitating complex biological interactions, such as the formation of a stable ternary complex in PROTACs.[11]

  • Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible polymer with minimal toxicity and a low propensity to elicit an immune response.[5][12] This "stealth" property is attributed to the formation of a hydration shell that reduces protein adsorption and recognition by the immune system.[5]

  • Tunable Length and Defined Structure: The PEG6 spacer is a monodisperse species, meaning it has a precise, uniform molecular weight and length.[] This allows for a systematic and predictable approach to linker design, where the length can be finely tuned by adding or removing ethylene glycol units to optimize biological activity.[]

The Role of PEG6 Spacers in PROTACs

In PROTACs, the linker's role is to optimally position a target Protein of Interest (POI) and an E3 ubiquitin ligase to form a productive ternary complex, leading to the ubiquitination and subsequent degradation of the POI.[3]

Impact on Ternary Complex Formation and Stability

The length and flexibility of the PEG6 spacer are critical for the geometry and stability of the POI-PROTAC-E3 ligase ternary complex.[4] An optimal linker length is required to span the distance between the two proteins without inducing steric hindrance or excessive conformational strain.[14] While longer PEG chains can offer more flexibility, they may also come with an entropic penalty that can destabilize the complex.[] Conversely, a linker that is too short may prevent the complex from forming altogether. The PEG6 length often represents a balance, providing sufficient reach and flexibility for many target-E3 ligase pairs.

Influence on Degradation Efficacy (DC₅₀ and Dₘₐₓ)

The efficacy of a PROTAC is measured by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation).[14] Both parameters are highly dependent on the linker. Systematic variation of PEG linker length is a common strategy to optimize degradation.[15] For some targets, a PEG6 linker has been shown to provide superior degradation compared to shorter or longer PEG chains, highlighting the empirical nature of linker optimization.[11][16]

Modulation of Physicochemical Properties and Permeability

A significant challenge in PROTAC design is achieving good cell permeability while maintaining sufficient solubility. PROTACs often violate traditional small-molecule drug-likeness rules (like Lipinski's Rule of Five) due to their high molecular weight. The hydrophilic nature of the PEG6 spacer improves solubility, but can simultaneously decrease passive membrane permeability.[7][15] Therefore, a balance must be struck, and the PEG6 motif is often combined with other, more hydrophobic linker components to achieve an optimal profile for oral absorption and cellular uptake.[1]

The Role of PEG6 Spacers in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. Its primary roles are to ensure stability in circulation and allow for efficient release of the payload inside the target cancer cell.

Enhancing Solubility and Preventing Aggregation

Many cytotoxic payloads used in ADCs are highly hydrophobic.[6] Conjugating multiple copies of these drugs to an antibody can induce aggregation, leading to poor stability, rapid clearance from circulation, and potential immunogenicity.[17] Incorporating hydrophilic PEG6 spacers into the linker design dramatically improves the overall solubility of the ADC, allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[6][18]

Impact on Pharmacokinetics (PK)

The inclusion of PEG linkers can significantly improve the pharmacokinetic profile of an ADC.[6][17] The hydrophilic and flexible nature of the PEG6 spacer can shield the hydrophobic payload from the surrounding environment, reducing uptake by the reticuloendothelial system and extending the conjugate's half-life in circulation.[] However, the length of the PEG chain must be optimized, as very long chains can sometimes lead to faster clearance depending on the overall construct.[20]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the properties of bifunctional molecules.

Table 1: Impact of PEG Spacer Length on Physicochemical and Biological Properties of Bombesin-Based Radiotracers [16]

LinkerLogD (Hydrophilicity)Serum Stability (t₁/₂ in min)IC₅₀ (nM)
PEG2-1.95246 ± 42.0 ± 0.3
PEG4-2.10489 ± 252.1 ± 0.2
PEG6 -2.15 584 ± 20 2.2 ± 0.1
PEG12-2.22495 ± 213.0 ± 0.4

Data from a study on bombesin (B8815690) antagonists, demonstrating that increasing PEG length enhances hydrophilicity and that PEG6 provided the highest serum stability in this series.[16]

Table 2: Illustrative Impact of Linker Composition on PROTAC Performance [1][14]

PROTAC TargetLinker TypeLinker Length (atoms)Degradation Efficacy (DC₅₀)Key Observation
CRBNAlkyl Chain9Concentration-dependent degradationAlkyl linker is effective.
CRBNPEG39Weak degradationReplacing CH₂ with oxygen atoms inhibited PROTAC activity in this specific case.[1]
BRD4PEG (Variable)3-12Length-dependentOptimal degradation is often achieved at a specific PEG length.[1]
EGFR/HER2PEG-basednDual degradationA specific length was selective for both targets.[11]
EGFRPEG-basedn+3Selective EGFR degradationA small increase in PEG length abolished HER2 degradation, imparting selectivity.[11]

This table compiles illustrative data from multiple sources to highlight how linker composition and length are critical determinants of PROTAC efficacy and selectivity.

Experimental Protocols

General Protocol for Synthesis of a Heterobifunctional PEG6 Linker

This protocol describes a general method for creating a PEG6 linker with orthogonal functional groups (e.g., an azide (B81097) and a carboxylic acid) for subsequent conjugation.[21]

  • Monoprotection of PEG6-diol: Dissolve hexaethylene glycol in anhydrous dichloromethane (B109758) (DCM). Add one equivalent of a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., triethylamine). Stir at room temperature until analysis (e.g., TLC) shows consumption of the starting material. Purify by column chromatography to isolate the mono-protected PEG6.

  • Functionalization of the Free Hydroxyl: Dissolve the mono-protected PEG6 in anhydrous DCM. Convert the free hydroxyl group to a leaving group (e.g., mesylate) by adding methanesulfonyl chloride and a base.

  • Introduction of the First Functional Group (Azide): React the mesylated intermediate with sodium azide in a polar aprotic solvent like DMF at an elevated temperature (e.g., 80 °C) to yield the azide-functionalized, protected PEG6.

  • Deprotection: Remove the protecting group (e.g., using TBAF for a silyl (B83357) ether) to reveal the free hydroxyl group.

  • Introduction of the Second Functional Group (Carboxylic Acid): Oxidize the terminal alcohol to a carboxylic acid using an oxidizing agent like Jones reagent or TEMPO.

  • Purification: Purify the final heterobifunctional PEG6 linker using column chromatography or HPLC. Characterize the final product by ¹H NMR and mass spectrometry.

Protocol for Western Blotting to Assess PROTAC-Mediated Protein Degradation
  • Cell Culture and Treatment: Plate cells (e.g., HEK293T or a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (or DMSO as a vehicle control) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95 °C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C. Wash the membrane with TBST.

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Use an internal loading control (e.g., β-actin or GAPDH) to normalize the band intensities. Quantify the band intensities using software like ImageJ to determine the percentage of protein degradation relative to the vehicle control.

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC-Mediated Protein Degradation cluster_0 POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Target Binder-PEG6-E3 Ligase Ligand) E3 E3 Ubiquitin Ligase PROTAC->Ternary E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic mechanism of a PROTAC, hijacking the ubiquitin-proteasome system.

Experimental Workflow: PROTAC Evaluation Cascade

PROTAC_Workflow Experimental Workflow for PROTAC Evaluation N1 PROTAC Synthesis (with PEG6 Linker) N2 Biochemical Assay (e.g., SPR, FP) Ternary Complex Formation N1->N2 D1 Productive Complex? N2->D1 N3 Cellular Assay Western Blot for Degradation (DC50, Dmax) N4 Cell Viability Assay (Assess Toxicity) N3->N4 D2 Potent Degradation? N3->D2 N5 Permeability & PK Assays (e.g., Caco-2, Mouse PK) D3 Favorable PK/ADME? N5->D3 N6 In Vivo Efficacy Study (Xenograft Model) D1->N1 No (Re-design Linker) D1->N3 Yes D2->N1 No (Re-design Linker) D2->N5 Yes D3->N1 No (Re-design Linker) D3->N6 Yes

Caption: A typical screening cascade for the development and optimization of PROTACs.

Logical Relationships: Impact of PEG6 Linker Properties

Linker_Properties Logical Relationship of PEG6 Linker Properties PEG6 PEG6 Spacer Sol Increased Solubility PEG6->Sol Flex Conformational Flexibility PEG6->Flex Bio Biocompatibility PEG6->Bio Pos1 Improved PK Profile (Longer Half-Life) Sol->Pos1 Pos2 Reduced Aggregation (ADCs) Sol->Pos2 Neg1 Decreased Permeability Sol->Neg1 Pos3 Optimal Ternary Complex Formation (PROTACs) Flex->Pos3 Neg2 Potential Entropic Penalty Flex->Neg2 Bio->Pos1 Pos4 Reduced Immunogenicity Bio->Pos4

Caption: Interplay of PEG6 properties and their impact on bifunctional molecule performance.

Conclusion and Future Perspectives

The PEG6 spacer is a versatile and powerful tool in the rational design of bifunctional therapeutics like PROTACs and ADCs. Its inherent hydrophilicity, flexibility, and biocompatibility can be leveraged to overcome critical challenges in drug development, including poor solubility, instability, and rapid clearance.[5][15] However, the impact of the PEG6 spacer is context-dependent, and its length represents a delicate balance between beneficial properties and potential drawbacks, such as reduced cell permeability or entropic penalties.[][15]

The "trial and error" approach to linker design is progressively being superseded by more rational, structure-guided strategies.[15] Advances in structural biology (e.g., Cryo-EM) and computational modeling are providing unprecedented insights into the dynamics of ternary complexes, enabling more precise predictions of optimal linker lengths and compositions. The future of linker design will likely involve the development of more sophisticated "functional linkers" that do more than just connect two moieties, potentially incorporating cleavable sites, photo-switchable elements, or other features to enhance therapeutic efficacy and safety.[3] Within this evolving landscape, the well-characterized and synthetically accessible PEG6 unit will undoubtedly remain a foundational building block for creating the next generation of bifunctional drugs.

References

The Indispensable Role of the t-Boc Protecting Group in Modern Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (t-Boc) protecting group is a cornerstone of modern organic synthesis, prized for its reliability and versatility in temporarily masking amine functionalities. Its widespread application, particularly in peptide synthesis and the development of complex pharmaceuticals, stems from its unique combination of stability under a wide range of conditions and its facile, selective removal under acidic treatment. This technical guide provides an in-depth exploration of the t-Boc group's function, application, and the precise methodologies governing its use.

Core Principles of t-Boc Protection

The primary function of the t-Boc group is to prevent the nucleophilic amine from participating in undesired side reactions during a synthetic sequence. This is achieved by converting the amine into a carbamate, which significantly diminishes its nucleophilicity. The t-Boc group is valued for its stability in basic, nucleophilic, and reductive environments, rendering it compatible with a broad spectrum of chemical transformations.

The key to the t-Boc group's utility lies in its acid-labile nature. It can be readily cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA), to regenerate the free amine. This orthogonality allows for the selective deprotection of t-Boc-protected amines in the presence of other protecting groups, such as the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) or the hydrogenolysis-labile Cbz (carboxybenzyl) groups, a critical strategy in the synthesis of complex molecules.[1][2]

Mechanism of Action: Protection and Deprotection

The introduction and removal of the t-Boc group proceed through well-defined reaction mechanisms.

Protection of Amines

The most common method for the introduction of the t-Boc group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) ((Boc)₂O), in the presence of a base.[3][4] The amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the thermodynamically stable products carbon dioxide and tert-butanol.[5][6]

G cluster_protection t-Boc Protection Mechanism Amine R-NH₂ (Amine) Intermediate [Tetrahedral Intermediate] Amine->Intermediate + (Boc)₂O Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Base Base (e.g., TEA, DMAP) Base->Intermediate ProtectedAmine R-NH-Boc (Protected Amine) Intermediate->ProtectedAmine Byproducts CO₂ + t-BuOH + HB⁺ Intermediate->Byproducts Decomposition

Caption: General mechanism for the protection of an amine with di-tert-butyl dicarbonate.

Deprotection of t-Boc Protected Amines

The removal of the t-Boc group is typically achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[3][7] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[8] The carbamic acid is unstable and rapidly decarboxylates to yield the free amine, which is then protonated by the excess acid to form the corresponding ammonium (B1175870) salt.[8]

G cluster_deprotection t-Boc Deprotection Mechanism ProtectedAmine R-NH-Boc Protonation Protonation ProtectedAmine->Protonation + H⁺ (e.g., TFA) ProtonatedIntermediate [Protonated Intermediate] Protonation->ProtonatedIntermediate CarbamicAcid R-NH-COOH (Carbamic Acid) ProtonatedIntermediate->CarbamicAcid tButylCation (CH₃)₃C⁺ (tert-butyl cation) ProtonatedIntermediate->tButylCation Amine R-NH₂ (Amine) CarbamicAcid->Amine CO2 CO₂ CarbamicAcid->CO2 Decarboxylation AmmoniumSalt R-NH₃⁺ X⁻ (Ammonium Salt) Amine->AmmoniumSalt + H⁺

Caption: Acid-catalyzed deprotection of a t-Boc protected amine.

Quantitative Data on t-Boc Protection and Deprotection

The efficiency of t-Boc protection and deprotection is a critical factor in its widespread use. The following tables summarize quantitative data from various studies, highlighting the versatility of the t-Boc group across a range of substrates and reaction conditions.

Table 1: N-tert-Butoxycarbonylation of Various Amines

EntrySubstrate (Amine)Reagent/ConditionsTimeYield (%)Reference
1Aniline(Boc)₂O, Amberlyst-15, Solvent-free, RT1 min99[9]
24-Nitroaniline(Boc)₂O, Amberlyst-15, Solvent-free, RT2 min98[9]
3Benzylamine(Boc)₂O, Water:Acetone (9.5:0.5), RT8 min95[10]
4Cyclohexylamine(Boc)₂O, Water:Acetone (9.5:0.5), RT10 min92[10]
5Piperidine(Boc)₂O, Amberlyst-15, Solvent-free, RT2 min99[9]
6(S)-(-)-α-Methylbenzylamine(Boc)₂O, Water:Acetone (9.5:0.5), RT10 min94[10]
7Glycine methyl ester(Boc)₂O, Water:Acetone (9.5:0.5), RT12 min93[10]

Table 2: Deprotection of N-Boc Protected Amines

EntrySubstrate (N-Boc Amine)Reagent/ConditionsTimeYield (%)Reference
1N-Boc-benzylamineCholine chloride:p-TSA (1:1), RT10 min98[11]
2N-Boc-2-phenylethylamineCholine chloride:p-TSA (1:1), RT10 min99[11]
3N-Boc-anilineOxalyl chloride, MeOH, RT1 h90[6][12]
4N-Boc-4-nitroanilineOxalyl chloride, MeOH, RT1 h85[6][12]
5N-Boc-piperidineCholine chloride:p-TSA (1:1), RT15 min99[11]
6N-Boc-L-tryptophanOxalyl chloride, MeOH, RT3 h>95[6][12]
7N-Boc-L-AlanineIonic Liquid, 150°C, 2 eq. TFA10 min~97[13]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of t-Boc protection and deprotection strategies.

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

This protocol is a general method for the protection of primary amines using di-tert-butyl dicarbonate.[14]

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Dissolve the primary amine (1.0 equivalent) in THF or DCM.

  • Add the base (1.1-1.5 equivalents), for example, triethylamine.

  • Add di-tert-butyl dicarbonate (1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the standard procedure for the removal of the t-Boc group using TFA.[7][15]

Materials:

  • N-Boc protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (B28343) (optional, for azeotropic removal of TFA)

  • Cold diethyl ether

Procedure:

  • Dissolve the N-Boc protected amine (1.0 equivalent) in DCM.

  • Slowly add TFA to the stirred solution (a final concentration of 20-50% v/v is common).

  • Allow the reaction mixture to stir at room temperature for the specified time (typically 1-4 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene several times.

  • The crude product, the TFA salt of the amine, can be precipitated by adding cold diethyl ether.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Application in Solid-Phase Peptide Synthesis (SPPS)

The t-Boc protecting group was instrumental in the development of solid-phase peptide synthesis (SPPS), a revolutionary technique pioneered by R.B. Merrifield.[16] In Boc-SPPS, the N-terminal α-amino group of the growing peptide chain is protected with a t-Boc group, which is cleaved at each cycle with TFA. The side chains of the amino acids are protected with more acid-stable groups, such as benzyl (B1604629) ethers, which are only removed at the end of the synthesis with a strong acid like hydrofluoric acid (HF).[16][17]

G cluster_spps t-Boc Solid-Phase Peptide Synthesis (SPPS) Cycle Start Start with Resin-Bound Amino Acid (N-Boc protected) Deprotection Deprotection: Remove N-Boc group (e.g., TFA in DCM) Start->Deprotection Neutralization Neutralization: (e.g., DIEA in DCM) Deprotection->Neutralization Coupling Coupling: Add next N-Boc protected amino acid + coupling agent Neutralization->Coupling Washing Washing: Remove excess reagents Coupling->Washing Repeat Repeat for next amino acid Washing->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage: Cleave peptide from resin and remove side-chain protecting groups (e.g., HF) Repeat->Cleavage No (Final Amino Acid) Peptide Purified Peptide Cleavage->Peptide

Caption: A simplified workflow for the t-Boc solid-phase peptide synthesis (SPPS) cycle.

Conclusion

The t-Boc protecting group remains an indispensable tool in the arsenal (B13267) of the synthetic chemist. Its predictable reactivity, high efficiency of introduction and removal, and its role in orthogonal protection strategies have solidified its importance in the synthesis of a vast array of complex molecules, from peptides to pharmaceuticals. A thorough understanding of its underlying chemistry and the optimization of reaction protocols are crucial for its successful implementation in research and development.

References

Reactivity of the propargyl group in click chemistry reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Propargyl Group in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the propargyl group's reactivity and utility in the field of click chemistry. The propargyl group, with its terminal alkyne functionality (HC≡C−CH₂−), is a cornerstone reactant in two of the most powerful bioorthogonal ligation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Its small size, stability, and high reactivity in these specific reactions make it an invaluable tool for bioconjugation, materials science, and pharmaceutical development.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne (such as a propargyl group) and an azide (B81097).[1] This reaction is noted for its high efficiency, excellent yields, stereospecificity, and compatibility with a wide range of functional groups and aqueous conditions.[2][3] The reaction's rate is dramatically accelerated (by a factor of 10⁷ to 10⁸) compared to the uncatalyzed thermal cycloaddition, which requires high temperatures and often produces a mixture of regioisomers.[2]

The mechanism proceeds through a catalytic cycle involving copper(I) acetylide intermediates.[4] The copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate), is crucial for the reaction's success.[5][6]

CuAAC_Catalytic_Cycle R_Alkyne R1-C≡CH (Propargyl Group) Cu_Acetylide Copper(I) Acetylide Intermediate R_Alkyne->Cu_Acetylide Coordination Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide R_Azide R2-N3 (Azide) R_Azide->Cu_Triazolide Cycloaddition Cu_Triazolide->Cu_I Regeneration of Catalyst Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product Protonolysis

Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Quantitative Data on CuAAC Reactivity

The reactivity of the propargyl group in CuAAC can be influenced by its substituents, with steric and electronic factors playing a significant role.[4] Propargylamines, for instance, are highly reactive substrates. The table below summarizes kinetic data for various propargylamines in a ligand-accelerated CuAAC process.

Alkyne SubstrateTime to 50% Completion (min)Time to 90% Completion (min)Catalyst System
N,N-dimethylpropargylamine~5~15Ligand-accelerated Cu(I)
N,N-diethylpropargylamine~6~18Ligand-accelerated Cu(I)
4-(prop-2-yn-1-yl)morpholine~7~20Ligand-accelerated Cu(I)
Data extrapolated from a study by Hein, et al. on the relative performance of alkynes.[7]

Reaction yields are consistently high, often approaching quantitative conversion. For example, the CuAAC-based coupling of a sugar azide with a propargyl building block has been reported to proceed with a respectable yield of almost 80%.[8]

Detailed Experimental Protocol for CuAAC

This protocol provides a general guideline for the bioconjugation of a propargyl-modified molecule with an azide-functionalized molecule in an aqueous buffer.

Materials:

  • Propargyl-modified biomolecule

  • Azide-containing molecule

  • Copper Stock: 100 mM aqueous solution of CuSO₄·5H₂O.

  • Ligand Stock: 50 mM solution of THPTA or 10-50 mM of BTTAA in a suitable solvent (e.g., DMSO/water).[7][9]

  • Reducing Agent Stock: 1 M aqueous solution of sodium L-ascorbate (must be prepared fresh).[7]

  • Reaction Buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0).

Procedure:

  • Preparation of Reactants: In a microcentrifuge tube, dissolve the propargyl-modified biomolecule (1.0 equivalent) and the azide-containing molecule (1.2-10 equivalents) in the reaction buffer.[7][9]

  • Catalyst Premix: In a separate tube, prepare the catalyst premix. For a final reaction volume of 500 µL with a final copper concentration of 0.10 mM, combine 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand.[5] Mix gently. The recommended ligand-to-copper ratio is typically 5:1 to accelerate the reaction and protect biomolecules from oxidation.[5]

  • Add Catalyst: Add the catalyst premix to the solution containing the alkyne and azide. Mix by gentle pipetting.

  • Initiate Reaction: To start the reaction, add the freshly prepared sodium ascorbate (B8700270) solution to a final concentration of 5 mM (e.g., 25 µL of a 100 mM stock for a 500 µL final volume).[5] Vortex briefly.

  • Incubation: Seal the tube to minimize oxygen exposure and incubate the reaction.[10] Incubation can be done at room temperature for 1-4 hours or overnight.[10][11] Protect the reaction from light.

  • Work-up and Purification: The purification method depends on the nature of the product. For biomolecules, methods like spin column concentration, precipitation, or HPLC can be used to remove excess reagents and catalyst.[10][11]

CuAAC_Workflow prep_reagents 1. Prepare Reactants (Alkyne & Azide in Buffer) add_catalyst 3. Add Catalyst Premix to Reactants prep_reagents->add_catalyst prep_catalyst 2. Prepare Catalyst Premix (CuSO4 + Ligand) prep_catalyst->add_catalyst initiate 4. Initiate Reaction (Add Sodium Ascorbate) add_catalyst->initiate incubate 5. Incubate (Room Temp, 1-4h) initiate->incubate purify 6. Purify Product (e.g., HPLC, Spin Column) incubate->purify

General experimental workflow for a CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful, metal-free variant of the azide-alkyne cycloaddition.[12][13] Instead of a terminal propargyl alkyne, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, DIFO). The high ring strain of the cyclooctyne provides the necessary activation energy to drive the cycloaddition with an azide without the need for a toxic copper catalyst.[14][] This bioorthogonality makes SPAAC exceptionally well-suited for applications in living systems, including live-cell imaging and in vivo studies.[12][13] The propargyl group is typically introduced into one molecule, which is then converted to an azide to react with a cyclooctyne-modified partner.

Quantitative Data on SPAAC Reactivity

SPAAC kinetics are generally slower than CuAAC but can be modulated by the choice of cyclooctyne, azide structure, buffer, and pH.[16][17] Electron-withdrawing groups near the alkyne in the cyclooctyne or on the azide can increase the reaction rate.[18]

CyclooctyneAzide PartnerBuffer (pH 7)TemperatureSecond-Order Rate Constant (k) (M⁻¹s⁻¹)
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideHEPES25 °C1.22
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranosidePBS25 °C0.85
Sulfo-DBCO-amine3-azido-L-alanineHEPES25 °C0.55
Sulfo-DBCO-amine3-azido-L-alaninePBS25 °C0.32
DBCO-Trastuzumab1-azido-1-deoxy-β-D-glucopyranosideHEPES25 °C0.37
Data from a study on the effects of buffer, pH, and temperature on SPAAC rates.[17][19]
Detailed Experimental Protocol for SPAAC

This protocol outlines a general procedure for labeling an azide-modified biomolecule (potentially derived from a propargyl precursor) with a DBCO-functionalized molecule.

Materials:

  • Azide-modified biomolecule

  • DBCO-functionalized molecule (e.g., DBCO-PEG-dye)

  • Reaction Buffer (e.g., PBS, HEPES, pH 7.4). Note: HEPES buffer can result in higher reaction rates.[17]

  • DMSO (for dissolving hydrophobic DBCO reagents)

Procedure:

  • Prepare Biomolecule Solution: Dissolve the azide-modified biomolecule in the chosen reaction buffer to a known concentration.

  • Prepare DBCO Solution: Dissolve the DBCO-functionalized molecule in DMSO to create a concentrated stock solution (e.g., 5-10 mM).[20] This minimizes the final concentration of organic solvent in the reaction mixture.

  • Combine Reactants: Add the DBCO stock solution to the biomolecule solution. A molar excess of the DBCO reagent (e.g., 3-10 equivalents) is typically used to ensure complete labeling of the azide. The final DMSO concentration should ideally be kept below 5% to avoid denaturing proteins.

  • Incubation: Incubate the reaction mixture. Reactions can be performed at room temperature or 37 °C.[17] Incubation times vary widely based on reactant concentrations and their intrinsic reactivity, ranging from 1 hour to overnight.

  • Purification: Remove excess, unreacted DBCO reagent using appropriate methods such as dialysis, size-exclusion chromatography, or spin filtration, depending on the size and properties of the conjugated product.

CuAAC_vs_SPAAC cluster_0 CuAAC (Copper-Catalyzed) cluster_1 SPAAC (Strain-Promoted) a_alkyne Propargyl Alkyne (Terminal) a_product 1,4-Triazole a_alkyne->a_product a_azide Azide a_azide->a_product a_catalyst Cu(I) Catalyst + Ligand a_catalyst->a_product a_speed Kinetics: Very Fast (k > 1 M⁻¹s⁻¹) a_bio Biocompatibility: Limited (Copper Toxicity) s_alkyne Cyclooctyne (Strained) s_product Triazole s_alkyne->s_product s_azide Azide s_azide->s_product s_catalyst No Catalyst Required s_speed Kinetics: Moderate (k ~10⁻³ to 1 M⁻¹s⁻¹) s_bio Biocompatibility: Excellent (Metal-Free)

Logical comparison of CuAAC and SPAAC reactions.

Applications in Drug Development and Research

The reliability and bioorthogonality of click reactions involving the propargyl group and its derivatives have made them indispensable in pharmaceutical sciences.[21][22]

  • Bioconjugation: Click chemistry is widely used to attach molecules such as fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG) to proteins, nucleic acids, and other biomolecules for imaging and analysis.[20][23]

  • Antibody-Drug Conjugates (ADCs): CuAAC provides an efficient method for linking potent cytotoxic drugs to antibodies, creating targeted cancer therapies.[24]

  • PROTACs: The triazole linkage is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[24]

  • Drug Discovery: Fragment-based drug discovery can utilize click chemistry to link small, low-affinity fragments that bind to a biological target, rapidly creating a high-affinity lead compound.[21]

  • Nanoparticle Functionalization: Propargyl groups can be incorporated onto the surface of nanoparticles, allowing for subsequent "clicking" of targeting ligands or therapeutic payloads for drug delivery applications.[24][25]

Drug_Discovery_Workflow target Protein Target frag1 Fragment A (e.g., Propargyl-modified) frag1->target Binds to Site 1 click Click Chemistry (CuAAC) frag1->click frag2 Fragment B (e.g., Azide-modified) frag2->target Binds to Site 2 frag2->click lead High-Affinity Lead Compound click->lead Linkage

Workflow for fragment-based drug discovery using click chemistry.

References

A Technical Guide to the Solubility and Biocompatibility of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, a process known as PEGylation, is a cornerstone strategy in pharmaceutical development for enhancing the therapeutic efficacy of proteins, peptides, nanoparticles, and small-molecule drugs. This modification imparts significant changes to the physicochemical properties of the parent compound, most notably increasing its aqueous solubility and altering its biocompatibility profile. By creating a hydrophilic shield, PEGylation can improve pharmacokinetics, prolong circulation half-life, and reduce immunogenicity. However, the interaction of PEGylated compounds with the immune system is complex, with emerging evidence of complement activation and the generation of anti-PEG antibodies. This technical guide provides an in-depth analysis of the principles governing the solubility and biocompatibility of PEGylated compounds, presents quantitative data from key studies, details relevant experimental protocols, and illustrates the underlying biological pathways.

Introduction to PEGylation

PEGylation is the process of covalently or non-covalently attaching polyethylene glycol polymer chains to molecules such as drugs, therapeutic proteins, or vesicles.[1] PEG is a non-toxic, non-immunogenic, and water-soluble polymer, making it an ideal candidate for bioconjugation.[2][3] The process is designed to overcome disadvantages associated with certain biopharmaceuticals.[3]

The primary mechanism behind PEGylation's efficacy lies in the formation of a hydrated layer or "shield" around the conjugated molecule.[] This steric hindrance and hydrophilic barrier reduces recognition by proteolytic enzymes and the host's immune system, decreases aggregation, and limits renal clearance by increasing the molecule's hydrodynamic size.[1][] These alterations collectively lead to improved drug stability, increased retention time in the blood, and enhanced solubility, allowing for reduced dosing frequency and potentially lower toxicity.[2][3]

Enhancing Solubility with PEGylation

A significant advantage of PEGylation is its ability to confer water solubility to hydrophobic drugs and proteins.[1] Many promising therapeutic agents are hindered by poor solubility, which limits their formulation and bioavailability. PEG's highly hydrophilic nature can dramatically enhance the solubility of conjugated molecules in aqueous environments, which is crucial for intravenous administration.[]

The extent of solubility enhancement depends on several factors, including the molecular weight and structure (linear vs. branched) of the attached PEG chains.[2][5] For instance, a curcumin (B1669340) derivative, which is poorly soluble in water, became water-soluble after conjugation with PEG600.[6] Similarly, PEGylation is a key strategy to improve the solubility and tissue targeting of potent but virtually water-insoluble anticancer drugs like paclitaxel (B517696) and camptothecin.[7]

Table 1: Quantitative Effects of PEGylation on Solubility and Pharmacokinetics

Compound/FormulationPEG Modification DetailsKey Quantitative FindingReference(s)
LiposomesDecorated with 5 kDa mPEG (mPEG114-Chol)3.2-fold higher Area Under the Curve (AUC) compared to naked liposomes.[8][9][10]
LiposomesDecorated with branched 5 kDa mPEG ((mPEG114)2-DSPE)~31-fold lower cell association compared to naked liposomes.[8][9]
Camptothecin (CPT) LiposomesPEGylated (formulation F12)Blood concentration of ~35.4 ng/mL at 5 hours, whereas free CPT was undetectable.[11]
Doxorubicin LiposomesPEGylated vs. ConventionalHalf-life (t½) increased from 2-8 h (conventional) to 40-60 h (PEGylated).[12]
CurcuminConjugated with PEG600Resulted in a water-soluble conjugate from a poorly soluble parent compound.[6]

Biocompatibility of PEGylated Compounds

Biocompatibility is a critical aspect of any therapeutic agent. PEG itself is generally considered biologically inert and safe.[13] However, the biocompatibility of a PEGylated compound is a multifaceted issue encompassing general toxicity, immunogenicity, and specific interactions with components of the immune system.

General Biocompatibility and Reduced Toxicity

PEGylation is often employed to reduce the toxicity and improve the safety profile of drugs. Studies have consistently shown that PEGylated nanoparticles exhibit low cytotoxicity. For example, PEG-poly L-lysine-poly lactic-co-glycolic acid (PEG-PLL-PLGA) nanoparticles were found to be highly biocompatible with low cytotoxicity as measured by an MTT assay.[14] Similarly, PEGylated platinum nanoparticles demonstrated over 96% cell viability at concentrations of 100 μg/mL in normal cell lines.[15] Hemolysis assays, which measure the destructive effect of a material on red blood cells, further support the biocompatibility of many PEGylated formulations, with most showing hemolysis rates well below clinically significant levels.[16]

Table 2: In Vitro Biocompatibility Data of PEGylated Formulations

MaterialAssayResultReference(s)
PEG-PLL-PLGA NanoparticlesMTT AssayLow cytotoxicity observed in L929 mouse fibroblast cells.[14]
PEG-PLL-PLGA NanoparticlesHemolysis TestNo obvious blood toxicity.[14]
PEG-capped Platinum NanoparticlesCytotoxicity Assay (Normal Cell Lines)>96% cell viability at 100 μg/mL.[15]
PLCL-PEG 55:45 CopolymerHemolysis Assay2.5% ± 0.5 hemolysis rate.[16]
PEG-Methylsulfone HydrogelsLDH Assay (Fibroblasts)High cell survival ratios; no significant effect on cell membrane integrity after 24h.[17]
mPEG-PPAd NanoparticlesCytotoxicity Assay (HepG2 & HeLa cells)Paclitaxel-loaded nanoparticles were cytotoxic to cancer cells.[18]
Immunogenicity and Immune Responses

A key rationale for PEGylation is to create a "stealth" effect, masking the therapeutic molecule from the host's immune system to reduce immunogenicity and antigenicity.[1][19] This shielding effect can minimize the development of anti-drug antibodies (ADAs). However, a paradoxical response has been identified where the PEG moiety itself can be immunogenic, leading to the production of anti-PEG antibodies.[19][20][21] The presence of pre-existing or treatment-induced anti-PEG antibodies can lead to reduced efficacy and adverse safety consequences, including an infusion reaction known as Complement Activation-Related Pseudoallergy (CARPA).[19]

CARPA is a hypersensitivity reaction that can occur within minutes of administration of PEGylated drugs.[22] It is mediated by the activation of the complement system, triggered by the interaction of anti-PEG antibodies with the PEGylated compound. This leads to the release of anaphylatoxins (C3a and C5a), which in turn activate mast cells and basophils to release inflammatory mediators, causing the symptoms of a pseudo-allergic reaction.

CARPA_Pathway Diagram 1: CARPA Signaling Pathway cluster_trigger Triggering Phase cluster_activation Activation & Amplification cluster_effector Effector Phase PEG_Drug PEGylated Drug Complement Complement Activation PEG_Drug->Complement Binds to Anti_PEG_Ab Anti-PEG Antibody Anti_PEG_Ab->PEG_Drug Anaphylatoxins Release of Anaphylatoxins (C3a, C5a) Complement->Anaphylatoxins Mast_Cells Mast Cell / Basophil Activation Anaphylatoxins->Mast_Cells Binds to Receptors Mediators Release of Inflammatory Mediators (Histamine, Leukotrienes) Mast_Cells->Mediators Symptoms CARPA Symptoms (e.g., rash, hypotension, dyspnea) Mediators->Symptoms Induce

Diagram 1: CARPA Signaling Pathway
Complement System Activation

Beyond antibody-mediated responses, certain PEG formulations can directly activate the complement system, a key component of innate immunity.[23] Studies have shown that PEGs can generate complement activation products in human serum within minutes.[24] This activation can occur through two primary routes depending on PEG concentration and molecular weight: the lectin pathway and the alternative pathway.[24] The lectin pathway activation appears to involve ficolins and mannan-binding lectin-associated serine protease-2 (MASP-2), while the alternative pathway activation is a more complex process related to protein partitioning and exclusion effects.[24][25] Uncontrolled complement activation is a safety concern as it can contribute to inflammation and hypersensitivity reactions.[23]

Complement_Activation_Pathway Diagram 2: PEG-Mediated Complement Activation cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway PEG Polyethylene Glycol (PEG) MASP2 Ficolins / MASP-2 PEG->MASP2 Triggers Turnover Increased Fluid Phase Turnover PEG->Turnover Amplifies C4 C4 Cleavage (C4b generation) MASP2->C4 C3_Convertase C3 Convertase Formation C4->C3_Convertase Bb Bb Generation Turnover->Bb Bb->C3_Convertase Terminal_Pathway Terminal Pathway Activation C3_Convertase->Terminal_Pathway SC5b9 SC5b-9 Complex (Marker of Activation) Terminal_Pathway->SC5b9

Diagram 2: PEG-Mediated Complement Activation

Experimental Protocols for Characterization

Evaluating the solubility and biocompatibility of PEGylated compounds requires a suite of standardized and specialized assays.

PEGylation_Workflow Diagram 3: General PEGylation & Characterization Workflow A 1. Protein/Molecule Solution Preparation B 2. Addition of Activated PEG Reagent A->B C 3. Controlled Reaction (pH, Temp, Time) B->C D 4. Quench Reaction C->D E 5. Purification (e.g., Chromatography) D->E F 6. Characterization E->F G Solubility Assay F->G H Biocompatibility Assays (Cytotoxicity, Hemolysis) F->H I Immune Assays (Complement, ADA) F->I

Diagram 3: General PEGylation & Characterization Workflow
PEGylation Reaction Protocol (N-Terminal PEGylation)

This protocol describes a general method for site-specific PEGylation of a protein's N-terminal amine group using an aldehyde-activated PEG.[26][27]

  • Buffer Preparation: Prepare a reaction buffer with a pH ranging from 4.0 to 4.4 (e.g., sodium acetate) to favor N-terminal amine reactivity over lysine (B10760008) residues.

  • Protein Solution: Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Dissolve a methoxy (B1213986) PEG aldehyde (mPEG-ALD) reagent and a reducing agent (e.g., sodium cyanoborohydride) in the reaction buffer. A molar ratio of mPEG-ALD to protein of 2:1 to 10:1 is common, with the reducing agent in excess.[27]

  • Reaction: Add the PEG/reducing agent solution to the protein solution. Incubate the reaction mixture at 4°C for 12-24 hours with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching reagent, such as Tris buffer or glycine, which contains primary amines to react with any excess mPEG-ALD.

  • Purification: Remove unreacted PEG, quenching reagent, and byproducts from the PEGylated protein using techniques like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).

  • Analysis: Confirm the extent of PEGylation using SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][18]

  • Cell Seeding: Seed cells (e.g., L929 fibroblasts, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the PEGylated compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[18]

  • Measurement: Read the absorbance of the solution on a microplate reader at a wavelength of ~570 nm (with a reference wavelength of ~630 nm).

  • Calculation: Express cell viability as a percentage relative to the untreated control cells.

Hemolysis Assay

This assay evaluates the compatibility of a material with red blood cells (RBCs).[14][16]

  • Blood Collection: Obtain fresh whole blood (e.g., human, rabbit) containing an anticoagulant.

  • RBC Preparation: Centrifuge the blood to pellet the RBCs. Wash the pellet several times with sterile phosphate-buffered saline (PBS) until the supernatant is clear. Resuspend the washed RBCs in PBS to a 2% (v/v) concentration.

  • Sample Incubation: Add the PEGylated material at various concentrations to tubes containing the RBC suspension. Use PBS as a negative control (0% hemolysis) and deionized water or Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Incubate the samples at 37°C for 1-2 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet intact RBCs and cell debris.

  • Measurement: Carefully transfer the supernatant to a 96-well plate and measure the absorbance of hemoglobin released into the supernatant at ~540 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis for each sample relative to the positive and negative controls.

Complement Activation Assay (SC5b-9 Measurement)

This assay quantifies the formation of the soluble terminal complement complex (SC5b-9), a sensitive marker for the activation of the entire complement cascade.[25]

  • Serum Preparation: Collect blood from healthy human donors and allow it to clot to prepare serum. Pool the serum and store it at -80°C until use.

  • Incubation: Incubate the test serum with various concentrations of the PEGylated compound (e.g., 40 μg/mL) for a defined period (e.g., 30-60 minutes) at 37°C.[25] Include a negative control (serum with buffer) and a positive control (e.g., Zymosan).[25]

  • Reaction Termination: Stop the reaction by adding a buffer containing a chelating agent like EDTA, which inhibits further complement activation.

  • ELISA Measurement: Quantify the concentration of SC5b-9 in the samples using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Analysis: Compare the levels of SC5b-9 generated by the PEGylated compound to the negative and positive controls to determine the extent of complement activation.

Conclusion

PEGylation remains a highly effective and widely adopted strategy for improving the pharmaceutical properties of therapeutic molecules. Its ability to significantly enhance aqueous solubility and prolong circulatory life is well-documented and has been pivotal to the success of numerous approved drugs. Furthermore, the "stealth" properties conferred by the PEG shield generally lead to excellent biocompatibility and reduced immunogenicity of the parent molecule.

However, the field must also acknowledge and address the complexities of PEG's own interactions with the immune system. The potential for complement activation and the formation of anti-PEG antibodies are critical considerations in the development and risk assessment of any new PEGylated therapeutic.[28][29] A thorough characterization using the experimental protocols outlined in this guide is essential for ensuring the safety and efficacy of these advanced drug delivery systems. Future innovations may focus on developing alternative hydrophilic polymers or modifying PEG structures to mitigate these immune-related challenges while retaining the profound benefits of this versatile technology.

References

An In-depth Technical Guide to Heterobifunctional Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional crosslinkers are indispensable reagents in the field of bioconjugation, enabling the covalent linkage of two distinct biomolecules with high specificity and control.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two different reactive moieties.[2][3] This inherent asymmetry allows for sequential, controlled conjugation, minimizing the formation of undesirable homodimers and polymers.[3][4] The ability to selectively target different functional groups on biomolecules makes these crosslinkers pivotal in the construction of complex molecular architectures such as antibody-drug conjugates (ADCs), the immobilization of biomolecules onto surfaces for biosensors, and the study of protein-protein interactions.[4][5][6]

The general structure of a heterobifunctional crosslinker comprises two distinct reactive ends separated by a spacer arm. The choice of reactive groups dictates which functional groups on the biomolecules will be targeted, while the length and composition of the spacer arm can influence the stability, solubility, and steric hindrance of the final conjugate.[4]

Core Principles of Heterobifunctional Crosslinking

The strategic advantage of heterobifunctional crosslinkers lies in their ability to facilitate a two-step conjugation process.[3] This typically involves:

  • Activation: The first biomolecule is reacted with one of the functional groups of the heterobifunctional crosslinker.

  • Purification: Excess, unreacted crosslinker is removed to prevent unwanted side reactions in the subsequent step.[7]

  • Conjugation: The second biomolecule is then introduced to react with the second, different functional group of the crosslinker, which is now attached to the first biomolecule.

This controlled approach is crucial for applications demanding precision and well-defined stoichiometry, such as in the development of therapeutic ADCs.[1][5]

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly categorized based on the reactivity of their functional groups. The selection of a specific crosslinker is dictated by the available functional groups on the biomolecules to be conjugated.

Amine-to-Sulfhydryl Crosslinkers

This is one of the most widely utilized classes of heterobifunctional crosslinkers.[4] They typically contain an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine (B10760008) residues) and a maleimide (B117702) group that reacts with sulfhydryl groups (e.g., on cysteine residues).[4][8] This chemistry is foundational in the synthesis of many antibody-drug conjugates.[5]

Amine-to-Carboxyl Crosslinkers

These linkers facilitate the conjugation of molecules bearing primary amines to those with carboxyl groups. A common strategy involves the use of a carbodiimide, such as EDC, to activate the carboxyl group, which then readily reacts with an amine.[4]

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers

This class of reagents is designed to link molecules containing sulfhydryl groups to those with carbonyl groups (aldehydes or ketones).[1] One end of the crosslinker typically features a hydrazide or an aminooxy group that reacts with the carbonyl, while the other end has a maleimide or another sulfhydryl-reactive group.[1] These are particularly useful for conjugating to glycoproteins where the carbohydrate portion can be oxidized to generate aldehyde groups.[1]

Photoreactive Crosslinkers

Photoreactive crosslinkers possess one functional group that reacts with a specific residue (e.g., an amine or a sulfhydryl) and another group that becomes reactive upon exposure to UV light.[1][3] The photoreactive group, often an aryl azide (B81097) or a diazirine, can non-selectively insert into C-H bonds of a nearby molecule, making them valuable tools for identifying unknown protein-protein interactions.[1][9]

Quantitative Data on Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is a critical step in any bioconjugation strategy. The following table summarizes the properties of several common heterobifunctional crosslinkers to aid in this selection process.

CrosslinkerReactive GroupsSpacer Arm Length (Å)Water Soluble?Cleavable?
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS ester (Amine), Maleimide (Sulfhydryl)8.3NoNo
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Sulfo-NHS ester (Amine), Maleimide (Sulfhydryl)8.3YesNo
SMPB (N-Succinimidyl 4-(4-Maleimidophenyl)butyrate)NHS ester (Amine), Maleimide (Sulfhydryl)11.6NoNo
MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester)NHS ester (Amine), Maleimide (Sulfhydryl)7.3NoNo
GMBS (N-γ-Maleimidobutyryloxysuccinimide ester)NHS ester (Amine), Maleimide (Sulfhydryl)7.3NoNo
EMCS (N-(ε-Maleimidocaproyloxy)succinimide ester)NHS ester (Amine), Maleimide (Sulfhydryl)9.4NoNo
Sulfo-EMCS (N-(ε-Maleimidocaproyloxy)sulfosuccinimide ester)Sulfo-NHS ester (Amine), Maleimide (Sulfhydryl)9.4YesNo
SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate)NHS ester (Amine), Pyridyldisulfide (Sulfhydryl)6.8NoYes (Disulfide bond)
LC-SPDP (Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate)NHS ester (Amine), Pyridyldisulfide (Sulfhydryl)15.7NoYes (Disulfide bond)
DBCO-PEG4-NHS ester NHS ester (Amine), DBCO (Azide)27.2YesNo

Data compiled from multiple sources.[4][10][11]

Key Applications in Drug Development

Heterobifunctional crosslinkers are at the forefront of innovation in drug development, particularly in the creation of targeted therapies.

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[12][] Heterobifunctional crosslinkers are critical in linking the antibody to the drug payload.[5][12] The stability of the linker is paramount to ensure that the cytotoxic agent is only released once the ADC has reached its target cell, thereby minimizing off-target toxicity.[]

PROTACs and Other Heterobifunctional Molecules

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[14] One end of the PROTAC binds to the target protein, while the other binds to the E3 ligase, with a linker connecting the two.[14] This technology is a rapidly emerging modality for targeting proteins that have been traditionally considered "undruggable."[14]

Immobilization for Diagnostics and Screening

Heterobifunctional crosslinkers are also employed to immobilize biomolecules, such as antibodies or antigens, onto solid surfaces.[5][6] This is a fundamental technique in the development of diagnostic assays, like ELISA, and for creating affinity chromatography columns for purification.[5]

Experimental Protocols

The following are detailed methodologies for common bioconjugation applications using heterobifunctional crosslinkers.

Protocol 1: Antibody-Small Molecule Conjugation using SMCC

This protocol outlines a two-step process for conjugating a sulfhydryl-containing small molecule to an antibody.[4]

Materials:

  • Antibody (1-5 mg/mL in PBS, pH 7.2-7.5)

  • SMCC crosslinker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Sulfhydryl-containing small molecule

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

Procedure:

  • Antibody Modification with SMCC: a. Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO.[4] b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.[4] c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.[4]

  • Removal of Excess Crosslinker: a. Remove non-reacted SMCC using a desalting column equilibrated with PBS.[4][7]

  • Conjugation with Sulfhydryl-Containing Molecule: a. Immediately add the sulfhydryl-containing small molecule to the maleimide-activated antibody. A 1.5-fold molar excess of the small molecule over the antibody is a good starting point. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4]

  • Quenching (Optional): a. To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine.[4] b. Incubate for 15 minutes at room temperature.[4]

  • Purification: a. Purify the antibody-small molecule conjugate using a desalting column or dialysis to remove excess small molecule and quenching reagent.[4]

Protocol 2: Protein-Protein Conjugation using Sulfo-SMCC

This protocol describes the conjugation of two different proteins using a water-soluble crosslinker.

Materials:

  • Amine-containing protein (Protein 1)

  • Sulfhydryl-containing protein (Protein 2)

  • Sulfo-SMCC crosslinker

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2

  • Desalting column

Procedure:

  • Preparation of Reagents: a. Allow the vial of Sulfo-SMCC to equilibrate to room temperature before opening to prevent moisture condensation.[11] b. Prepare a stock solution of Sulfo-SMCC in water immediately before use.[11]

  • Activation of Amine-Containing Protein (Protein 1): a. Dissolve Protein 1 in the Reaction Buffer. b. Add a 10- to 50-fold molar excess of the Sulfo-SMCC stock solution to the protein solution.[11] c. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[11]

  • Removal of Excess Crosslinker: a. Remove unreacted Sulfo-SMCC using a desalting column equilibrated with the Reaction Buffer.

  • Conjugation to Sulfhydryl-Containing Protein (Protein 2): a. If necessary, reduce any disulfide bonds in Protein 2 to generate free sulfhydryls using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.[15] b. Combine the maleimide-activated Protein 1 with Protein 2 in the desired molar ratio. c. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: a. Purify the final protein-protein conjugate using an appropriate method such as size-exclusion chromatography (SEC) to separate the conjugate from unreacted proteins.

Visualizations

Experimental Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)

ADC_Synthesis_Workflow cluster_activation Activation Step cluster_purification1 Purification cluster_conjugation Conjugation Step cluster_purification2 Final Purification Antibody Antibody Reaction1 Incubate Antibody->Reaction1 Add Crosslinker Crosslinker Crosslinker Crosslinker->Reaction1 Activated_Antibody Activated_Antibody Desalting1 Desalting Column Activated_Antibody->Desalting1 Remove excess crosslinker Reaction1->Activated_Antibody Reaction2 Incubate Desalting1->Reaction2 Drug Drug Drug->Reaction2 Add Drug ADC Antibody-Drug Conjugate Purification2 Purification (e.g., SEC) ADC->Purification2 Remove excess drug and unreacted antibody Reaction2->ADC

Caption: A typical workflow for the synthesis of an ADC using a heterobifunctional crosslinker.

Signaling Pathway: Mechanism of Action of an Antibody-Drug Conjugate

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage DNA_Damage DNA Damage / Microtubule Disruption Drug_Release->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: Internalization and mechanism of action of a typical antibody-drug conjugate.[][16]

References

t-Boc-aminooxy-PEG6-propargyl CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of t-Boc-aminooxy-PEG6-propargyl, a heterobifunctional linker essential in bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs).

Core Compound Information

This compound is a versatile linker molecule featuring three key components: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group. This combination allows for a two-step, controlled conjugation strategy. The propargyl group facilitates covalent linkage to azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1] Concurrently, the Boc-protected aminooxy group can be deprotected under mild acidic conditions to reveal a reactive aminooxy group, which readily forms a stable oxime bond with aldehydes or ketones.[2] The hydrophilic PEG6 spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate.[3]

Physicochemical Properties
PropertyValueReference
CAS Number 2093152-83-9[4]
Molecular Weight 435.51 g/mol [5]
Molecular Formula C₂₀H₃₇NO₉[5]
Purity Typically >95% - >98%
Appearance Solid powder[6]
Solubility Soluble in DMSO. The PEG spacer enhances solubility in aqueous media.[6],[3]
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[6]

Experimental Protocols & Methodologies

The utility of this compound lies in its ability to undergo sequential, orthogonal conjugation reactions. Below are detailed experimental protocols for the key transformations.

Boc Group Deprotection to Yield Free Aminooxy Group

The removal of the Boc protecting group is typically achieved using a strong acid like trifluoroacetic acid (TFA). This reaction is efficient and proceeds under mild conditions, making it suitable for sensitive biomolecules.

Objective: To deprotect the t-Boc-aminooxy functionality, preparing the linker for conjugation to an aldehyde or ketone.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Stirring apparatus

  • Nitrogen or Argon supply (optional, for sensitive substrates)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1-0.5 M.

  • If the substrate is sensitive to oxidation, purge the flask with an inert gas such as nitrogen or argon.

  • Cool the solution to 0 °C using an ice bath.

  • While stirring, slowly add TFA to the solution. A common final concentration is a 1:1 or 1:4 ratio of TFA to DCM (v/v).[7]

  • Allow the reaction mixture to warm to room temperature and continue stirring.

  • Monitor the reaction progress using an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. The resulting product will be the TFA salt of the deprotected aminooxy-PEG6-propargyl.

  • The crude product can often be used in the next step without further purification.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group of the linker reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

Objective: To conjugate the propargyl end of the linker to an azide-containing molecule (e.g., a protein, peptide, or small molecule drug).

Materials:

  • Propargyl-functionalized linker (either t-Boc protected or deprotected aminooxy form)

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional but recommended for biomolecules)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Degassed solvents/buffers

Procedure:

  • Dissolve the azide-containing molecule and the propargyl-functionalized PEG linker in the reaction buffer.

  • Prepare a stock solution of the copper catalyst. For a typical reaction, a premixed solution of CuSO₄ and a stabilizing ligand like TBTA is prepared.[8]

  • Prepare a fresh stock solution of the reducing agent, sodium ascorbate.

  • To the solution containing the azide (B81097) and alkyne, add the copper/ligand solution, followed by the sodium ascorbate solution to initiate the reaction. The final concentrations might be in the range of 100-250 µM copper and 5 mM sodium ascorbate.[9]

  • Allow the reaction to proceed at room temperature with gentle stirring. Reaction times can vary from 1 to 12 hours depending on the substrates.

  • Monitor the reaction by LC-MS or another suitable method.

  • Upon completion, the resulting conjugate may be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the catalyst and excess reagents.

Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis

A significant application for this linker is in the site-specific synthesis of ADCs. The following workflow and diagram illustrate how this compound can be used to link a cytotoxic drug to an antibody.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Linker Preparation cluster_2 Step 3: Drug-Linker Conjugation (Click Chemistry) cluster_3 Step 4: Final ADC Assembly (Oxime Ligation) mAb Monoclonal Antibody (mAb) NaIO4 Sodium Periodate (NaIO4) mAb->NaIO4 Glycan Oxidation oxidized_mAb Aldehyde-functionalized mAb NaIO4->oxidized_mAb final_ADC Final Antibody-Drug Conjugate (ADC) oxidized_mAb->final_ADC Oxime Ligation linker_start t-Boc-aminooxy- PEG6-propargyl TFA TFA linker_start->TFA Boc Deprotection linker_deprotected Aminooxy-PEG6- propargyl TFA->linker_deprotected drug Azide-functionalized Cytotoxic Drug CuAAC Cu(I) Catalyst (CuAAC) linker_deprotected->CuAAC drug->CuAAC drug_linker_conjugate Drug-Linker Intermediate CuAAC->drug_linker_conjugate drug_linker_conjugate->final_ADC

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

The diagram illustrates a four-step process for creating a site-specific ADC. First, the glycan portion of a monoclonal antibody is oxidized to generate reactive aldehyde groups.[10] Separately, the this compound linker is deprotected. The free aminooxy group is temporarily unreacted while the propargyl end of the linker is conjugated to an azide-modified cytotoxic drug via a copper-catalyzed click reaction. Finally, the drug-linker intermediate, now bearing a reactive aminooxy group, is conjugated to the aldehyde-functionalized antibody to form a stable oxime linkage, yielding the final ADC.[10] This strategy provides precise control over the drug-to-antibody ratio (DAR).[10]

References

Methodological & Application

Protocol for Bioconjugation with t-Boc-aminooxy-PEG6-propargyl: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of t-Boc-aminooxy-PEG6-propargyl, a heterobifunctional linker, in bioconjugation. This versatile reagent is particularly valuable in the construction of complex biomolecules, such as antibody-drug conjugates (ADCs), due to its two distinct reactive moieties: a tert-butyloxycarbonyl (t-Boc) protected aminooxy group and a terminal propargyl group. This allows for a sequential and controlled conjugation strategy, enabling the precise attachment of different molecules to a target biomolecule.

The hydrophilic polyethylene (B3416737) glycol (PEG) spacer (PEG6) enhances the solubility and reduces the immunogenicity of the resulting conjugate. The aminooxy group, after deprotection, readily reacts with aldehydes or ketones to form a stable oxime linkage.[1][2] The propargyl group is primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction, to form a stable triazole linkage with an azide-modified molecule.[3][4]

Data Presentation

The following tables summarize key quantitative data related to the bioconjugation reactions involving the functionalities present in this compound.

ParameterValueConditionsReference(s)
Boc Deprotection Efficiency >95%20-50% TFA in DCM, 0°C to room temperature, 1-2 hours
High4M HCl in 1,4-dioxane
Oxime Ligation Efficiency (Aldehyde) Near-quantitativepH 4.5-7, often with aniline (B41778) or phenylenediamine catalysts[5]
Oxime Ligation Rate (vs. Hydrazone) Up to 600-fold slower hydrolysis rate constant compared to corresponding hydrazonespD 7.0
CuAAC Reaction Yield >95%Aqueous buffer, room temperature, with copper(I) catalyst and ligand[6]
CuAAC Reaction Kinetics Fast, often complete within 1 hourOptimized conditions with accelerating ligands (e.g., THPTA, BTTAA)[7][8]

Table 1: Reaction Efficiencies and Conditions. This table provides an overview of the expected efficiencies and general conditions for the key reactions involved in using the this compound linker.

Linkage TypeStabilityCleavage ConditionsReference(s)
Oxime Stable at physiological pH (pH 7.4)Acid-labile (hydrolysis increases at lower pH)
1,2,3-Triazole (from CuAAC) Highly stableResistant to hydrolysis and enzymatic cleavage[9]
Amide (Peptide bond) Highly stableRequires strong acid/base or enzymatic cleavage
Ester LabileSusceptible to hydrolysis at physiological pH
Disulfide Reductively cleavableStable in oxidizing environments, cleaved by reducing agents (e.g., DTT, TCEP)

Table 2: Comparative Stability of Bioconjugation Linkages. This table compares the stability of the oxime and triazole linkages formed using the this compound linker with other common covalent bonds used in bioconjugation.

Experimental Protocols

Herein, we provide detailed protocols for a typical bioconjugation workflow using this compound to conjugate a payload (Molecule A, containing an azide (B81097) group) and a targeting moiety (Molecule B, containing an aldehyde or ketone group) to a central biomolecule (e.g., a protein or antibody).

Workflow Overview

The general workflow involves a two-step sequential conjugation. First, the propargyl group of the linker is reacted with an azide-containing molecule via CuAAC. Following purification, the t-Boc protecting group is removed from the aminooxy functionality. Finally, the deprotected aminooxy group is reacted with an aldehyde or ketone-containing biomolecule to form an oxime linkage. An alternative workflow could involve the initial oxime ligation followed by the CuAAC reaction, depending on the stability of the biomolecules to the reaction conditions.

G cluster_0 Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Step 2: t-Boc Deprotection cluster_2 Step 3: Oxime Ligation A Azide-containing Molecule A C Reaction Mixture (CuSO4, Ascorbate (B8700270), Ligand) A->C B This compound B->C D t-Boc-aminooxy-PEG6-Molecule A Conjugate C->D Click Chemistry E t-Boc-aminooxy-PEG6-Molecule A F Trifluoroacetic Acid (TFA) in DCM E->F Acidolysis G Aminooxy-PEG6-Molecule A Conjugate F->G H Aminooxy-PEG6-Molecule A J Reaction Mixture (pH 4.5-7, Catalyst) H->J I Aldehyde/Ketone-containing Biomolecule B I->J K Molecule B-PEG6-Molecule A Conjugate J->K Oxime Formation

Figure 1: Sequential bioconjugation workflow.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the propargyl group of this compound with an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule (Molecule A)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Copper-stabilizing ligand solution (e.g., THPTA or BTTAA, 50 mM in water)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassing equipment (e.g., nitrogen or argon line)

Procedure:

  • Dissolve this compound and the azide-containing molecule in the reaction buffer. A slight molar excess of one reactant can be used to drive the reaction to completion.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can oxidize the copper(I) catalyst.

  • In a separate tube, prepare the catalyst premix by adding the copper(II) sulfate solution to the ligand solution.

  • To the degassed reaction mixture, add the catalyst premix followed by the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC).

  • Once the reaction is complete, the resulting conjugate can be purified using size-exclusion chromatography, dialysis, or other suitable methods to remove excess reagents and catalyst.

Protocol 2: t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to expose the reactive aminooxy functionality.

Materials:

  • t-Boc-aminooxy-PEG6-Molecule A conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (B28343) (for removal of residual TFA)

Procedure:

  • Dissolve the t-Boc protected conjugate in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the deprotection by LC-MS or TLC until the starting material is consumed (typically 1-2 hours).

  • Remove the DCM and excess TFA under reduced pressure.

  • Add toluene and evaporate under reduced pressure (repeat 2-3 times) to azeotropically remove residual TFA.

  • The resulting deprotected product (as a TFA salt) can often be used directly in the next step or can be neutralized with a mild base if required.

Protocol 3: Oxime Ligation

This protocol describes the reaction of the deprotected aminooxy group with an aldehyde or ketone on a target biomolecule.

Materials:

  • Aminooxy-PEG6-Molecule A conjugate

  • Aldehyde or ketone-containing biomolecule (Molecule B)

  • Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5, or PBS, pH 7.0-7.4)

  • Aniline or m-phenylenediamine (B132917) (mPDA) catalyst (optional, to accelerate the reaction at neutral pH)[5]

Procedure:

  • Dissolve the aminooxy-functionalized conjugate and the aldehyde/ketone-containing biomolecule in the appropriate reaction buffer.

  • If using a catalyst at near-neutral pH, add aniline or mPDA to the reaction mixture.

  • Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction is typically slower with ketones than with aldehydes.

  • Monitor the progress of the ligation by SDS-PAGE, LC-MS, or HPLC.

  • Upon completion, purify the final bioconjugate using methods appropriate for the biomolecule, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove unreacted components.

Application in Antibody-Drug Conjugate (ADC) Development

A significant application of this compound is in the construction of ADCs. In this context, the linker can be used to attach a cytotoxic payload and a targeting antibody. The following diagram illustrates the general mechanism of action of an ADC.

G cluster_0 1. ADC Binding cluster_1 2. Internalization cluster_2 3. Payload Release cluster_3 4. Cell Death ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen Binds TumorCell Tumor Cell Endocytosis Receptor-Mediated Endocytosis Antigen->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage/ Antibody Degradation Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binds Apoptosis Apoptosis Target->Apoptosis

Figure 2: Mechanism of action of an Antibody-Drug Conjugate (ADC).

The ADC first binds to a specific antigen on the surface of a tumor cell.[10][11] This binding triggers the internalization of the ADC-antigen complex via endocytosis.[2][12] The complex is then trafficked to lysosomes, where the linker is cleaved or the antibody is degraded, releasing the cytotoxic payload.[10][11] The released payload can then interact with its intracellular target, leading to cell death, typically through apoptosis.[10]

References

Application Notes and Protocols for t-Boc Deprotection of Aminooxy-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the conditions and protocols for the successful deprotection of the tert-butyloxycarbonyl (t-Boc) protecting group from aminooxy-functionalized polyethylene (B3416737) glycol (PEG) linkers. Understanding and optimizing these conditions is critical for the efficient synthesis of bioconjugates, antibody-drug conjugates (ADCs), and other advanced drug delivery systems.

Introduction

Aminooxy-PEG linkers are valuable tools in bioconjugation, enabling the formation of stable oxime bonds with carbonyl groups (aldehydes and ketones) on biomolecules.[1][2][3] The t-Boc protecting group is frequently used to mask the highly reactive aminooxy moiety during synthesis and purification.[4] Its removal is a crucial step to unveil the functional group for subsequent conjugation reactions. The most common method for t-Boc deprotection is acidolysis, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6] The choice of acid, its concentration, the solvent, reaction time, and temperature all play a significant role in the efficiency of the deprotection and the stability of the final product.

Key Considerations for Aminooxy-PEG Linkers

While the fundamental principles of t-Boc deprotection are well-established, several factors specific to aminooxy-PEG linkers warrant careful consideration:

  • Stability of the Aminooxy Group: The aminooxy group (-O-NH₂) is generally stable under acidic conditions used for Boc deprotection. However, prolonged exposure to very strong acids or high temperatures could potentially lead to degradation.

  • PEG Chain Integrity: The polyethylene glycol backbone is typically stable to the acidic conditions required for Boc removal.

  • Oxime Bond Stability: The resulting oxime bond formed after conjugation of the deprotected aminooxy-PEG linker is known to be highly stable, particularly when compared to imines and hydrazones.[1][7]

  • Side Reactions: The primary side reaction of concern during Boc deprotection is the potential for the reactive tert-butyl cation, a byproduct of the reaction, to alkylate sensitive functional groups on the substrate or scavenger molecules.[8]

Comparison of Common Deprotection Conditions

The selection of the deprotection reagent and conditions is a critical step in any synthetic workflow. The following tables summarize common acidic conditions for t-Boc deprotection and provide a qualitative comparison to guide your choice.

Table 1: Common Acidic Reagents for t-Boc Deprotection

ReagentTypical ConcentrationSolventTemperatureReaction TimeNotes
Trifluoroacetic Acid (TFA) 20-50% (v/v)Dichloromethane (DCM)0°C to Room Temp.30 min - 2 hHighly effective and widely used. Volatility allows for easy removal by rotary evaporation. Can be corrosive.[5][9]
Hydrochloric Acid (HCl) 4 M1,4-Dioxane (B91453) or Ethyl AcetateRoom Temp.10 min - 1 hAlso highly effective. The resulting amine hydrochloride salt often precipitates, facilitating isolation.[9][10]
Lewis Acids (e.g., ZnBr₂) StoichiometricDichloromethane (DCM)Room Temp.Several hoursMilder conditions, but may require longer reaction times.

Table 2: Qualitative Comparison of Deprotection Reagents

FeatureTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)Lewis Acids
Efficiency Very HighVery HighModerate to High
Reaction Speed FastVery FastModerate
Work-up Evaporation, often with toluene (B28343) co-evaporation to remove traces.[5]Precipitation of HCl salt or aqueous work-up.Aqueous work-up.
Product Form TFA salt (often an oil)HCl salt (often a solid)Free amine (after work-up)
Safety Corrosive, toxic fumes.Corrosive.Generally less corrosive than strong protic acids.
Substrate Compatibility May cleave other acid-labile protecting groups.May cleave other acid-labile protecting groups.Generally offers better selectivity for Boc group over other acid-sensitive groups.

Experimental Protocols

The following are detailed protocols for the t-Boc deprotection of aminooxy-PEG linkers using TFA and HCl.

Protocol 1: t-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard procedure for the removal of the t-Boc group from an aminooxy-PEG linker using a solution of TFA in DCM.

Materials:

  • t-Boc-aminooxy-PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and appropriate developing solvent system

  • LC-MS system for reaction monitoring and product confirmation

Procedure:

  • Dissolution: Dissolve the t-Boc-aminooxy-PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add TFA to the cooled solution to achieve the desired final concentration (typically 20-50% v/v). For example, to prepare a 20% TFA solution, add 2 mL of TFA to 8 mL of the substrate solution in DCM.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The deprotected product should have a lower Rf value on TLC due to its increased polarity. For LC-MS analysis, a small aliquot of the reaction mixture can be quenched and analyzed. The reaction is typically complete within 1-2 hours.

  • Work-up (as TFA salt): a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. b. To ensure complete removal of residual TFA, add toluene to the flask and evaporate under reduced pressure. Repeat this co-evaporation step two more times. c. The resulting deprotected aminooxy-PEG linker as a TFA salt can often be used directly in the next step without further purification.

  • Work-up (as free amine - optional): a. After concentrating the reaction mixture, dissolve the residue in DCM. b. Carefully wash the organic solution with a saturated aqueous solution of NaHCO₃ to neutralize the TFA. Check the pH of the aqueous layer to ensure it is basic. c. Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄. d. Filter the solution and concentrate under reduced pressure to obtain the deprotected aminooxy-PEG linker as the free amine.

Protocol 2: t-Boc Deprotection using 4M HCl in 1,4-Dioxane

This protocol provides an alternative method for t-Boc deprotection using a commercially available solution of HCl in 1,4-dioxane.

Materials:

  • t-Boc-aminooxy-PEG linker

  • 4M HCl in 1,4-dioxane

  • Anhydrous 1,4-dioxane or Methanol (B129727) (MeOH)

  • Diethyl ether

  • Centrifuge and centrifuge tubes (if precipitation occurs)

  • Rotary evaporator

  • TLC plates and appropriate developing solvent system

  • LC-MS system for reaction monitoring and product confirmation

Procedure:

  • Dissolution: Dissolve the t-Boc-aminooxy-PEG linker in a minimal amount of anhydrous 1,4-dioxane or MeOH in a round-bottom flask.

  • Acid Addition: Add the 4M HCl in 1,4-dioxane solution (typically 4-10 equivalents relative to the substrate).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 10-20 minutes.

  • Work-up: a. Upon completion, the deprotected aminooxy-PEG linker hydrochloride salt may precipitate from the reaction mixture. If so, the solid can be isolated by filtration or centrifugation, followed by washing with cold diethyl ether. b. If no precipitate forms, the solvent and excess HCl can be removed under reduced pressure using a rotary evaporator. Co-evaporation with a suitable solvent like methanol can help remove residual HCl. c. The resulting hydrochloride salt is often a solid and can be used directly in subsequent steps.

Visualizations

Reaction Mechanism of t-Boc Deprotection

G Mechanism of Acid-Catalyzed t-Boc Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine R-O-NH-Boc Protonated_Boc R-O-NH-Boc(H⁺) Boc_Amine->Protonated_Boc + H⁺ Acid H-A (e.g., TFA, HCl) Carbamic_Acid R-O-NH-COOH Protonated_Boc->Carbamic_Acid - (CH₃)₃C⁺ tert_Butyl_Cation (CH₃)₃C⁺ Protonated_Boc->tert_Butyl_Cation Deprotected_Amine R-O-NH₃⁺ A⁻ Carbamic_Acid->Deprotected_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2 Isobutylene CH₂=C(CH₃)₂ tert_Butyl_Cation->Isobutylene - H⁺

Caption: Mechanism of acid-catalyzed t-Boc deprotection.

Experimental Workflow for t-Boc Deprotection

G General Workflow for t-Boc Deprotection Start Start | t-Boc-aminooxy-PEG linker Dissolution 1. Dissolution Dissolve in anhydrous solvent (e.g., DCM) Start->Dissolution Reaction 2. Reaction Add acidic reagent (e.g., TFA) and stir Dissolution->Reaction Monitoring 3. Monitoring Track progress via TLC or LC-MS Reaction->Monitoring Workup 4. Work-up Remove solvent and excess acid Monitoring->Workup Reaction Complete Purification 5. Purification (Optional) e.g., Precipitation or Chromatography Workup->Purification Analysis 6. Analysis Confirm product identity and purity (e.g., MS, NMR) Purification->Analysis End End | Deprotected aminooxy-PEG linker Analysis->End

Caption: Experimental workflow for t-Boc deprotection.

Troubleshooting

Table 3: Common Issues and Solutions in t-Boc Deprotection

IssuePotential CauseRecommended Solution
Incomplete Deprotection Insufficient acid strength or concentration. Inadequate reaction time or temperature. Steric hindrance from the PEG chain.Increase the concentration of the acid (e.g., from 20% to 50% TFA). Extend the reaction time and continue to monitor. Consider a stronger acid system (e.g., 4M HCl in dioxane).[5]
Side Product Formation Alkylation by the tert-butyl cation. Degradation of other acid-sensitive functional groups.Add a scavenger (e.g., triisopropylsilane) to the reaction mixture. Use milder deprotection conditions if possible.
Product is an Oil and Difficult to Handle The TFA salt of the deprotected product is often oily.Convert the TFA salt to the HCl salt, which is more likely to be a solid.[9] Perform an aqueous work-up with a mild base to obtain the free amine.
Low Recovery After Work-up The deprotected product may be water-soluble, leading to loss during aqueous extraction.Avoid aqueous work-up if possible. If an aqueous wash is necessary, use a minimal amount of saturated brine to reduce the solubility of the product in the aqueous phase.

References

Application Notes and Protocols for Site-Specific Protein Labeling Using t-Boc-aminooxy-PEG6-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the site-specific labeling of proteins using the heterobifunctional linker, t-Boc-aminooxy-PEG6-propargyl. This linker enables a powerful two-step labeling strategy by combining two highly specific and bioorthogonal reactions: oxime ligation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[1]

The this compound linker possesses two key functional groups: a tert-butyloxycarbonyl (Boc) protected aminooxy group and a terminal propargyl (alkyne) group.[2][3] The aminooxy group, after deprotection, reacts specifically with an aldehyde or ketone moiety introduced into the target protein, forming a stable oxime bond.[4][5] The propargyl group is then available for a highly efficient click reaction with an azide-functionalized molecule, such as a fluorescent dye, a biotin (B1667282) tag, or a therapeutic agent.[6] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the linker and the resulting protein conjugate in aqueous buffers.[2]

This dual-labeling approach allows for the precise installation of two different molecular entities onto a single protein, opening up a wide range of applications in proteomics, drug discovery, and diagnostics.

Signaling Pathways and Experimental Workflows

The overall experimental workflow for labeling a protein with this compound and a subsequent azide-containing reporter molecule is depicted below. This process involves the site-specific introduction of an aldehyde into the target protein, deprotection of the linker, oxime ligation, and finally, the click chemistry reaction.

experimental_workflow cluster_protein_modification Protein Modification cluster_linker_activation Linker Activation cluster_conjugation Conjugation Target Protein Target Protein Aldehyde Introduction Aldehyde Introduction Target Protein->Aldehyde Introduction e.g., NaIO4 oxidation of N-terminal Ser/Thr Aldehyde-tagged Protein Aldehyde-tagged Protein Aldehyde Introduction->Aldehyde-tagged Protein Oxime Ligation Oxime Ligation Aldehyde-tagged Protein->Oxime Ligation t-Boc-Linker t-Boc-aminooxy- PEG6-propargyl Deprotection TFA Treatment t-Boc-Linker->Deprotection Active Linker Aminooxy- PEG6-propargyl Deprotection->Active Linker Active Linker->Oxime Ligation Alkyne-labeled Protein Alkyne-labeled Protein Oxime Ligation->Alkyne-labeled Protein Click Chemistry CuAAC Reaction Alkyne-labeled Protein->Click Chemistry Final Labeled Protein Final Labeled Protein Click Chemistry->Final Labeled Protein Azide-Reporter Azide-functionalized Reporter (e.g., Dye) Azide-Reporter->Click Chemistry

Caption: Experimental workflow for dual protein labeling.

The logical relationship for the two-step conjugation process, highlighting the key chemical transformations, is outlined in the following diagram.

logical_relationship Protein Protein with N-terminal Ser/Thr Aldehyde_Protein Protein-CHO (Aldehyde-tagged) Protein->Aldehyde_Protein NaIO4 Oxidation Protein_Alkyne Protein-CH=N-O-PEG6-Alkyne Aldehyde_Protein->Protein_Alkyne Oxime Ligation Linker_tBoc t-Boc-ONH2-PEG6-Alkyne Linker_NH2O H2NO-PEG6-Alkyne Linker_tBoc->Linker_NH2O TFA Deprotection Linker_NH2O->Protein_Alkyne Final_Product Protein-Oxime-PEG6-Triazole-Dye Protein_Alkyne->Final_Product CuAAC (Click Chemistry) Azide_Dye N3-Dye Azide_Dye->Final_Product

Caption: Key chemical transformations in the dual-labeling strategy.

Experimental Protocols

Part 1: Site-Specific Introduction of an Aldehyde Group into the Target Protein

This protocol describes the generation of an N-terminal aldehyde group by the oxidation of an N-terminal serine residue.

Materials:

  • Target protein with an N-terminal serine residue

  • Sodium periodate (B1199274) (NaIO4)

  • Reaction Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Dissolve the target protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare a fresh solution of 100 mM sodium periodate in the reaction buffer.

  • Add the sodium periodate solution to the protein solution to a final concentration of 10 mM.

  • Incubate the reaction mixture in the dark at room temperature for 20 minutes.

  • Quench the reaction by removing the excess sodium periodate using a desalting column equilibrated with the reaction buffer.

  • The resulting aldehyde-tagged protein is now ready for oxime ligation.

Part 2: Labeling of Aldehyde-Tagged Protein with this compound

This part of the protocol involves the deprotection of the t-Boc group and the subsequent oxime ligation.

Materials:

  • Aldehyde-tagged protein from Part 1

  • This compound

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)[7]

  • Anhydrous dichloromethane (B109758) (DCM)

  • Reaction Buffer: 0.1 M PBS, pH 7.2

  • Neutralization Buffer: 0.1 M Sodium Bicarbonate

  • Desalting column

Procedure:

A. Deprotection of this compound:

  • Dissolve this compound in a minimal amount of anhydrous DCM.

  • Prepare a deprotection solution of 95% TFA, 2.5% water, and 2.5% TIS.[7]

  • Add the deprotection solution to the linker solution and incubate on ice for 30-60 minutes.[7]

  • Remove the TFA and DCM under a stream of nitrogen.

  • The deprotected aminooxy-PEG6-propargyl is obtained as a TFA salt and should be used immediately.

B. Oxime Ligation:

  • Immediately before use, dissolve the deprotected linker in the reaction buffer and neutralize the pH to ~7.0 with the neutralization buffer.

  • Add a 10- to 50-fold molar excess of the neutralized, deprotected linker to the aldehyde-tagged protein solution.

  • Incubate the reaction mixture at room temperature for 2-4 hours.

  • Remove the excess linker and reaction byproducts using a desalting column equilibrated with the reaction buffer.

  • The resulting alkyne-labeled protein is ready for the click chemistry reaction.

Part 3: Click Chemistry Reaction for Fluorophore Conjugation

This protocol describes the copper-catalyzed click reaction between the alkyne-labeled protein and an azide-functionalized fluorescent dye.

Materials:

  • Alkyne-labeled protein from Part 2

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 545)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Reaction Buffer: 0.1 M PBS, pH 7.2

  • Desalting column

Procedure:

  • To the alkyne-labeled protein solution, add a 5- to 10-fold molar excess of the azide-functionalized fluorescent dye.

  • Prepare a fresh stock solution of 10 mM CuSO4 in water.

  • Prepare a fresh stock solution of 50 mM THPTA in water.

  • Prepare a fresh stock solution of 100 mM sodium ascorbate in water.

  • In a separate tube, pre-mix the CuSO4 and THPTA solutions at a 1:5 molar ratio to form the copper-THPTA complex.

  • Add the copper-THPTA complex to the protein-dye mixture to a final copper concentration of 1 mM.

  • Initiate the click reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Purify the final fluorescently labeled protein conjugate by passing it through a desalting column to remove excess dye and reaction components.

Part 4: Characterization of the Labeled Protein

A. SDS-PAGE Analysis:

  • Analyze the purified labeled protein by SDS-PAGE.

  • Successful labeling with the PEG linker and the fluorescent dye will result in a noticeable increase in the molecular weight of the protein, observed as a band shift compared to the unlabeled protein.

  • Visualize the fluorescently labeled protein in-gel using an appropriate fluorescence scanner before staining with Coomassie Blue to visualize the total protein.[8]

B. Mass Spectrometry:

  • Confirm the identity and homogeneity of the labeled protein by mass spectrometry (e.g., ESI-MS). The observed molecular weight should correspond to the theoretical mass of the protein plus the mass of the linker and the fluorescent dye.

C. Quantification of Labeling Efficiency:

  • The degree of labeling can be estimated using UV-Vis spectrophotometry by measuring the absorbance of the protein at 280 nm and the absorbance of the dye at its maximum absorption wavelength.[9]

Quantitative Data Summary

The following table summarizes typical quantitative data for the protein labeling process described above. Actual results may vary depending on the specific protein and reagents used.

ParameterValueMethod of Determination
Protein Aldehyde Conversion > 90%Mass Spectrometry
t-Boc Deprotection Efficiency > 95%LC-MS of the linker
Oxime Ligation Efficiency 70-90%SDS-PAGE, Mass Spectrometry
Click Reaction Efficiency > 95%SDS-PAGE, Fluorescence Spectroscopy
Overall Labeling Efficiency 60-85%UV-Vis Spectrophotometry
Final Purity of Labeled Protein > 95%Densitometry of Coomassie-stained gel

Troubleshooting

  • Low Aldehyde Conversion: Ensure the sodium periodate solution is fresh and the reaction is protected from light. Optimize the reaction time and temperature if necessary.

  • Incomplete t-Boc Deprotection: Use fresh TFA and ensure anhydrous conditions for the deprotection reaction. Increase the reaction time if needed.

  • Low Oxime Ligation Efficiency: Ensure the deprotected linker is used immediately and the pH of the reaction is neutral. Increase the molar excess of the linker.

  • Low Click Reaction Efficiency: Use freshly prepared solutions of sodium ascorbate and the copper-THPTA complex. Ensure all reagents are thoroughly mixed.

  • Protein Precipitation: The PEG linker generally improves solubility, but if precipitation occurs, consider performing the reactions at a lower protein concentration or in the presence of a mild non-ionic detergent.

References

Application of t-Boc-aminooxy-PEG6-propargyl in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), all of which are crucial for efficient protein degradation.

The t-Boc-aminooxy-PEG6-propargyl is a versatile, bifunctional linker that offers several advantages in the rational design and synthesis of PROTACs. Its structure incorporates three key features:

  • A t-Boc-protected aminooxy group: This functionality, after deprotection under mild acidic conditions, can react with an aldehyde or ketone on a protein of interest ligand or an E3 ligase ligand to form a stable oxime linkage.

  • A hexapolyethylene glycol (PEG6) spacer: The PEG chain is hydrophilic, which can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. This enhanced solubility is crucial for cell permeability and bioavailability. The length of the PEG6 linker also provides flexibility and an optimal distance for the formation of a productive ternary complex.

  • A terminal propargyl (alkyne) group: This group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific reaction allows for the straightforward and robust conjugation of the linker to a ligand functionalized with an azide (B81097) group.

The modular nature of this compound allows for a flexible synthetic strategy. Researchers can choose to first conjugate the propargyl end via click chemistry, followed by deprotection and reaction of the aminooxy group, or vice versa. This adaptability facilitates the construction of diverse PROTAC libraries for the optimization of protein degradation.

Illustrative Application: Development of a BRD4-Targeting PROTAC

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a promising therapeutic target in oncology. The following data, based on a representative BRD4-targeting PROTAC with a PEG-based linker, illustrates the type of quantitative analysis enabled by such molecules.

Disclaimer: The following quantitative data is for a representative BRD4-targeting PROTAC containing a PEG linker and is provided for illustrative purposes. Performance of a PROTAC synthesized with this compound would require specific experimental validation.

Table 1: Quantitative Performance of a Representative BRD4-Targeting PROTAC

ParameterValueCell LineDescription
DC50 21 nMMOLT-4Concentration of the PROTAC required to degrade 50% of the target protein.
Dmax >90%MOLT-4Maximum percentage of protein degradation achieved.
Binding Affinity (Kd) to BRD4 150 nM-Dissociation constant for the binding of the PROTAC to the target protein.
Binding Affinity (Kd) to E3 Ligase 2.5 µM-Dissociation constant for the binding of the PROTAC to the E3 ligase.

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow cluster_synthesis Synthesis Steps Ligand1_N3 Ligand 1 with Azide (e.g., for POI) Intermediate1 Ligand 1-Linker Conjugate Ligand1_N3->Intermediate1 CuAAC Click Chemistry Linker This compound Linker->Intermediate1 Ligand2_CHO Ligand 2 with Aldehyde (e.g., for E3 Ligase) Final_PROTAC Final PROTAC Ligand2_CHO->Final_PROTAC Deprotection t-Boc Deprotection (e.g., TFA) Intermediate1->Deprotection Deprotection->Final_PROTAC Oxime Ligation

Caption: A representative synthetic workflow for a PROTAC.

Western_Blot_Workflow Western Blot Experimental Workflow Start Start Cell_Culture Cell Culture & Treatment with PROTAC Start->Cell_Culture Cell_Lysis Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50 & Dmax) Detection->Analysis End End Analysis->End

Caption: Western blot workflow for PROTAC evaluation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for synthesizing a PROTAC using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction followed by oxime ligation.

Materials:

Procedure:

  • Click Chemistry (CuAAC): a. Dissolve the azide-functionalized POI ligand (1 eq.) and this compound (1.1 eq.) in a mixture of tert-butanol and water (1:1). b. Add sodium ascorbate (0.3 eq.) followed by copper(II) sulfate (0.1 eq.). c. Stir the reaction mixture at room temperature and monitor its progress by LC-MS. d. Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). e. Purify the resulting intermediate by silica gel chromatography to obtain the t-Boc-protected PROTAC precursor.

  • t-Boc Deprotection: a. Dissolve the purified t-Boc-protected precursor in DCM. b. Add TFA (10-20% v/v) and stir the mixture at room temperature for 1-2 hours. c. Monitor the deprotection by LC-MS. d. Once complete, remove the solvent and TFA under reduced pressure.

  • Oxime Ligation: a. Dissolve the deprotected aminooxy-linker-POI ligand conjugate and the aldehyde/ketone-functionalized E3 ligase ligand (1.2 eq.) in a suitable solvent such as DMF or methanol. b. Add a catalytic amount of aniline (B41778) or another suitable catalyst. c. Stir the reaction at room temperature until completion, as monitored by LC-MS. d. Purify the final PROTAC product using preparative HPLC. e. Characterize the final product by HRMS and NMR.

Protocol 2: Evaluation of PROTAC-induced Protein Degradation by Western Blot

This protocol outlines the steps to determine the DC₅₀ and Dₘₐₓ of a synthesized PROTAC.

Materials:

  • Synthesized PROTAC

  • Human cell line expressing the target protein (e.g., MOLT-4 for BRD4)

  • Cell culture medium and supplements (e.g., RPMI-1640, FBS, penicillin-streptomycin)

  • DMSO (vehicle control)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. b. Allow cells to adhere overnight (for adherent cells). c. Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO). d. Treat the cells with the different concentrations of the PROTAC and incubate for a predetermined time (e.g., 18-24 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate. c. Incubate the lysates on ice for 30 minutes. d. Centrifuge the lysates to pellet cell debris and collect the supernatant. e. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples. b. Prepare protein samples by adding Laemmli buffer and boiling. c. Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. g. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Apply the chemiluminescent substrate and capture the signal using an imaging system. i. Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control band intensity for each sample. c. Calculate the percentage of protein remaining relative to the vehicle-treated control. d. Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Application Notes and Protocols for Surface Modification with t-Boc-aminooxy-PEG6-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-aminooxy-PEG6-propargyl is a heterobifunctional linker molecule designed for the versatile modification of surfaces and biomolecules. This reagent incorporates three key chemical features: a propargyl group for covalent attachment via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry"; a polyethylene (B3416737) glycol (PEG) spacer (with six ethylene (B1197577) glycol units) to enhance hydrophilicity and reduce non-specific binding; and a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, which can be deprotected to reveal a reactive aminooxy functionality for subsequent conjugation to aldehydes or ketones.[1][2]

These application notes provide a comprehensive guide to the use of this compound for the functionalization of surfaces, a critical process in the development of drug delivery systems, diagnostic platforms, and biocompatible materials.[3] The protocols outlined below describe a two-step surface modification strategy, followed by methods for the characterization of the modified surfaces.

Key Features and Applications

  • Bifunctional Linker: Enables the connection of two different molecular entities.[1]

  • Click Chemistry Moiety: The propargyl group allows for a highly efficient and specific reaction with azide-functionalized surfaces or molecules.[1][4]

  • Protected Aminooxy Group: The t-Boc protecting group allows for controlled, sequential reactions. After deprotection, the aminooxy group can react with aldehydes or ketones to form stable oxime linkages.[1][2]

  • Hydrophilic PEG Spacer: The PEG6 spacer increases the solubility of the linker in aqueous media and, when attached to a surface, can reduce non-specific protein adsorption, thereby improving biocompatibility.[1][3][5]

  • Applications:

    • Drug Delivery: Covalent attachment of drug molecules to surfaces of nanoparticles or medical devices.[3]

    • Bioconjugation: Immobilization of proteins, peptides, or other biomolecules onto surfaces for applications in diagnostics and bioassays.

    • Surface Modification: Creation of biocompatible and bio-inert surfaces to prevent biofouling.[5]

    • PROTAC Development: Can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocols

This section details the step-by-step procedures for the surface modification of an azide-functionalized substrate with this compound, followed by deprotection and subsequent bioconjugation.

Protocol 1: Surface Immobilization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the attachment of this compound to an azide-functionalized surface.

Materials:

  • Azide-functionalized substrate (e.g., glass slide, silicon wafer, or nanoparticle)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Degassed, deionized water or appropriate buffer (e.g., phosphate-buffered saline, PBS)

  • Organic solvent if needed for dissolving the linker (e.g., DMSO or DMF)

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of CuSO4 in deionized water (e.g., 20 mM).

    • Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM).

    • Prepare a stock solution of the copper-chelating ligand (THPTA or TBTA) in deionized water or DMSO (e.g., 50 mM).

  • Reaction Setup:

    • Place the azide-functionalized substrate in a suitable reaction vessel.

    • Prepare the reaction mixture by adding the reagents in the following order to a final volume that will cover the substrate:

      • Degassed buffer (e.g., PBS)

      • This compound stock solution (to a final concentration of, for example, 1-5 mM)

      • A pre-mixed solution of CuSO4 and the ligand. Incubate the CuSO4 and ligand together for a few minutes before adding to the reaction. A typical final concentration for CuSO4 is 0.1-1 mM, with a 2-5 fold molar excess of the ligand.[6]

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 2-5 mM.[6]

  • Incubation:

    • Gently agitate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (nitrogen or argon) to prevent the oxidation of Cu(I).

  • Washing:

    • After the incubation period, remove the substrate from the reaction mixture.

    • Wash the substrate thoroughly with deionized water to remove any unreacted reagents and copper catalyst.

    • Further wash with an appropriate organic solvent (e.g., ethanol (B145695) or isopropanol) and dry under a stream of nitrogen.

Protocol 2: Deprotection of the t-Boc Group

This protocol describes the removal of the t-Boc protecting group to expose the reactive aminooxy functionality.

Materials:

  • Surface modified with this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Deionized water

  • Sodium bicarbonate solution (5% w/v)

  • Nitrogen or Argon gas

Procedure:

  • Deprotection Reaction:

    • Place the t-Boc protected surface in a solution of TFA in DCM. A common concentration is 20-50% TFA in DCM.[7]

    • Incubate at room temperature for 30-60 minutes. The reaction should be performed in a well-ventilated fume hood.

  • Washing and Neutralization:

    • Remove the substrate from the deprotection solution.

    • Wash thoroughly with DCM to remove residual TFA.

    • Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution for 5-10 minutes.

    • Wash extensively with deionized water.

    • Dry the surface under a stream of nitrogen. The surface now presents a reactive aminooxy group.

Protocol 3: Oxime Ligation for Bioconjugation

This protocol describes the conjugation of an aldehyde or ketone-containing biomolecule to the aminooxy-functionalized surface.

Materials:

  • Aminooxy-functionalized surface

  • Aldehyde or ketone-containing biomolecule (e.g., protein, peptide)

  • Aniline (B41778) (as a catalyst)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7)[8]

Procedure:

  • Preparation of Solutions:

    • Dissolve the aldehyde or ketone-containing biomolecule in the reaction buffer to the desired concentration.

    • Prepare a stock solution of aniline in the reaction buffer (e.g., 200 mM). Aniline is a known catalyst for oxime ligation.[8]

  • Ligation Reaction:

    • Immerse the aminooxy-functionalized surface in the solution of the biomolecule.

    • Add the aniline stock solution to a final concentration of 10-100 mM.[8]

    • Incubate the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by appropriate analytical techniques.

  • Washing:

    • After incubation, remove the surface from the reaction solution.

    • Wash the surface extensively with the reaction buffer to remove any non-covalently bound biomolecules.

    • Perform a final wash with deionized water and dry the surface carefully.

Data Presentation

The successful modification of the surface can be confirmed and quantified using various surface analysis techniques. The following tables provide representative data that can be expected from these analyses.

Table 1: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis

Surface StageC 1s (%)O 1s (%)N 1s (%)Si 2p (%)
Bare Silicon Wafer15.245.8-39.0
Azide-Functionalized25.540.18.525.9
After CuAAC with Linker55.330.75.88.2
After Biomolecule Ligation68.920.58.12.5

Note: These are example values and will vary depending on the substrate, linker density, and biomolecule size.[9]

Table 2: High-Resolution C 1s XPS Analysis

Surface StageC-C/C-H (284.8 eV) (%)C-N (286.0 eV) (%)C-O (286.5 eV) (%)N-C=O (288.0 eV) (%)
Azide-Functionalized7030--
After CuAAC with Linker4515355
After Biomolecule Ligation58122010

Note: The presence and increase of the C-O peak is indicative of successful PEG linker immobilization.[9]

Table 3: Water Contact Angle Measurements

Surface StageWater Contact Angle (°)
Bare Silicon Wafer65-75
Azide-Functionalized70-80
After CuAAC with Linker40-50
After Biomolecule Ligation55-65

Note: A decrease in contact angle after linker immobilization indicates increased hydrophilicity due to the PEG chains.[10][11]

Table 4: Atomic Force Microscopy (AFM) Analysis

Surface StageRoot Mean Square (RMS) Roughness (nm)
Bare Silicon Wafer0.2 - 0.5
Azide-Functionalized0.3 - 0.6
After CuAAC with Linker0.5 - 1.0
After Biomolecule Ligation1.0 - 5.0 (depending on biomolecule)

Note: An increase in surface roughness is expected after each modification step.[12]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Immobilization cluster_1 Step 2: Deprotection cluster_2 Step 3: Bioconjugation A Azide-Functionalized Surface D Surface with this compound A->D CuAAC B This compound B->D C CuSO4 / Sodium Ascorbate THPTA C->D F Aminooxy-Functionalized Surface D->F t-Boc Cleavage E TFA / DCM E->F I Bioconjugated Surface F->I Oxime Ligation G Aldehyde/Ketone Biomolecule G->I H Aniline Catalyst H->I

Caption: Workflow for surface modification and bioconjugation.

Logical Relationship of Components

G cluster_0 This compound cluster_1 Reacts With cluster_2 Forms Propargyl Propargyl Group PEG6 PEG6 Spacer Azide Azide Propargyl->Azide Click Chemistry Aminooxy t-Boc-Aminooxy Group Aldehyde Aldehyde/Ketone Aminooxy->Aldehyde Deprotection then Oxime Ligation Triazole Triazole Linkage Azide->Triazole Oxime Oxime Linkage Aldehyde->Oxime

Caption: Functional groups and their reactions.

References

Application Notes and Protocols for Oxime Bond Formation with Aminooxy-PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and versatile bioorthogonal conjugation reaction that forms a stable oxime bond from the reaction of an aminooxy group with an aldehyde or ketone.[1][2] This chemoselective reaction proceeds under mild, aqueous conditions, making it an ideal tool for bioconjugation, drug delivery, and surface modification.[3] Aminooxy-PEGylated molecules, which combine the bioorthogonal reactivity of the aminooxy group with the beneficial properties of polyethylene (B3416737) glycol (PEG), are frequently utilized to enhance the therapeutic properties of biomolecules. PEGylation can increase serum half-life, reduce immunogenicity, and improve the solubility and stability of proteins and peptides.[4]

These application notes provide a comprehensive overview and detailed protocols for the use of aminooxy-PEGylated molecules in oxime ligation reactions.

Reaction Mechanism and Kinetics

The formation of an oxime bond is a two-step process involving the nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate.[2][5] The reaction is most efficient under slightly acidic conditions (pH 4-5), which facilitate the dehydration step.[6] However, with the use of catalysts, the reaction can proceed efficiently at neutral pH.[7][8]

Several catalysts have been shown to accelerate the rate of oxime ligation, with aniline (B41778) and its derivatives being the most common.[6] More recently, m-phenylenediamine (B132917) (mPDA) has been identified as a highly efficient catalyst, demonstrating significantly faster kinetics than aniline, particularly for less reactive ketones.[7][8][9]

Quantitative Data on Reaction Parameters

The efficiency of oxime ligation is influenced by several factors, including the choice of catalyst, reactant concentrations, temperature, and solvent. The following tables summarize quantitative data on these parameters to aid in experimental design and optimization.

Table 1: Comparison of Catalysts for Oxime Ligation

CatalystRelative Efficiency (Compared to Aniline)Typical ConcentrationKey AdvantagesReference(s)
Aniline1x (baseline)10-100 mMWell-established, effective at acidic pH.[6][7][8]
p-Phenylenediamine (pPDA)~5-19x10-50 mMHigher efficiency than aniline at neutral pH.[6]
m-Phenylenediamine (mPDA)~2x (at same concentration), up to 15x (at higher concentration)100-750 mMHighly efficient, especially for ketones; greater aqueous solubility allows for higher concentrations.[7][8][9]

Table 2: Observed Second-Order Rate Constants (kobs) for Oxime Ligation with Different Catalysts

Aldehyde/KetoneCatalystCatalyst Concentration (mM)kobs (M-1s-1)Reference
CitralAniline2510.3 ± 0.3[7]
Citralm-Phenylenediamine2527.0 ± 0.8[7]
2-PentanoneAniline1000.082 ± 0.002[7]
2-Pentanonem-Phenylenediamine1000.19 ± 0.01[7]
2-Pentanonem-Phenylenediamine5001.1 ± 0.1[7]

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Protein with an Aminooxy-PEG Reagent

This protocol describes a general method for the site-specific PEGylation of a protein containing an aldehyde or ketone group with an aminooxy-PEG reagent.

Materials:

  • Protein containing an aldehyde or ketone group (e.g., modified protein, glycoprotein (B1211001) after periodate (B1199274) oxidation)

  • Aminooxy-PEG reagent (e.g., mPEG-O-NH2)

  • Reaction Buffer: 100 mM Phosphate buffer, pH 7.0

  • Catalyst Stock Solution: 1 M m-phenylenediamine (mPDA) in Reaction Buffer (or 1 M Aniline in a suitable organic solvent, e.g., DMSO)

  • Quenching Solution (optional): 1 M solution of an aldehyde or ketone (e.g., acetone (B3395972) or benzaldehyde)

  • Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)

  • Analytical instruments (e.g., SDS-PAGE, mass spectrometry)

Procedure:

  • Protein Preparation: Dissolve the protein to be PEGylated in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the aminooxy-PEG reagent in the Reaction Buffer to a desired stock concentration.

  • PEGylation Reaction:

    • Add the aminooxy-PEG stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the PEG reagent over the protein.

    • Add the catalyst stock solution to the reaction mixture to a final concentration of 100-500 mM for mPDA or 10-100 mM for aniline.

    • Gently mix the reaction mixture and incubate at room temperature or 37°C for 1-24 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Quenching the Reaction (Optional): To stop the reaction, add an excess of the quenching solution to react with any unreacted aminooxy-PEG.

  • Purification: Purify the PEGylated protein from unreacted PEG reagent, catalyst, and unmodified protein using a suitable chromatography method.

  • Characterization: Characterize the purified PEGylated protein using SDS-PAGE to observe the increase in molecular weight and mass spectrometry to confirm the conjugation and determine the degree of PEGylation.

Protocol 2: Introduction of an Aldehyde Group into a Protein via Periodate Oxidation of N-terminal Serine

This protocol details the generation of an aldehyde group at the N-terminus of a protein with a serine residue, making it available for subsequent oxime ligation.

Materials:

  • Protein with an N-terminal serine residue

  • Oxidation Buffer: 100 mM Sodium phosphate, pH 6.0

  • Sodium meta-periodate (NaIO4) solution: 100 mM in Oxidation Buffer (prepare fresh)

  • Desalting column

  • Reaction Buffer for PEGylation (from Protocol 1)

Procedure:

  • Protein Preparation: Dissolve the protein in Oxidation Buffer to a concentration of 1-5 mg/mL.

  • Oxidation Reaction:

    • Add the freshly prepared sodium meta-periodate solution to the protein solution to a final concentration of 10 mM.

    • Incubate the reaction on ice (4°C) in the dark for 30 minutes.

  • Removal of Excess Periodate: Immediately after incubation, remove the excess sodium meta-periodate and exchange the buffer to the Reaction Buffer for PEGylation using a desalting column.

  • PEGylation: The aldehyde-containing protein is now ready for PEGylation following Protocol 1.

Mandatory Visualizations

Oxime_Bond_Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aminooxy_PEG Aminooxy-PEG R-O-NH₂ Hemiaminal Hemiaminal Intermediate Aminooxy_PEG->Hemiaminal + Aldehyde/Ketone Aldehyde_Ketone Aldehyde/Ketone R'-C(=O)-R'' Oxime_Bond Oxime Bond R-O-N=C(R')R'' Hemiaminal->Oxime_Bond - H₂O (Dehydration) Water H₂O

Caption: Mechanism of Oxime Bond Formation.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Prepare Aldehyde/Ketone- Containing Protein Mix_Reagents Mix Protein, Aminooxy-PEG, and Catalyst Protein_Prep->Mix_Reagents PEG_Prep Prepare Aminooxy-PEG Solution PEG_Prep->Mix_Reagents Catalyst_Prep Prepare Catalyst Solution Catalyst_Prep->Mix_Reagents Incubate Incubate (Room Temp or 37°C) Mix_Reagents->Incubate Purification Purify PEGylated Protein (e.g., Chromatography) Incubate->Purification Characterization Characterize Product (SDS-PAGE, Mass Spec) Purification->Characterization

Caption: Experimental Workflow for Protein PEGylation.

Catalyst_Comparison Oxime_Ligation Oxime Ligation Aniline Aniline Oxime_Ligation->Aniline catalyzed by pPDA p-Phenylenediamine (pPDA) Oxime_Ligation->pPDA catalyzed by mPDA m-Phenylenediamine (mPDA) Oxime_Ligation->mPDA catalyzed by Rate Reaction Rate Aniline->Rate Baseline Efficiency Overall Efficiency Aniline->Efficiency pPDA->Rate Increased pPDA->Efficiency Higher mPDA->Rate Highly Increased mPDA->Efficiency Highest

Caption: Catalyst Efficiency in Oxime Ligation.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low PEGylation Yield - Inefficient reaction conditions.- Steric hindrance at the conjugation site.- Instability of the aldehyde/ketone group.- Optimize pH (typically 4-5 without catalyst, or neutral with catalyst).- Increase the molar excess of the aminooxy-PEG reagent.- Use a more efficient catalyst (e.g., mPDA).[7][8]- Increase reaction time and/or temperature.[10]- For ketones, which are less reactive, consider using more forcing conditions (higher catalyst concentration, longer reaction time).[7][8]
Non-specific PEGylation - Presence of other reactive functional groups.- Reaction conditions promoting side reactions.- Ensure the protein has a unique aldehyde or ketone site for conjugation.- Maintain optimal pH to minimize side reactions.
Protein Aggregation - High protein concentration.- Unfavorable buffer conditions.- PEGylation process inducing conformational changes.- Perform the reaction at a lower protein concentration.- Screen different buffer compositions and pH.- Add stabilizing excipients to the reaction mixture.
Difficulty in Purifying PEGylated Protein - Similar physicochemical properties of PEGylated and un-PEGylated protein.- Excess PEG reagent interfering with purification.- Use a high-resolution purification method (e.g., high-performance size-exclusion or ion-exchange chromatography).- Optimize the purification gradient or column choice.- Ensure the reaction goes to completion to minimize un-PEGylated protein.

Conclusion

Oxime ligation with aminooxy-PEGylated molecules is a powerful and versatile strategy for the modification of biomolecules. By understanding the reaction mechanism, kinetics, and optimizing reaction conditions, researchers can efficiently generate well-defined PEGylated products with enhanced therapeutic potential. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this valuable bioconjugation technique.

References

Application Notes and Protocols for t-Boc-aminooxy-PEG6-propargyl in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs), represents a significant advancement in cancer therapy. These systems are designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy. The choice of linker molecule, which connects the targeting moiety (e.g., a monoclonal antibody) to the cytotoxic payload, is critical to the success of an ADC.

This document provides detailed application notes and protocols for the use of t-Boc-aminooxy-PEG6-propargyl , a versatile heterobifunctional linker, in the construction of ADCs. This linker incorporates three key chemical features:

  • A t-Boc-protected aminooxy group : The tert-butyloxycarbonyl (t-Boc) group is an acid-labile protecting group. Upon deprotection, the free aminooxy group can react with an aldehyde or ketone to form a stable oxime bond, a bioorthogonal ligation useful for conjugation to modified antibodies.

  • A hydrophilic PEG6 spacer : The hexaethylene glycol (PEG6) spacer increases the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and enhance its pharmacokinetic properties.[1]

  • A propargyl group : This terminal alkyne functionality is used for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction for attaching an azide-modified cytotoxic payload.

These features allow for a modular and controlled approach to ADC synthesis, enabling the creation of homogenous conjugates with a defined drug-to-antibody ratio (DAR).

Application: Site-Specific Synthesis of a HER2-Targeting Antibody-Drug Conjugate

This protocol describes the synthesis and characterization of a hypothetical ADC targeting the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant proportion of breast cancers. The ADC is constructed using a HER2-targeting monoclonal antibody (e.g., Trastuzumab), the this compound linker, and the potent cytotoxic agent monomethyl auristatin E (MMAE) modified with an azide (B81097) group (Azide-MMAE).

Experimental Workflow

The overall workflow for the synthesis and evaluation of the HER2-targeting ADC is depicted below.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation In Vitro Evaluation A Antibody Modification (Periodate Oxidation) B Linker Conjugation (Oxime Ligation) A->B Aldehyde-modified Ab C Payload Attachment (CuAAC Click Chemistry) B->C Ab-Linker Conjugate D Purification C->D Crude ADC E DAR Determination (HIC/RP-HPLC) D->E F Binding Affinity (ELISA/SPR) D->F G Cytotoxicity Assay (MTT/CellTiter-Glo) D->G H Internalization Assay D->H

Figure 1: Experimental workflow for ADC synthesis and evaluation.

Protocols

Protocol 1: Generation of Aldehyde Groups on the Antibody

This protocol describes the site-specific generation of aldehyde groups on the N-linked glycans of the antibody's Fc region via mild periodate (B1199274) oxidation.[2]

Materials:

  • HER2-targeting antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • Sodium meta-periodate (NaIO₄)

  • PBS, pH 6.0

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 6.0.

  • Prepare a fresh solution of 100 mM NaIO₄ in PBS, pH 6.0.

  • Add the NaIO₄ solution to the antibody solution to a final concentration of 1-2 mM.

  • Incubate the reaction mixture in the dark at 4°C for 30 minutes.

  • Quench the reaction by adding a 10-fold molar excess of glycerol.

  • Immediately remove the excess periodate and byproducts by buffer exchange into PBS, pH 7.4, using a pre-equilibrated desalting column.

  • Determine the concentration of the aldehyde-modified antibody using a BCA protein assay.

Protocol 2: Conjugation of this compound to the Antibody

This protocol details the conjugation of the bifunctional linker to the aldehyde-modified antibody via oxime ligation.

Materials:

Procedure:

  • Dissolve this compound in DMSO to a stock concentration of 20 mM.

  • In a reaction tube, add the aldehyde-modified antibody.

  • Add a 20-fold molar excess of the this compound stock solution to the antibody. Ensure the final DMSO concentration is below 10% (v/v).

  • Add aniline to a final concentration of 10 mM.[3]

  • Incubate the reaction at room temperature for 4-6 hours with gentle mixing.

  • Purify the antibody-linker conjugate by size-exclusion chromatography (SEC) to remove excess linker and catalyst.

  • Pool the fractions containing the purified conjugate and concentrate if necessary.

Protocol 3: t-Boc Deprotection

This protocol outlines the removal of the t-Boc protecting group to reveal the free aminooxy group, which is not necessary for this workflow as the aminooxy group has already reacted. This step would be relevant if the linker were to be conjugated through the propargyl end first. For the sake of completeness, a general deprotection protocol is provided.

Materials:

  • t-Boc protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the t-Boc protected compound in a 1:1 mixture of DCM and TFA.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and TFA under reduced pressure.

Protocol 4: Conjugation of Azide-MMAE via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the attachment of the azide-modified cytotoxic payload to the propargyl-functionalized antibody.

Materials:

  • Antibody-linker conjugate from Protocol 2

  • Azide-MMAE

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • PBS, pH 7.4

Procedure:

  • Prepare a 10 mM stock solution of Azide-MMAE in DMSO.

  • Prepare a 20 mM stock solution of CuSO₄ in water.

  • Prepare a 100 mM stock solution of THPTA in water.

  • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • In a reaction tube, add the antibody-linker conjugate.

  • Add a 5-fold molar excess of Azide-MMAE.

  • Prepare the copper catalyst by premixing CuSO₄ and THPTA in a 1:5 molar ratio. Add this to the reaction mixture to a final copper concentration of 0.5 mM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Purify the final ADC using SEC to remove unreacted payload and catalyst components.

  • Characterize the purified ADC.

Data Presentation

The following tables summarize representative quantitative data for a HER2-targeting ADC constructed using a site-specific conjugation methodology.

Table 1: Characterization of the HER2-Targeting ADC

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR)2.1Hydrophobic Interaction Chromatography (HIC)
Monomer Purity>98%Size-Exclusion Chromatography (SEC)
Binding Affinity (K D) to HER21.2 nMSurface Plasmon Resonance (SPR)
Endotoxin Levels<0.1 EU/mgLAL Assay

Table 2: In Vitro Cytotoxicity of the HER2-Targeting ADC

Cell LineHER2 ExpressionIC₅₀ (nM)
SK-BR-3High0.68[4]
BT-474High6.7[5]
NCI-N87High1.5
MCF-7Low>1000[4]
MDA-MB-231Low>1000

IC₅₀ values are representative and based on literature data for similar HER2-targeting ADCs with auristatin payloads.

Signaling Pathway

Upon binding to the HER2 receptor on the surface of a cancer cell, the ADC is internalized via endocytosis. The cytotoxic payload is then released inside the cell, leading to cell cycle arrest and apoptosis. The HER2 receptor itself, when activated, triggers downstream signaling pathways, primarily the PI3K/AKT and RAS/MAPK pathways, which promote cell proliferation, survival, and growth.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER2->HER2_HER3 HER3 HER3 HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K Activation GRB2 GRB2/SOS HER2_HER3->GRB2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2: Simplified HER2 signaling pathway.

Conclusion

The this compound linker offers a robust and flexible platform for the development of site-specific ADCs. The combination of oxime ligation and click chemistry allows for the controlled and sequential attachment of the linker and payload, leading to the production of homogenous and well-defined targeted therapeutics. The protocols and data presented herein provide a comprehensive guide for researchers in the field of targeted drug delivery.

References

Troubleshooting & Optimization

How to improve low yield in t-Boc-aminooxy-PEG6-propargyl conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of conjugation reactions involving t-Boc-aminooxy-PEG6-propargyl.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of this conjugation?

This conjugation relies on oxime ligation, a chemoselective reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond.[1][2] The this compound is a heterobifunctional linker, meaning it has two different reactive groups: a protected aminooxy group and a propargyl group.[3][4][5][6] The propargyl group can be used in a separate reaction, such as copper-catalyzed "click chemistry" with an azide-containing molecule.[3][4][5]

Q2: Why is the aminooxy group protected with a t-Boc group?

The tert-butyloxycarbonyl (t-Boc) group is a protecting group for the highly reactive aminooxy moiety.[1][6] This allows for controlled, sequential reactions. The t-Boc group must be removed (deprotected) under mild acidic conditions before the aminooxy group can react with an aldehyde or ketone.[3][4][5]

Q3: What is the optimal pH for oxime ligation?

Oxime formation is generally most efficient in a slightly acidic environment, typically at a pH between 4 and 5.[7][8][9] However, many biomolecules, such as proteins, may not be stable under these acidic conditions.

Q4: Can the reaction be performed at a neutral pH?

Yes, the reaction can be performed at a neutral pH (pH 7), but the reaction rate is often significantly slower.[7][8][9] To overcome this, the use of a nucleophilic catalyst is highly recommended.[7][8][9]

Q5: What are the recommended catalysts for this reaction?

Aniline (B41778) and its derivatives are effective catalysts for oxime ligation, especially at neutral pH.[7][8][9] Substituted anilines, such as p-phenylenediamine (B122844), have been shown to be superior catalysts, leading to significantly faster reaction rates compared to aniline.[7][8][9]

Troubleshooting Guide for Low Conjugation Yield

Low yield in your this compound conjugation can be attributed to several factors. Use the following guide to troubleshoot your experiment.

Problem 1: No or very low product formation.

Possible Cause Suggested Solution
Incomplete t-Boc Deprotection Ensure complete removal of the t-Boc protecting group. Treat the this compound with a mild acid (e.g., trifluoroacetic acid - TFA) and then purify the deprotected linker before use in the conjugation reaction.
Incorrect pH The reaction is highly pH-dependent. The optimal pH is typically 4-5.[7][8][9] If your biomolecule is sensitive to acidic conditions, perform the reaction at pH 7 but ensure the addition of an appropriate catalyst.[7][8][9]
Absence of a Catalyst at Neutral pH If you are conducting the reaction at pH 7, the use of a catalyst is crucial.[7][8][9] Add a catalyst like aniline or, for better efficiency, p-phenylenediamine to the reaction mixture.[7][8][9]
Degraded Reactants Ensure the quality and purity of your this compound and your aldehyde/ketone-containing molecule. Store the linker under recommended conditions (typically <-15°C) to prevent degradation.[10]

Problem 2: Slow reaction rate and incomplete reaction.

Possible Cause Suggested Solution
Suboptimal Catalyst Choice While aniline is a common catalyst, p-phenylenediamine has been shown to be significantly more effective, especially at neutral pH.[7][8][9] Consider switching to this catalyst for improved reaction kinetics.
Low Reactant Concentration The reaction is bimolecular, so the rate is dependent on the concentration of both reactants.[11] If possible, increase the concentration of your reactants to accelerate the reaction.
Low Temperature Increasing the reaction temperature can significantly increase the reaction rate.[2][11] However, be mindful of the thermal stability of your biomolecule.
Ketone Reactivity Ketones are generally less reactive than aldehydes in oxime ligations.[11] If you are conjugating to a ketone, you may need to use a more efficient catalyst, higher reactant concentrations, or a higher temperature to achieve a good yield.[11]

Quantitative Data on Reaction Parameters

The following tables summarize key quantitative data to aid in your experimental design.

Table 1: Comparison of Catalysts for Oxime Ligation at pH 7

CatalystConcentrationFold Increase in Rate (vs. Uncatalyzed)Fold Increase in Rate (vs. Aniline)Reference
Aniline100 mM~6.31[8]
p-Phenylenediamine2 mM--[7][8][9]
p-Phenylenediamine10 mM12019[7][8]
m-Phenylenediamine500 mM--[12]

Table 2: Effect of pH on Reaction Rate

pHGeneral Reaction RateCatalyst RequirementNotes
4-5OptimalNot always necessary, but can still enhanceMay not be suitable for acid-sensitive biomolecules.[7][8][9]
7SlowHighly RecommendedUse of a catalyst like p-phenylenediamine is crucial for efficient conjugation.[7][8][9]
>7.4Very Slow-PEGylation reaction rates are generally dependent on pH, with higher pH values sometimes leading to faster reactions with other chemistries, but for oxime ligation, acidic to neutral pH is preferred.[13][14]

Experimental Protocols

Protocol 1: t-Boc Deprotection of this compound

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., 50% TFA in dichloromethane).

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and TFA under reduced pressure (e.g., using a rotary evaporator).

  • The resulting deprotected aminooxy-PEG6-propargyl can be purified by a suitable method, such as HPLC or column chromatography, if necessary.

Protocol 2: General Protocol for Oxime Ligation

  • Dissolve your aldehyde or ketone-containing molecule in a suitable buffer (e.g., phosphate (B84403) buffer for pH 7 or acetate (B1210297) buffer for pH 4-5).

  • Add the deprotected aminooxy-PEG6-propargyl to the solution. A molar excess of the PEG linker may be required to drive the reaction to completion.

  • If performing the reaction at pH 7, add the catalyst (e.g., p-phenylenediamine) to the reaction mixture.

  • Allow the reaction to proceed at a suitable temperature (e.g., room temperature or 37°C) with gentle stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS, or SDS-PAGE for protein conjugations).

  • Once the reaction is complete, purify the conjugate using a suitable method (e.g., size exclusion chromatography, affinity chromatography, or HPLC).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Analysis & Purification tBoc_linker This compound deprotection t-Boc Deprotection (e.g., TFA) tBoc_linker->deprotection deprotected_linker Aminooxy-PEG6-propargyl deprotection->deprotected_linker reaction_mixture Reaction Mixture (Buffer, pH 4-7) deprotected_linker->reaction_mixture biomolecule Aldehyde/Ketone -containing Molecule biomolecule->reaction_mixture catalyst Add Catalyst (e.g., p-phenylenediamine) if at pH 7 reaction_mixture->catalyst incubation Incubation (RT or 37°C) catalyst->incubation monitoring Reaction Monitoring (HPLC, LC-MS, SDS-PAGE) incubation->monitoring purification Purification (e.g., SEC, HPLC) monitoring->purification final_product Purified Conjugate purification->final_product

Caption: Workflow for this compound conjugation.

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_catalysis Catalyzed Reaction (pH 7) cluster_product Product aminooxy R1-O-NH2 (Aminooxy-PEG6-propargyl) oxime R1-O-N=C(R2)-R3 (Oxime Conjugate) aminooxy->oxime carbonyl R2-C(=O)-R3 (Aldehyde/Ketone) intermediate Schiff Base Intermediate carbonyl->intermediate + Catalyst catalyst Catalyst (Aniline Derivative) intermediate->aminooxy - Catalyst

Caption: Catalyzed oxime ligation reaction pathway.

References

Technical Support Center: Enhancing the Solubility of t-Boc-aminooxy-PEG6-propargyl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with t-Boc-aminooxy-PEG6-propargyl and its conjugates. The focus is on addressing solubility challenges that may arise during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional linker molecule. It features a propargyl group for click chemistry reactions with azide-containing molecules and a t-Boc protected aminooxy group for conjugation to carbonyls (aldehydes or ketones) after deprotection. The polyethylene (B3416737) glycol (PEG) spacer, consisting of six ethylene (B1197577) glycol units, is designed to increase the hydrophilicity and therefore the aqueous solubility of the resulting conjugate.[1][2] Its primary applications are in bioconjugation, such as the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[1][3][]

Q2: What is the expected solubility of this compound itself?

A2: While specific quantitative data for this compound is not readily published, its PEG6 spacer confers good solubility in a range of solvents. A similar, shorter linker (t-Boc-aminooxy-PEG1-propargyl) is known to be soluble in dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[2] Generally, PEG linkers enhance solubility in both aqueous and organic media.[5]

Q3: Why is my conjugate made with this compound precipitating out of solution?

A3: Precipitation of the conjugate can be attributed to several factors. The most common reason is that the conjugated molecule (e.g., a hydrophobic drug) significantly decreases the overall solubility of the conjugate, counteracting the solubilizing effect of the PEG6 linker.[] Other factors include suboptimal buffer conditions (pH, ionic strength), high conjugate concentration, and the formation of aggregates.[6][7]

Q4: How does the deprotection of the t-Boc group affect solubility?

A4: Deprotection of the t-Boc group exposes a free aminooxy group. This process is typically carried out under acidic conditions. While the removal of the bulky, hydrophobic t-Boc group might slightly increase hydrophilicity, the primary factor influencing solubility will remain the nature of the conjugated biomolecule and the overall formulation.

Troubleshooting Guide: Solubility Issues with Conjugates

This guide provides a systematic approach to resolving solubility problems encountered with conjugates synthesized using this compound.

Initial Solubility Assessment

Before proceeding with extensive troubleshooting, it is crucial to perform a systematic initial solubility assessment of your conjugate.

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation of Stock Solution: Prepare a concentrated stock solution of your conjugate in a solvent in which it is known to be soluble (e.g., DMSO, DMF).

  • Solvent Screening: In separate microcentrifuge tubes, add a small, known amount of the stock solution to a range of aqueous buffers (e.g., PBS at different pH values) and organic solvents.

  • Observation: Vortex each tube briefly and observe for any precipitation or turbidity against a dark background.

  • Incubation: Incubate the samples at different temperatures (e.g., 4°C, room temperature, 37°C) for a set period (e.g., 1 hour) and observe again.

  • Quantification (Optional): For a more quantitative measure, centrifuge the samples, and measure the concentration of the conjugate in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy).

Troubleshooting Strategies

If you encounter poor solubility, consider the following strategies, starting with the simplest and most common solutions.

1. Optimization of Buffer Conditions

The pH and ionic strength of the aqueous buffer can significantly impact the solubility of a bioconjugate.

  • pH Adjustment:

    • Problem: The buffer pH is close to the isoelectric point (pI) of the protein/antibody in the conjugate, leading to minimal net charge and aggregation.

    • Solution: Adjust the buffer pH to be at least 1-2 units away from the pI of the protein. For most antibodies, a pH of 7.4 to 8.5 is a good starting point.

  • Ionic Strength:

    • Problem: Insufficient salt concentration may lead to aggregation due to intermolecular electrostatic interactions.

    • Solution: Increase the salt concentration (e.g., NaCl) in the buffer. A common starting point is 150 mM NaCl.

2. Use of Co-solvents and Excipients

The addition of co-solvents or excipients can help to increase the solubility of the conjugate.

  • Co-solvents:

    • Problem: The conjugate has significant hydrophobic character.

    • Solution: Introduce a water-miscible organic co-solvent to the aqueous buffer. The choice of co-solvent and its concentration should be carefully optimized to avoid denaturation of the protein component.

  • Excipients:

    • Problem: The conjugate is prone to aggregation.

    • Solution: Add stabilizing excipients to the formulation.

Quantitative Data Summary: Common Co-solvents and Excipients

Additive Typical Starting Concentration Mechanism of Action Considerations
DMSO 1-10% (v/v)Increases solubility of hydrophobic molecules.Can be toxic to cells at higher concentrations.
Ethanol 1-10% (v/v)Increases solubility of hydrophobic molecules.Can cause protein denaturation at higher concentrations.
Glycerol 5-20% (v/v)Increases viscosity and prevents aggregation.Can interfere with some downstream applications.
Arginine 50-100 mMSuppresses protein aggregation.Can affect protein stability and activity.
Polysorbate 20/80 0.01-0.1% (v/v)Non-ionic surfactant that prevents surface adsorption and aggregation.Can interfere with certain assays.

3. Temperature Optimization

  • Problem: The conjugate precipitates at low temperatures.

  • Solution: Conduct solubility tests at different temperatures (e.g., 4°C, room temperature, 37°C) to determine the optimal storage and handling temperature. For some molecules, solubility increases with temperature.

Visualizations

Experimental Workflow for ADC Synthesis and Solubility Troubleshooting

ADC_Workflow cluster_synthesis ADC Synthesis cluster_troubleshooting Solubility Troubleshooting antibody Antibody with Azide Group click_chem 2. Click Chemistry (Copper-Catalyzed) antibody->click_chem linker This compound deprotection 1. t-Boc Deprotection (Acidic Conditions) linker->deprotection linker->click_chem drug Drug with Carbonyl Group conjugation 3. Oxime Ligation drug->conjugation deprotection->conjugation click_chem->conjugation purification 4. Purification (e.g., SEC) conjugation->purification adc Final ADC Conjugate purification->adc solubility_issue Solubility Issue Detected (Precipitation/Aggregation) adc->solubility_issue buffer_opt Optimize Buffer (pH, Ionic Strength) solubility_issue->buffer_opt cosolvent Add Co-solvents/ Excipients buffer_opt->cosolvent If not resolved soluble_adc Soluble ADC buffer_opt->soluble_adc Resolved temp_opt Optimize Temperature cosolvent->temp_opt If not resolved cosolvent->soluble_adc Resolved temp_opt->soluble_adc Resolved

Caption: Workflow for ADC synthesis and solubility troubleshooting.

Signaling Pathway for Targeted Drug Delivery

Targeted_Delivery cluster_systemic Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (with PEG6 Linker) receptor Target Receptor (e.g., HER2) ADC->receptor 1. Targeting & Binding internalization Receptor-Mediated Endocytosis receptor->internalization endosome Endosome/Lysosome (Low pH) internalization->endosome ADC_in_cell Internalized ADC drug_release Drug Release (Linker Cleavage) endosome->drug_release dna_damage DNA Damage & Apoptosis drug_release->dna_damage

Caption: Targeted drug delivery and mechanism of action.

References

Optimizing the t-Boc deprotection step for maximum yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful and high-yield deprotection of the tert-butoxycarbonyl (t-Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the most common acidic conditions for t-Boc deprotection?

A1: The most prevalent methods for t-Boc deprotection utilize strong acids.[1] These include:

Q2: Are there milder alternatives to strong acids for t-Boc deprotection?

A2: Yes, several milder methods are available, which are particularly useful for substrates with other acid-sensitive functional groups.[1] Some alternatives include:

  • Oxalyl chloride in methanol: This system can efficiently deprotect t-Boc at room temperature.[1][4]

  • Lewis acids: Reagents like zinc bromide (ZnBr₂) can be used, although they may require longer reaction times.[5][6]

  • Thermal deprotection: Heating the Boc-protected compound in a suitable solvent can effect deprotection without any added catalyst, though high temperatures may be required.[2]

  • Aqueous phosphoric acid: This offers an environmentally friendly option for deprotection.[7]

Q3: What are the common side reactions during t-Boc deprotection, and how can they be minimized?

A3: The primary side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the reaction.[2][8] This is especially problematic for amino acids like tryptophan, methionine, and cysteine.[2] To prevent this, "scavengers" are added to the reaction mixture.[1] Common scavengers include triisopropylsilane (B1312306) (TIS), thioanisole (B89551), and 1,2-ethanedithiol (B43112) (EDT), which are more nucleophilic and will preferentially react with the tert-butyl cations.[1][9] Another potential side reaction in peptide synthesis is aspartimide formation.[2][10]

Q4: How can I monitor the progress of my t-Boc deprotection reaction?

A4: The progress of the deprotection should be monitored to ensure the reaction goes to completion and to avoid unnecessary exposure to harsh conditions. Common monitoring techniques include:

  • Thin-Layer Chromatography (TLC): A straightforward method to visualize the disappearance of the starting material and the appearance of the product.[4][11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and the presence of any side products.[2][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the complete removal of the t-Boc group.[9]

  • Direct Analysis Mass Spectrometry: Allows for automated, real-time reaction monitoring.[3]

Q5: What is the proper work-up procedure after t-Boc deprotection?

A5: The work-up procedure depends on the deprotection method and the properties of the product. For acidic deprotections:

  • The excess acid and solvent are typically removed under reduced pressure.[2][9]

  • Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[2][9]

  • If the free amine is required, the resulting salt can be neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate.[2][9]

  • For water-soluble products, solid-phase extraction or resins like Amberlyst A21 can be used for purification.[13]

Troubleshooting Guide

Issue 1: Incomplete Deprotection

  • Symptoms: Presence of starting material in the crude product, leading to a low yield of the desired amine.[2]

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Acid Increase the concentration or equivalents of the acid. For TFA, a 25-50% solution in DCM is a good starting point. For HCl in dioxane, 4M is standard.[2]
Short Reaction Time Continue to monitor the reaction by TLC or LC-MS and ensure it is stirred until all the starting material is consumed.[2][9]
Low Temperature Most acid-catalyzed deprotections are performed at room temperature. If the reaction is sluggish, gentle heating may be considered, but with caution to avoid side reactions.[9]
Steric Hindrance For sterically hindered amino acids, extended reaction times or a slight increase in acid concentration might be necessary.[1]

Issue 2: Formation of Side Products

  • Symptoms: Presence of unexpected spots on TLC or peaks in LC-MS, indicating the formation of byproducts.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
tert-Butylation This occurs when the tert-butyl cation reacts with nucleophilic sites on the substrate.[8] Always include scavengers like triisopropylsilane (TIS) or thioanisole in the reaction mixture, especially when working with sensitive residues like tryptophan or methionine.[1][2][9]
Aspartimide Formation In peptide synthesis, this can occur with aspartic acid residues.[2] Careful selection of the subsequent amino acid and avoiding strongly basic conditions during work-up can minimize this.[10]
Substrate Degradation The substrate may be sensitive to the strong acidic conditions. Consider using a milder deprotection method, such as oxalyl chloride in methanol or a Lewis acid-based approach.[1]

Experimental Protocols

Protocol 1: Standard t-Boc Deprotection with TFA/DCM

  • Dissolve the t-Boc-protected compound in dichloromethane (DCM).[14]

  • Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution. If necessary, add scavengers (e.g., 2.5% triisopropylsilane).[1][9]

  • Stir the reaction mixture at room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS (typically 30 minutes to 2 hours).[1][2]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[14]

  • Co-evaporate with toluene to remove residual TFA.[9]

  • The resulting TFA salt can be used directly or neutralized to obtain the free amine.[9]

Protocol 2: t-Boc Deprotection with HCl in Dioxane

  • Dissolve the t-Boc-protected amine in a minimal amount of a suitable co-solvent if needed.[2]

  • Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.[2]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[2]

  • Upon completion, remove the solvent under reduced pressure.[2]

  • The resulting hydrochloride salt can often be precipitated by adding diethyl ether and collected by filtration.[2]

Protocol 3: Mild t-Boc Deprotection with Oxalyl Chloride in Methanol

  • In a dry flask, dissolve the t-Boc-protected substrate (1 equivalent) in methanol.[4]

  • Stir the solution at room temperature for 5 minutes.[4]

  • Carefully add oxalyl chloride (3 equivalents) to the solution. An immediate temperature increase may be observed.[4]

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.[4]

  • Upon completion, remove the solvent under reduced pressure to obtain the deprotected amine, typically as the hydrochloride salt.[1]

Data Presentation

Table 1: Comparison of Common t-Boc Deprotection Methods

MethodReagentsTypical ConditionsReaction TimeAdvantagesDisadvantages
Strong Acid 25-50% TFA in DCMRoom Temperature30 min - 2 hFast and generally effectiveHarsh conditions, potential for side reactions
Strong Acid 4M HCl in Dioxane0 °C to Room Temperature30 min - 2 hEffective, product is often an easy-to-handle saltCorrosive reagent, solvent choice
Mild Acid Oxalyl Chloride in MeOHRoom Temperature1 - 4 h[4]Mild conditions, tolerant of many functional groups[15]Toxic and moisture-sensitive reagents[5]
Lewis Acid ZnBr₂ in DCMRoom TemperatureCan be slow (up to 3 days)[5]Selective for secondary N-Boc over primary[6]Slow reaction times[5]
Thermal Heat in a suitable solvent120-240 °C[2]VariesCatalyst-freeHigh temperatures may not be suitable for all substrates[2]

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Boc-Protected Substrate add_reagents Add Deprotection Reagents (e.g., TFA/DCM) & Scavengers start->add_reagents react Stir at Appropriate Temperature add_reagents->react monitor Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete quench Quench Reaction (if necessary) monitor->quench Complete remove_volatiles Remove Volatiles in vacuo quench->remove_volatiles neutralize Neutralize (optional) remove_volatiles->neutralize purify Purify Product neutralize->purify

Caption: General experimental workflow for t-Boc deprotection.

Troubleshooting_Tree cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products issue Issue Encountered? incomplete Incomplete Reaction issue->incomplete Yes side_products Side Products Formed issue->side_products No increase_acid Increase Acid Concentration or Equivalents incomplete->increase_acid extend_time Extend Reaction Time incomplete->extend_time increase_temp Increase Temperature (with caution) incomplete->increase_temp add_scavengers Add/Increase Scavengers (e.g., TIS) side_products->add_scavengers milder_conditions Use Milder Deprotection Method side_products->milder_conditions check_stability Check Substrate Stability side_products->check_stability

Caption: Decision tree for troubleshooting common t-Boc deprotection issues.

References

Technical Support Center: Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My click reaction has a very low or no yield. What are the common causes and solutions?

Low or no product yield is a frequent issue in CuAAC reactions. The primary causes often revolve around the integrity of the catalyst and reagents.

Possible Causes and Solutions:

  • Inactive Copper Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)), which can be easily oxidized to the inactive Copper(II) (Cu(II)) state by atmospheric oxygen.[1]

    • Solution: Generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[2] It's also recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to degas your solvents to minimize dissolved oxygen.[1][3]

  • Impure or Degraded Reagents: Azides and alkynes can be unstable or contain impurities that inhibit the reaction. Sodium ascorbate solutions are particularly prone to air oxidation and should be freshly prepared.[3]

    • Solution: Use high-purity reagents. It is best practice to use a freshly prepared solution of sodium ascorbate for each experiment.[3] If you suspect issues with your azide (B81097) or alkyne, consider purifying them before use.

  • Suboptimal Reagent Concentrations: The concentration of each component can significantly impact the reaction's success.

    • Solution: Optimize the concentrations of your azide, alkyne, copper source, ligand, and reducing agent. Below is a table with typical starting concentrations for bioconjugation reactions.[4]

  • Ligand Issues: A stabilizing ligand is often crucial to protect the Cu(I) catalyst from oxidation and to increase its solubility and reactivity.[5][6]

    • Solution: Employ a stabilizing ligand such as TBTA (Tris(benzyltriazolylmethyl)amine) for organic solvents or the water-soluble THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous media.[1][7] A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from oxidation.[4]

  • Copper Sequestration: In biological systems, molecules like proteins or DNA can bind to copper ions, making them unavailable for the reaction.[4][8]

    • Solution: Use an excess of copper and ligand.[4][8] In some cases, adding a sacrificial metal like Zn(II) can occupy the binding sites on biomolecules, freeing up the copper catalyst.[4][8]

Q2: I'm observing significant side products in my reaction. What are they and how can I minimize them?

The most common side reaction in CuAAC is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which leads to the formation of diynes.[9]

Causes and Mitigation:

  • Presence of Oxygen: Oxygen promotes the oxidative homocoupling of alkynes.

    • Solution: As with low yield issues, deoxygenating the reaction mixture is critical. This can be done by bubbling an inert gas like argon or nitrogen through the solvent.[3]

  • Absence of a Stabilizing Ligand: Ligands can help to suppress the formation of side products by stabilizing the copper catalyst.

    • Solution: Use an appropriate ligand for your reaction system. TBTA and THPTA are common choices that can minimize side reactions.[7]

  • Insufficient Reducing Agent: An inadequate amount of reducing agent can lead to the presence of Cu(II), which can facilitate side reactions.

    • Solution: Ensure a sufficient excess of a freshly prepared sodium ascorbate solution is used to maintain the copper in its Cu(I) state.[2][9]

Q3: How does the choice of solvent affect my click reaction?

The solvent can influence the reaction rate, yield, and solubility of your reagents. CuAAC reactions are versatile and can be performed in a wide range of solvents.[10][11]

Solvent Considerations:

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile (B52724) are commonly used and generally give good results.[10][12]

  • Aqueous Media: For bioconjugation, reactions are often performed in water or aqueous buffers.[3] Co-solvents like DMSO or t-BuOH can be added to improve the solubility of non-polar reactants.[4]

  • Green Solvents: For more sustainable approaches, solvents like glycerol (B35011) and deep eutectic solvents have been successfully used.[13][14]

Q4: What is the optimal order of adding reagents?

The order of addition can be crucial to prevent the precipitation of the copper catalyst and ensure the reaction proceeds efficiently.[1]

Recommended Order of Addition:

  • Prepare a premixed solution of the copper source (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows the copper-ligand complex to form.[1][15]

  • Add this premixed catalyst solution to your solution containing the azide and alkyne substrates.

  • Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[1][15]

Adding the ascorbate last is critical to prevent the premature reduction of Cu(II) before it can be complexed by the ligand, which could lead to the formation of insoluble copper species.[15]

Troubleshooting Guide

The following table summarizes common problems, their possible causes, and suggested solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst (Cu(I) oxidized to Cu(II))Use a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ. Perform the reaction under an inert atmosphere.[1]
Impure or degraded reagentsUse high-purity reagents and freshly prepared sodium ascorbate solution.[3]
Suboptimal reagent concentrationsOptimize the concentrations of all reaction components.
Steric hindrance at the reaction siteIncrease reaction time and/or temperature. Consider using a more active catalyst system with a specific ligand.
Copper sequestration by biomoleculesUse excess copper and ligand. Add a sacrificial metal like Zn(II).[4][8]
Formation of Side Products (e.g., Alkyne Homocoupling) Presence of oxygenDegas solvents and run the reaction under an inert atmosphere.[3]
Absence of a stabilizing ligandUse a ligand like TBTA or THPTA to stabilize the copper catalyst.
Reaction is Slow Low temperatureGently warm the reaction mixture (e.g., to 30-40 °C), if the substrates are stable.
Insufficient catalyst loadingIncrease the concentration of the copper catalyst and ligand.
Precipitation in the Reaction Mixture Poor solubility of reagents or productAdd a co-solvent (e.g., DMSO, DMF) to improve solubility.[4]
Formation of insoluble copper speciesEnsure proper order of reagent addition, adding the reducing agent last after the copper-ligand complex has formed.[1][15]
Aggregation of biomoleculesModify reaction conditions (e.g., pH, ionic strength), decrease temperature, or add excipients.[16]

Experimental Protocols

General Protocol for a Small Molecule CuAAC Reaction

This protocol is a starting point and may require optimization for specific substrates.

  • In a reaction vial, dissolve the alkyne (1.0 mmol) and azide (1.1 mmol) in a suitable solvent (e.g., 5 mL of a 1:1 mixture of t-BuOH and water).

  • In a separate vial, prepare a catalyst premix by dissolving the copper(II) sulfate (B86663) pentahydrate (0.05 mmol, 5 mol%) and a ligand like THPTA (0.25 mmol, 25 mol%) in water.

  • Add the catalyst premix to the solution of the alkyne and azide.

  • To this mixture, add a freshly prepared solution of sodium ascorbate (0.3 mmol, 30 mol%) in water to initiate the reaction.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, work up the reaction as appropriate for your product (e.g., extraction, precipitation, or chromatography).

Protocol for Bioconjugation using CuAAC

This protocol is adapted for labeling biomolecules in an aqueous environment.[4][8]

  • Prepare the following stock solutions:

    • Biomolecule with an alkyne or azide modification in a suitable buffer.

    • The corresponding azide or alkyne labeling reagent.

    • A premixed solution of CuSO₄ and THPTA ligand (e.g., 20 mM CuSO₄ and 50 mM THPTA). A 1:5 copper to ligand ratio is often used.[4]

    • A fresh solution of sodium ascorbate (e.g., 100 mM in water).[3]

    • (Optional) A solution of aminoguanidine (B1677879) (e.g., 100 mM) to scavenge reactive byproducts of ascorbate oxidation.[15]

  • In a microcentrifuge tube, combine the biomolecule and the labeling reagent in buffer.

  • Add the premixed CuSO₄/THPTA solution. The final copper concentration is typically between 0.1 and 0.5 mM.[4]

  • If using, add the aminoguanidine solution to a final concentration of around 5 mM.[4]

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of approximately 5 mM.[4]

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be protected from light.[17]

  • Purify the labeled biomolecule using a method appropriate for your sample (e.g., dialysis, size-exclusion chromatography, or precipitation).

Visualizations

Troubleshooting Workflow for Low Yield in CuAAC Reactions

Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagents: - Fresh Sodium Ascorbate? - Purity of Azide/Alkyne? start->check_reagents Start Here check_catalyst Check Catalyst System: - Inert Atmosphere? - Degassed Solvents? - Ligand Used? check_reagents->check_catalyst Reagents OK solution_reagents Solution: - Use Fresh Ascorbate - Purify Substrates check_reagents->solution_reagents Issue Found check_conditions Check Reaction Conditions: - Optimized Concentrations? - Correct Order of Addition? check_catalyst->check_conditions Catalyst OK solution_catalyst Solution: - Degas Solvents - Use Inert Gas - Add Ligand (e.g., THPTA) check_catalyst->solution_catalyst Issue Found bioconjugation_issue Bioconjugation Specific? - Copper Sequestration? check_conditions->bioconjugation_issue Conditions OK solution_conditions Solution: - Titrate Reagent Concentrations - Add Ascorbate Last check_conditions->solution_conditions Issue Found solution_bioconjugation Solution: - Increase Cu/Ligand - Add Sacrificial Metal (Zn) bioconjugation_issue->solution_bioconjugation Yes

Caption: A decision tree for troubleshooting low-yield CuAAC reactions.

Key Factors Influencing CuAAC Reaction Success

CuAAC_Factors center CuAAC Reaction Success catalyst Active Cu(I) Catalyst center->catalyst reagents High-Purity Reagents center->reagents conditions Optimal Conditions center->conditions environment Reaction Environment center->environment ligand Stabilizing Ligand catalyst->ligand reducing_agent Reducing Agent catalyst->reducing_agent solvent Solvent Choice environment->solvent atmosphere Inert Atmosphere environment->atmosphere

Caption: Factors impacting the outcome of a CuAAC reaction.

References

Technical Support Center: Purification of t-Boc-aminooxy-PEG6-propargyl Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of bioconjugates synthesized using the t-Boc-aminooxy-PEG6-propargyl linker.

I. Frequently Asked Questions (FAQs)

Q1: What is the recommended general strategy for purifying my this compound bioconjugate?

A1: A multi-step strategy is often necessary. The initial purification of the crude reaction mixture is typically performed using silica (B1680970) gel flash chromatography to remove excess linker and other small molecule impurities. Subsequent high-resolution purification to separate the desired conjugate from the unconjugated biomolecule is best achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). For larger biomolecules, size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) may also be viable options.

Q2: Which HPLC column and mobile phase should I start with for my PEG6-bioconjugate?

A2: For small molecule or peptide conjugates, a C18 column is the most common and effective starting point for RP-HPLC.[1] A standard mobile phase system consists of Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water, and Solvent B: 0.1% TFA in acetonitrile. A linear gradient from low to high percentage of Solvent B is typically used for elution.

Q3: My PEGylated compound shows poor UV absorbance. What are my detection options?

A3: Since the PEG linker itself lacks a strong UV chromophore, detection can be challenging if your biomolecule also has a weak or no chromophore.[1] In such cases, universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are highly recommended.[1] If available, Mass Spectrometry (MS) is an excellent option as it provides both detection and mass confirmation of your conjugate.[1]

Q4: What are the primary side products to look out for after t-Boc deprotection?

A4: The main side reaction during acid-catalyzed t-Boc deprotection is the alkylation of nucleophilic residues on your biomolecule by the released tert-butyl cation.[2][3] Amino acids such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to this modification, resulting in impurities with an additional mass of +56 Da.[3][4]

Q5: How can I prevent the formation of t-butylated side products during deprotection?

A5: The most effective method is to use "scavengers" in your acidic deprotection cocktail.[2] These are nucleophilic agents that trap the tert-butyl cation before it can react with your product.[2][5] The choice of scavenger depends on the sensitive residues in your molecule.

II. Troubleshooting Guides

A. Flash Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Streaking or broad peaks on TLC/column PEG compounds are notoriously polar and prone to streaking on silica gel.[6][7]Use a more polar solvent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) (DCM).[8] Adding a small amount of ammonium (B1175870) hydroxide (B78521) to the methanol (e.g., 1-10%) can sometimes improve peak shape for amine-containing compounds.[6][9] Consider using an alternative stationary phase like amine-functionalized silica or pursuing reversed-phase flash chromatography.[10]
Product does not elute from the column The compound is too polar for the selected mobile phase.Increase the polarity of the mobile phase significantly. A "methanol purge" (flushing the column with 100% methanol) can be used to elute highly retained compounds.[11] Ensure your compound is stable on silica; some acidic or sensitive functional groups can degrade.[11]
Poor separation of conjugate from unreacted linker The polarity difference between the linker and the conjugate is insufficient for good resolution.Optimize the solvent gradient. A shallower gradient around the elution point of your compounds can improve separation. If using a DCM/MeOH system, consider switching to an ethyl acetate/hexane system, which can sometimes offer different selectivity.[8]
B. RP-HPLC Purification Issues
Problem Possible Cause(s) Suggested Solution(s)
Co-elution of unreacted biomolecule and the PEG6-conjugate The small PEG6 linker may not impart a sufficient change in hydrophobicity for baseline separation from the parent molecule.Optimize the gradient. A very shallow gradient (e.g., 0.1-0.5% change in organic solvent per minute) is crucial for separating species with similar retention times.[12] Increasing the column temperature (e.g., to 40-60 °C) can sometimes improve peak shape and resolution for PEGylated molecules.[13] Consider a different stationary phase (e.g., C8 or Phenyl) which may offer different selectivity.
Broad or tailing peaks Secondary interactions with the silica backbone of the column. Slow mass transfer kinetics of the PEGylated molecule.Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to minimize ionic interactions.[14] Increase column temperature to improve peak shape.[13] Check for potential sample overload and inject a smaller amount.
Unreacted PEG linker co-elutes with the product The unreacted linker has a similar retention time to the conjugate under the current conditions.This is less common in RP-HPLC as the linker is typically much more hydrophobic or hydrophilic than the conjugate. If it occurs, consider a pre-purification step like HILIC Solid Phase Extraction (SPE) to remove the unreacted PEG.[15]
C. t-Boc Deprotection and Side Product Issues
Problem Possible Cause(s) Suggested Solution(s)
Mass spectrometry shows a +56 Da adduct on the product. t-Butylation of a nucleophilic residue (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation generated during deprotection.[3][4]Repeat the deprotection reaction with an appropriate scavenger added to the cleavage cocktail (e.g., TFA).[2] See Table 2 for scavenger recommendations.
Incomplete deprotection Insufficient acid concentration, reaction time, or temperature.Increase the reaction time or use a higher concentration of acid (e.g., 50-95% TFA in DCM).[2] Ensure the reaction is not being quenched prematurely.
Degradation of the propargyl group The alkyne moiety can be unstable under certain harsh acidic or basic conditions, although it is generally robust.Use the mildest effective conditions for deprotection. If degradation is suspected, confirm by MS and consider alternative deprotection strategies if necessary.

III. Data Presentation

Table 1: Recommended Scavengers for t-Boc Deprotection

Sensitive Residue Potential Side Product Recommended Scavenger(s) Typical Concentration in TFA
Tryptophan (Trp)Indole ring alkylation[3][16][17]Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, Thioanisole[2][5]2.5 - 5% (v/v)
Methionine (Met)S-alkylation to form a sulfonium (B1226848) salt[4]Thioanisole, Dimethyl Sulfide (DMS)[2][4]5% (v/v)
Cysteine (Cys)S-alkylation[3]1,2-Ethanedithiol (EDT), Dithiothreitol (DTT)[2][18]2.5 - 5% (v/v)
Tyrosine (Tyr)Phenolic ring alkylation[3]Anisole, Phenol[5]5% (v/v)

Table 2: Starting Conditions for RP-HPLC Purification

Parameter Recommendation
Column C18, 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Initial Gradient 5-95% B over 30-60 minutes
Detection 220 nm and 280 nm (for peptides/proteins), ELSD/CAD/MS if needed[1]
Column Temperature 30 - 45 °C[13]

IV. Experimental Protocols

Protocol 1: General t-Boc Deprotection with Scavengers
  • Dissolve the t-Boc protected bioconjugate in a minimal amount of a suitable solvent like Dichloromethane (DCM).

  • Prepare the cleavage cocktail. For a tryptophan-containing peptide, a common cocktail is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) (v/v/v).[2]

  • Add the cleavage cocktail to the dissolved conjugate (typically 10-20 volumes).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS or TLC.

  • Upon completion, remove the TFA and other volatile components under a stream of nitrogen or by rotary evaporation.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet again with cold ether.

  • Dry the crude product under vacuum before purification by HPLC.

Protocol 2: RP-HPLC Purification of a PEG6-Peptide Conjugate
  • Prepare mobile phases A (0.1% TFA in water) and B (0.1% TFA in acetonitrile). Degas both solvents.

  • Equilibrate a C18 column with the starting conditions of the gradient (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.

  • Dissolve the crude, deprotected conjugate in a minimal volume of the initial mobile phase composition. If solubility is an issue, a small amount of DMSO can be used, but minimize the injection volume.

  • Inject the sample onto the column.

  • Run a linear gradient designed to separate the unconjugated peptide from the slightly more retained PEGylated product. A very shallow gradient is recommended (e.g., increase B by 0.5% per minute).

  • Monitor the elution profile using a UV detector (220 nm for peptide backbone) and/or a mass spectrometer.

  • Collect fractions corresponding to the desired product peak.

  • Confirm the identity and purity of the collected fractions by LC-MS analysis.

  • Pool the pure fractions and lyophilize to obtain the final product.

V. Visualizations

Purification_Workflow cluster_start Start: Crude Reaction Mixture cluster_deprotection Step 1: Deprotection cluster_workup Step 2: Workup & Initial Cleanup cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis & Final Product Crude Crude t-Boc-Protected Bioconjugate Deprotection Treat with TFA + Scavengers Crude->Deprotection Precipitation Precipitate with Cold Ether Deprotection->Precipitation HPLC RP-HPLC (C18 Column) Precipitation->HPLC Analysis LC-MS Analysis of Fractions HPLC->Analysis Lyophilize Pool & Lyophilize Analysis->Lyophilize PureProduct Pure Bioconjugate Lyophilize->PureProduct

Caption: General workflow for deprotection and purification of bioconjugates.

Troubleshooting_Deprotection Start LC-MS analysis of crude deprotected product CheckMass Is there a +56 Da peak? Start->CheckMass CheckPurity Is the main peak pure and fully deprotected? CheckMass->CheckPurity No SideProduct Side Product Detected: t-Butylation CheckMass->SideProduct Yes Incomplete Incomplete Reaction or Complex Mixture CheckPurity->Incomplete No Success Success: Proceed to Purification CheckPurity->Success Yes AddScavenger Solution: Redo deprotection with appropriate scavengers (TIS, Thioanisole, etc.) SideProduct->AddScavenger IncreaseTimeAcid Solution: Increase reaction time or acid concentration Incomplete->IncreaseTimeAcid

Caption: Troubleshooting logic for t-Boc deprotection side reactions.

References

Assessing the stability of the oxime linkage in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the stability of the oxime linkage in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is an oxime linkage and why is it used in bioconjugation?

An oxime linkage is a covalent bond (C=N-O) formed by the reaction of an aminooxy group (-O-NH2) with an aldehyde or a ketone.[1][2] This reaction is a cornerstone in bioconjugation for several reasons:

  • High Chemoselectivity: The reaction is highly specific, occurring under mild conditions with minimal cross-reactivity with other functional groups found in biological systems.[2]

  • Stability: The oxime bond is significantly more stable against hydrolysis compared to other imine-based linkages like hydrazones, particularly at physiological pH.[3][4]

  • Versatility: It is widely used to create various bioconjugates, including antibody-drug conjugates (ADCs), hydrogels, and PET tracers.[2][5]

Q2: What are the primary factors that influence the stability of an oxime linkage?

The stability of an oxime linkage is primarily influenced by:

  • pH: This is the most critical factor. Oxime hydrolysis is generally acid-catalyzed, meaning the linkage is less stable in acidic environments.[3][6]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis, as with most chemical reactions.[7]

  • Buffer Composition: The type and concentration of buffer components can affect stability. Some buffer species can act as catalysts for hydrolysis.[8][9]

  • Molecular Structure: The electronic and steric properties of the groups surrounding the oxime bond can impact its stability. For example, oximes derived from ketones are typically more stable than those derived from aldehydes.[7]

Q3: How does pH specifically affect oxime linkage stability?

The stability of an oxime linkage is highly dependent on pH. The hydrolysis (cleavage) of the bond is initiated by the protonation of the imine nitrogen.[7]

  • Acidic Conditions (pH < 6): In acidic solutions, the increased concentration of protons leads to rapid protonation of the oxime nitrogen, accelerating the rate of hydrolysis.[3][7] The reaction is significantly faster under acidic conditions.[7] For many bioconjugation applications, optimal formation of the oxime bond occurs around pH 4.5, which represents a trade-off between reaction speed and the protonation of the reacting amine.[7][10]

  • Neutral to Physiological Conditions (pH 7-7.4): Oxime linkages are considerably more stable at neutral pH.[4][11] This stability is a key advantage for their use in biological systems.[4] However, hydrolysis can still occur over extended periods.

  • Basic Conditions (pH > 8): While hydrolysis slows significantly compared to acidic conditions, other degradation pathways can become relevant depending on the specific molecule.

Q4: Which buffer should I choose for my experiment involving an oxime-linked conjugate?

The choice of buffer is critical for maintaining the integrity of your conjugate.

  • For Maximum Stability: For storage or experiments where stability is paramount, use a buffer at or above physiological pH (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4).

  • For Controlled Release: If you need to induce the cleavage of the oxime bond, an acidic buffer (e.g., acetate (B1210297) buffer at pH 5) can be used.[7]

  • Caution with Certain Buffers: Be aware that the buffer components themselves can influence stability. Some anions, like phosphate (B84403) and iodide, have been shown to stimulate the decay of certain oximes.[8] The concentration of the buffer can also play a role, as some buffer species can participate in general acid/base catalysis of the hydrolysis reaction.[9]

Q5: Are oximes more stable than hydrazones?

Yes, oximes are generally much more stable than isostructural hydrazones.[3] The higher electronegativity of the oxygen atom in the oxime linkage (C=N-O) compared to the nitrogen in a hydrazone linkage (C=N-N) makes the oxime's imine nitrogen less basic and therefore less susceptible to the protonation that initiates hydrolysis.[3][7] Quantitative studies have shown that the rate constant for oxime hydrolysis can be nearly 1000-fold lower than for simple hydrazones.[3][6] At a pD of 7.0 (a measure of acidity in deuterated solvent), the hydrolysis rate constant for one oxime was about 600 times lower than for its methylhydrazone equivalent.[3]

Troubleshooting Guide

Problem 1: My oxime-linked conjugate is degrading prematurely during my experiment.

  • Potential Cause 1: Low pH Environment. Your experimental conditions may be too acidic. Even a slight drop in pH can significantly increase the rate of hydrolysis.[7]

    • Solution: Measure the pH of your buffer and solutions throughout the experiment. If possible, increase the buffer concentration or switch to a buffer with a pKa closer to your target pH to improve buffering capacity. For maximum stability, ensure the pH remains at or above 7.0.

  • Potential Cause 2: Temperature. Your experiment may be running at an elevated temperature.

    • Solution: If the protocol allows, conduct the experiment at a lower temperature (e.g., 4°C instead of room temperature) to slow the rate of hydrolysis.[7]

  • Potential Cause 3: Buffer Components. Specific ions in your buffer could be catalyzing the degradation.

    • Solution: If you suspect buffer interference, try switching to a different buffer system. For example, if you are using a phosphate buffer, consider a HEPES buffer to see if stability improves.[9]

Problem 2: The formation of my oxime linkage is very slow or incomplete.

  • Potential Cause 1: Suboptimal pH. The reaction rate for oxime formation is also pH-dependent, with an optimal range typically around pH 4.5.[7][12] At neutral pH, the reaction can be very slow.[10]

    • Solution: If your biomolecules are stable at a lower pH, performing the ligation in a buffer at pH 4.5-5.5 can significantly increase the reaction rate.[9]

  • Potential Cause 2: Low Reactant Concentration. Like any second-order reaction, the rate depends on the concentration of both the aminooxy and carbonyl components.

    • Solution: Increase the concentration of one or both reactants if possible.

  • Potential Cause 3: Lack of Catalyst. The reaction can be significantly accelerated by nucleophilic catalysts.

    • Solution: Aniline and its derivatives (e.g., p-phenylenediamine) are effective catalysts for oxime formation at neutral pH.[10][12] Certain catalytic amine buffers, such as 2-(aminomethyl)imidazole, can also dramatically increase the reaction rate and may be less toxic than aniline-based catalysts.[9][13]

Quantitative Data on Oxime Stability

The stability of C=N bonds is highly variable. The following table summarizes hydrolysis half-life data for an isostructural oxime and several hydrazones, demonstrating the superior stability of the oxime linkage.[3][14]

Conjugate TypeLinkageHalf-Life (t₁/₂) at pD 7.0 (hours)
MethylhydrazoneC=N-NHCH₃12
SemicarbazoneC=N-NHC(O)NH₂29
AcetylhydrazoneC=N-NHC(O)CH₃57
Oxime C=N-OCH₃ > 7,200

Data adapted from studies by Kalia and Raines. Experiments were conducted in deuterated phosphate buffer.[3][14]

Diagrams and Workflows

Factors Influencing Oxime Linkage Stability

Stability Oxime Linkage Stability pH pH Stability->pH Decreases in acidic conditions Temp Temperature Stability->Temp Decreases with increasing temp. Buffer Buffer Composition Stability->Buffer Anions/catalysts can decrease Structure Molecular Structure Stability->Structure Ketone > Aldehyde

Caption: Key factors that determine the stability of an oxime linkage.

Oxime Hydrolysis Signaling Pathway

cluster_acid Acidic Conditions Proton H+ Oxime Stable Oxime (R₂C=N-OR') Proton->Oxime 1. Protonation (Rate-limiting at low pH) ProtonatedOxime Protonated Oxime (R₂C=N⁺H-OR') Hemiaminal Hemiaminal Intermediate ProtonatedOxime->Hemiaminal 2. Water Attack Products Carbonyl (R₂C=O) + Aminooxy (H₂N-OR') Hemiaminal->Products 3. Breakdown Water H₂O Water->ProtonatedOxime

Caption: The acid-catalyzed hydrolysis pathway of an oxime linkage.

Experimental Protocols

Protocol: Assessing Oxime Linkage Stability by ¹H NMR Spectroscopy

This protocol provides a method to determine the hydrolytic stability of an oxime-linked conjugate by monitoring its degradation over time. This method is adapted from the kinetic analyses performed by Kalia and Raines.[3][6][14]

Materials:

  • Oxime-linked conjugate of interest

  • Deuterated buffer (e.g., 100 mM sodium phosphate in D₂O), adjusted to the desired pD (e.g., 5.0, 7.0, 9.0)

  • Deuterated formaldehyde (B43269) (CD₂O) or other suitable "trap" aldehyde/ketone

  • Internal standard (e.g., DSS or TMSP)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: a. Prepare a stock solution of your oxime conjugate in the deuterated buffer of choice. A typical final concentration is 1-10 mM. b. Prepare a stock solution of the deuterated formaldehyde trap. An excess (e.g., 10-fold molar excess relative to the conjugate) is used to drive the hydrolysis reaction to completion, preventing the reverse reaction.[3][6] c. In an NMR tube, combine the conjugate solution, the trap solution, and the internal standard.

  • NMR Data Acquisition: a. Immediately after sample preparation, acquire the first ¹H NMR spectrum (t=0). This spectrum will show the initial concentration of the intact conjugate. b. The key signals to monitor are a unique proton peak on the intact conjugate and the aldehydic proton signal of the released carbonyl compound (pivalaldehyde was used in the reference study).[14] c. Incubate the NMR tube at a constant, controlled temperature (e.g., 25°C or 37°C). d. Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data collection will depend on the expected stability of the linkage at the chosen pD. For highly stable conjugates at neutral pD, this may require acquiring spectra over several days or weeks.[6]

  • Data Analysis: a. For each spectrum, integrate the signal corresponding to the intact conjugate and the signal for the released aldehyde/ketone product. b. Calculate the fraction of intact conjugate remaining at each time point relative to the t=0 measurement. c. Plot the natural logarithm of the fraction of intact conjugate versus time. d. The data should fit a first-order decay curve. The negative of the slope of this line is the first-order rate constant (k) for hydrolysis. e. Calculate the half-life (t₁/₂) of the linkage using the equation: t₁/₂ = ln(2)/k.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Conjugate in Deuterated Buffer B Add Internal Standard & Aldehyde Trap A->B C Transfer to NMR Tube B->C D Acquire t=0 ¹H NMR Spectrum C->D E Incubate at Constant Temperature D->E F Acquire Spectra at Time Intervals E->F G Integrate Signals (Conjugate vs. Product) F->G H Plot ln([Conj]) vs. Time G->H I Calculate Rate Constant (k) and Half-Life (t₁/₂) H->I

Caption: Workflow for determining oxime stability via NMR spectroscopy.

References

Technical Support Center: Preventing Protein Aggregation After PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues encountered during and after the PEGylation process.

Troubleshooting Guide: Step-by-Step Solutions to Aggregation

Issue 1: Immediate Precipitation or Visible Aggregates Upon Addition of PEG Reagent

Potential Cause: Rapid, uncontrolled PEGylation leading to intermolecular cross-linking and protein denaturation.

Solution Workflow:

G A Immediate Aggregation Observed B Reduce Reaction Rate A->B Action E Optimize PEG:Protein Ratio A->E Action C Lower Temperature (e.g., to 4°C) B->C Method 1 D Stepwise Addition of PEG B->D Method 2 G Monitor Aggregation (e.g., SEC, DLS) C->G D->G F Test Lower Molar Ratios (e.g., 1:1, 5:1) E->F Method F->G H Problem Resolved G->H If successful

Caption: Troubleshooting workflow for immediate aggregation.

Detailed Steps:

  • Control the Reaction Rate: A fast reaction can favor intermolecular cross-linking over the desired intramolecular modification.[1]

    • Lower the Temperature: Perform the reaction at 4°C to slow down the reaction kinetics.[1]

    • Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in several small aliquots over a period of time.[1] This maintains a lower instantaneous concentration of the PEG reagent.

  • Optimize PEG:Protein Molar Ratio: An excessive amount of PEG reagent can increase the likelihood of multiple PEG molecules attaching to a single protein, leading to cross-linking, especially with bifunctional PEGs.[1]

    • Evaluate a range of lower molar ratios (e.g., 1:1, 5:1, 10:1 of PEG to protein).[1][2]

Issue 2: Aggregation Observed After the PEGylation Reaction and Purification

Potential Cause: Suboptimal buffer conditions (pH, ionic strength), inherent protein instability, or conformational changes induced by PEGylation.[1][3]

Solution Workflow:

G A Post-Reaction Aggregation B Optimize Buffer Conditions A->B Primary Action E Add Stabilizing Excipients A->E Secondary Action C Screen pH Range B->C D Test Ionic Strength B->D I Analyze Stability C->I D->I F Sugars/Polyols E->F G Amino Acids E->G H Surfactants E->H F->I G->I H->I J Problem Resolved I->J If successful

Caption: Troubleshooting workflow for post-reaction aggregation.

Detailed Steps:

  • Optimize Buffer Conditions: The pH and ionic strength of the reaction and storage buffers are critical for protein stability.[3]

    • pH Screening: Test a range of pH values to find the optimal pH for your protein's stability during PEGylation.[1][4] For amine-specific reactions, a pH of 7-8 is often efficient, while for thiol-specific reactions, a slightly alkaline pH might be required.[3][4]

    • Ionic Strength: High ionic strength buffers can sometimes lead to aggregation by shielding surface charges.[3] Consider testing buffers with lower ionic strength.

  • Incorporate Stabilizing Excipients: The addition of stabilizers to the reaction buffer can help prevent aggregation.[1]

    • Sugars and Polyols: Sucrose, trehalose, or glycerol (B35011) can act as protein stabilizers through preferential exclusion.[1]

    • Amino Acids: Arginine and glycine (B1666218) are known to suppress non-specific protein-protein interactions.[1]

    • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or 80 can prevent surface-induced aggregation.[1]

ExcipientRecommended Starting ConcentrationMechanism of Action
Sucrose5-10% (w/v)Preferential exclusion, increases protein stability.[1]
Arginine50-100 mMSuppresses non-specific protein-protein interactions.[1]
Polysorbate 200.01-0.05% (v/v)Reduces surface tension and prevents adsorption.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

A1: Protein aggregation during PEGylation can stem from several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can physically link multiple protein molecules together.[1]

  • High Protein Concentration: Closer proximity of protein molecules increases the chance of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: pH, temperature, and buffer composition can significantly affect protein stability and solubility.[1][4]

  • PEG-Protein Interactions: Interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that promote aggregation.[5][6] The length and molecular weight of the PEG chain can influence these interactions.[7][8]

  • Poor Reagent Quality: Impurities in the PEG reagent can lead to unintended side reactions and cross-linking.[1]

Q2: How does the molecular weight of PEG affect protein stability and aggregation?

A2: The molecular weight (MW) of PEG is a critical factor. Higher MW PEGs are often more effective at stabilizing proteins by creating a more substantial hydration shell around the protein, which acts as a protective barrier against denaturation and aggregation.[7] However, the optimal PEG size is protein-dependent, and very long PEG chains could potentially lead to undesirable interactions.[9] Studies have shown that increasing PEG MW can enhance stability and circulation time.[10]

Q3: What analytical techniques are best for detecting and quantifying protein aggregation after PEGylation?

A3: Several techniques can be used to monitor aggregation:

  • Size Exclusion Chromatography (SEC): This is a primary method for separating and quantifying aggregates based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.[2]

  • SEC with Multi-Angle Light Scattering (SEC-MALS): This provides more detailed information on the molar mass and size distribution of the species present, allowing for accurate quantification of aggregates.[2]

  • Dynamic Light Scattering (DLS): DLS can be used to measure the size distribution of particles in solution and detect the presence of large aggregates.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a charged aerosol detector (CAD), can be used to characterize and quantify PEGylated proteins and residual reagents, even if they lack a chromophore.[11][12][13]

Q4: Can the choice of PEGylation chemistry influence aggregation?

A4: Yes, the chemistry used for PEGylation plays a significant role.

  • Amine-specific PEGylation (e.g., using PEG NHS ester) is common but can be difficult to control at a large scale due to high reactivity.[4] Directing the PEGylation to lower-pK amino groups by performing the reaction at a lower pH (e.g., below 7) can improve site-selectivity.[4]

  • Thiol-specific PEGylation targets cysteine residues. Since cysteines are often less abundant on the protein surface, this can offer more site-specific modification.[6] However, the reaction conditions can favor disulfide-linked dimerization and aggregation.[4]

  • Using monofunctional PEG reagents is crucial to avoid the intermolecular cross-linking that can occur with bifunctional linkers.[1]

Experimental Protocols

Protocol 1: Small-Scale Screening for Optimal PEGylation Conditions

Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.

Workflow Diagram:

G A Prepare Stock Solutions (Protein, PEG) B Set up Reaction Matrix (Varying pH, Temp, Ratio, Conc.) A->B C Incubate Reactions (e.g., 2-4h or overnight with gentle mixing) B->C D Quench Reaction C->D E Analyze Samples by SEC/SDS-PAGE D->E F Identify Optimal Conditions (Max PEGylation, Min Aggregation) E->F

Caption: Workflow for screening optimal PEGylation conditions.

Methodology:

  • Prepare Stock Solutions:

    • Protein stock solution (e.g., 10 mg/mL in a suitable buffer).

    • Activated PEG reagent stock solution (e.g., 100 mg/mL in the reaction buffer).

  • Set up a Reaction Matrix: In a microplate or microcentrifuge tubes, set up a series of small-scale reactions (e.g., 50-100 µL). Vary one parameter at a time while keeping others constant.

    • Protein Concentration: Test a range such as 0.5, 1, 2, and 5 mg/mL.[1]

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG, for example, 1:1, 5:1, 10:1, and 20:1.[1]

    • pH: Screen a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0).[1] Use buffers that do not contain primary amines (e.g., phosphate, HEPES) if using amine-reactive PEG.[2]

    • Temperature: Conduct reactions at different temperatures, such as 4°C and room temperature.[1]

  • Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.[1]

  • Analysis: Analyze a small aliquot from each reaction by SDS-PAGE to visualize the extent of PEGylation and by SEC to quantify the percentage of aggregates.[2]

  • Selection: Choose the condition that provides the desired level of PEGylation with the lowest amount of aggregation for scale-up.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Analysis

Objective: To separate and quantify aggregates from the monomeric PEGylated protein.

Methodology:

  • System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, PBS) until a stable baseline is achieved.[2] The column should have a fractionation range appropriate for separating the expected species.[2]

  • Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.[2]

  • Injection: Inject an appropriate volume of the sample onto the SEC column. For optimal resolution, the sample volume should typically be no more than 2-5% of the total column volume.[2]

  • Elution and Data Acquisition: Elute the sample with the equilibration buffer at a constant flow rate.[2] Collect data from the UV detector (typically at 280 nm). If using a MALS detector, collect light scattering and refractive index data simultaneously.[2]

  • Data Analysis:

    • Identify the peaks in the chromatogram. Aggregates, having a larger hydrodynamic radius, will elute first, followed by the desired monomeric PEGylated protein, and then any smaller species like unreacted protein.[2]

    • Integrate the area under each peak to determine the relative percentage of aggregates, monomer, and other species.

References

Common experimental issues with heterobifunctional crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for heterobifunctional crosslinkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during bioconjugation experiments.

FAQs: General Concepts

Q1: What are heterobifunctional crosslinkers and why are they used?

A1: Heterobifunctional crosslinkers are reagents with two different reactive groups at the ends of a spacer arm.[1] This design allows for selective, sequential reactions with different functional groups on biomolecules, such as primary amines (-NH₂) and sulfhydryls (-SH).[2][3] This controlled, two-step process minimizes the formation of unwanted homodimers or polymers, a common issue with homobifunctional crosslinkers.[1][4] They are widely used in applications like creating antibody-drug conjugates (ADCs), preparing enzyme-labeled antibodies for immunoassays, and studying protein-protein interactions.[4][5]

Q2: What are the most common reactive groups in heterobifunctional crosslinkers?

A2: The most widely used combination is an N-hydroxysuccinimide (NHS) ester for targeting primary amines (e.g., on lysine (B10760008) residues) and a maleimide (B117702) group for targeting sulfhydryl groups (e.g., on cysteine residues).[2][3] Other reactive groups include those that target carbonyls, carboxyls, and photoreactive groups that can non-selectively bind to various molecules upon light activation.[6][7]

Q3: What is the importance of the spacer arm in a crosslinker?

A3: The spacer arm separates the two reactive groups and its length and composition are critical. The length can overcome steric hindrance between the molecules being conjugated.[8] The composition of the spacer arm can influence the solubility and stability of the crosslinker and the final conjugate. For instance, polyethylene (B3416737) glycol (PEG) spacers can increase water solubility and reduce aggregation.[7]

Troubleshooting Guide: Low Conjugation Yield

Low yield of the final conjugate is a frequent challenge. The following Q&A guide addresses potential causes and solutions.

Q1: My final conjugate yield is consistently low. What are the primary factors to investigate?

A1: Low yield can result from several issues throughout the two-step conjugation process. Key areas to troubleshoot include the reactivity of the functional groups on your biomolecules, the integrity and concentration of the crosslinker, the reaction conditions (especially pH), and the efficiency of purification steps.

Q2: How can I determine if the functional groups on my proteins are the problem?

A2:

  • Inactive Amine Groups: The NHS ester reacts with primary amines (e.g., lysine residues). If these are not accessible on the protein surface, the initial activation will be inefficient. Consider using a crosslinker with a longer spacer arm to improve accessibility.

  • Insufficient or Inactive Sulfhydryl Groups: The maleimide group reacts with free sulfhydryl groups (e.g., cysteine residues). Ensure your protein has available, reduced sulfhydryls. If your protein has disulfide bonds, they must be reduced prior to conjugation, and the reducing agent must be removed before adding the maleimide-activated protein.[9]

Q3: Could my crosslinker be inactive?

A3: Yes, heterobifunctional crosslinkers, particularly those with NHS esters, are moisture-sensitive.[10]

  • Storage: Store the reagent at -20°C with a desiccant.

  • Handling: Equilibrate the vial to room temperature before opening to prevent moisture condensation.

  • Preparation: Dissolve the needed amount of reagent immediately before use, as it can hydrolyze in solution.[10] Do not store the reagent in solution.

Q4: How critical are the buffer conditions for the two reaction steps?

A4: Buffer pH and composition are critical for successful conjugation.[4]

  • NHS Ester Reaction (Amine-reactive): This step is most efficient at a pH of 7.2-8.5.[6][11] Below this range, primary amines are protonated and less reactive. Above this range, the hydrolysis of the NHS ester increases significantly.[12]

  • Maleimide Reaction (Sulfhydryl-reactive): This reaction is most specific and efficient at a pH of 6.5-7.5.[13][14] At a pH above 7.5, the maleimide group can react with primary amines, and the rate of maleimide hydrolysis also increases.[13][14]

Q5: What buffer components should I avoid?

A5: It is crucial that your buffers are free of extraneous nucleophiles that can compete with your target proteins.

  • For the NHS ester reaction: Avoid buffers containing primary amines, such as Tris and glycine.[6][10]

  • For the maleimide reaction: Avoid buffers containing sulfhydryls, such as DTT and β-mercaptoethanol.[9]

Q6: I'm not sure if I'm using the right amount of crosslinker. How do I optimize the molar ratio?

A6: The optimal molar excess of crosslinker over the protein depends on the protein concentration. A titration experiment is recommended to determine the ideal ratio for your specific application.[15] More dilute protein solutions generally require a higher molar excess of the crosslinker.[16]

Quantitative Data: Reaction Conditions

Table 1: Recommended Molar Excess of Crosslinker (Protein Concentration vs. Molar Excess)

Protein ConcentrationRecommended Molar Excess (Crosslinker:Protein)
5–10 mg/mL5x to 10x
1–4 mg/mL20x
< 1 mg/mL40x to 80x
(Data summarized from Thermo Scientific™ SMCC and Sulfo-SMCC User Guide)[5][15]

Table 2: Optimal pH for Reactive Groups

Reactive GroupTarget Functional GroupOptimal pH Range
NHS EsterPrimary Amine (-NH₂)7.2 - 8.5[6][11]
MaleimideSulfhydryl (-SH)6.5 - 7.5[13][14]

Table 3: Half-life of NHS Ester Hydrolysis

pHTemperature (°C)Half-life
7.004 - 5 hours[11][17]
8.04~1 hour[18]
8.6410 minutes[11][17]

Troubleshooting Logic for Low Conjugation Yield

Low_Yield_Troubleshooting Start Low Conjugation Yield Check_Protein Check Protein Functional Groups Start->Check_Protein Problem with biomolecules? Check_Crosslinker Check Crosslinker Activity Start->Check_Crosslinker Problem with reagent? Check_Conditions Check Reaction Conditions Start->Check_Conditions Problem with protocol? Check_Purification Check Purification Step Start->Check_Purification Problem with final steps? Solution_Protein Solution: - Confirm amine/sulfhydryl accessibility. - Reduce disulfide bonds if necessary. Check_Protein->Solution_Protein Solution_Crosslinker Solution: - Use fresh, properly stored crosslinker. - Prepare solution immediately before use. Check_Crosslinker->Solution_Crosslinker Solution_Conditions Solution: - Optimize pH for each reaction step. - Use amine/sulfhydryl-free buffers. - Titrate molar excess of crosslinker. Check_Conditions->Solution_Conditions Solution_Purification Solution: - Ensure efficient removal of excess crosslinker. - Optimize purification method to minimize product loss. Check_Purification->Solution_Purification

Caption: Troubleshooting logic for addressing low conjugation yield.

Troubleshooting Guide: Protein Aggregation

Aggregation of proteins during or after conjugation is a common problem that can significantly impact the quality and usability of the final product.

Q1: What causes protein aggregation during crosslinking experiments?

A1: Protein aggregation can be caused by several factors:

  • Hydrophobicity of the crosslinker: Many crosslinkers are hydrophobic, and their attachment to the protein surface can increase the overall hydrophobicity, leading to aggregation.[15]

  • Over-labeling: The addition of too many crosslinker molecules can alter the protein's surface charge and lead to reduced solubility.

  • Inappropriate buffer conditions: Suboptimal pH or buffer composition can affect protein stability and lead to precipitation.[19]

  • High protein concentration: Very high concentrations of proteins can increase the likelihood of intermolecular interactions and aggregation.[19]

Q2: How can I prevent aggregation caused by a hydrophobic crosslinker?

A2:

  • Use a water-soluble crosslinker: Consider using a sulfonated (e.g., Sulfo-SMCC) or PEGylated version of the crosslinker, which are more hydrophilic.[15][20]

  • Minimize organic solvent: If using a water-insoluble crosslinker that requires an organic solvent like DMSO or DMF for dissolution, keep the final concentration of the organic solvent below 10%.[10][15] Add the crosslinker solution dropwise to the protein solution while gently stirring to prevent precipitation.[18]

Q3: What buffer additives can help prevent aggregation?

A3: Several additives can help maintain protein solubility:

  • Glycerol: 5-20%

  • Arginine: 50-100 mM

  • Non-ionic detergents: e.g., Tween-20 at 0.01-0.1%[21]

Q4: Can the reaction temperature influence aggregation?

A4: Yes, conducting the reaction at a lower temperature (e.g., 4°C) for a longer duration can slow down the process of protein unfolding and aggregation.

Troubleshooting Guide: Crosslinker Solubility and Stability

Q1: My crosslinker is not dissolving in the reaction buffer. What should I do?

A1: Many non-sulfonated heterobifunctional crosslinkers are not readily soluble in aqueous buffers.[11] These should be dissolved in a dry, water-miscible organic solvent such as DMSO or DMF before being added to the reaction mixture.[10][22] Water-soluble versions, such as those with a Sulfo-NHS group, are available and dissolve directly in aqueous buffers.[20]

Q2: How stable are the reactive groups of the crosslinker in aqueous solution?

A2:

  • NHS esters are susceptible to hydrolysis, which increases with pH.[11][17] It is crucial to use the dissolved NHS ester immediately.

  • Maleimide groups are more stable than NHS esters but can also hydrolyze at pH values above 7.5.[10][14] The resulting thioether bond formed with a sulfhydryl group is generally stable, but can undergo a retro-Michael reaction, especially in the presence of other thiols.[23]

Competitive Reactions of NHS Esters

NHS_Reactions NHS_Ester NHS Ester Crosslinker Amine_Reaction Desired Reaction: Primary Amine (e.g., Lysine) Forms Stable Amide Bond NHS_Ester->Amine_Reaction pH 7.2-8.5 Hydrolysis Side Reaction: Water (Hydrolysis) Forms Inactive Carboxylic Acid NHS_Ester->Hydrolysis Increases with pH Other_Nucleophiles Side Reaction: Other Nucleophiles (e.g., Ser, Thr, Tyr) Forms Less Stable Bonds NHS_Ester->Other_Nucleophiles Generally less efficient

Caption: Competing reactions involving an NHS ester crosslinker.

Experimental Protocols

Protocol: Two-Step Protein-Protein Conjugation using SMCC

This protocol provides a general guideline for conjugating two proteins using the heterobifunctional crosslinker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Materials:

  • Amine-containing protein (Protein 1)

  • Sulfhydryl-containing protein (Protein 2)

  • SMCC crosslinker

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine- and sulfhydryl-free)

  • Desalting columns

Procedure:

Step 1: Activation of Protein 1 with SMCC (Amine Reaction)

  • Prepare Protein 1: Dissolve Protein 1 in Conjugation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer.

  • Prepare SMCC Solution: Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of 10 mM.

  • Reaction: Add the SMCC solution to the Protein 1 solution to achieve the desired molar excess (see Table 1). Add the SMCC solution dropwise while gently stirring.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[16][22]

  • Removal of Excess Crosslinker: Immediately after incubation, remove the non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent the excess SMCC from reacting with the sulfhydryl groups on Protein 2.[4]

Step 2: Conjugation of Maleimide-Activated Protein 1 to Protein 2 (Sulfhydryl Reaction)

  • Prepare Protein 2: Ensure Protein 2 has free sulfhydryl groups. If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.

  • Conjugation: Immediately combine the maleimide-activated Protein 1 (from Step 1.5) with Protein 2 in the desired molar ratio.

  • Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Quenching (Optional): To stop the reaction, a sulfhydryl-containing compound like cysteine or β-mercaptoethanol can be added to quench any unreacted maleimide groups.

  • Purification: Purify the final conjugate from unreacted proteins and byproducts using an appropriate method such as size exclusion chromatography (SEC) or affinity chromatography.

General Experimental Workflow

Experimental_Workflow Start Start Prep_Protein1 Prepare Amine-Containing Protein 1 in Amine-Free Buffer Start->Prep_Protein1 Prep_Crosslinker Prepare Fresh Crosslinker Solution (e.g., in DMSO) Start->Prep_Crosslinker Activate_Protein1 Activate Protein 1 with Crosslinker (NHS Ester Reaction) Prep_Protein1->Activate_Protein1 Prep_Crosslinker->Activate_Protein1 Desalt1 Remove Excess Crosslinker (Desalting Column) Activate_Protein1->Desalt1 Conjugate Conjugate Activated Protein 1 with Protein 2 (Maleimide Reaction) Desalt1->Conjugate Prep_Protein2 Prepare Sulfhydryl-Containing Protein 2 (Reduce if necessary) Prep_Protein2->Conjugate Quench Quench Reaction (Optional) Conjugate->Quench Purify Purify Final Conjugate (e.g., SEC) Quench->Purify End End Purify->End

Caption: A general workflow for a two-step heterobifunctional crosslinking reaction.

References

Validation & Comparative

A Comparative Guide to t-Boc-aminooxy-PEG6-propargyl and Other PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, pharmacokinetics (PK), efficacy, and toxicity. Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable for their ability to enhance the physicochemical properties of ADCs. This guide provides an objective comparison of t-Boc-aminooxy-PEG6-propargyl, a bifunctional linker enabling site-specific conjugation, with other commonly employed PEG linkers, supported by a review of experimental data and detailed methodologies.

The Role of PEG Linkers in ADCs

The conjugation of potent, often hydrophobic, cytotoxic payloads to monoclonal antibodies can lead to challenges such as aggregation, reduced solubility, and rapid clearance from circulation. Hydrophilic PEG linkers are incorporated into ADC design to mitigate these issues. The key advantages of PEGylation in ADCs include:

  • Improved Hydrophilicity: PEG chains create a hydration shell around the ADC, increasing solubility and preventing aggregation, which is particularly crucial for ADCs with high drug-to-antibody ratios (DARs).[][2]

  • Enhanced Pharmacokinetics: The increased hydrodynamic radius of PEGylated ADCs leads to reduced renal clearance and a longer plasma half-life, allowing for greater accumulation in tumor tissues.[2]

  • Reduced Immunogenicity: The shielding effect of PEG can mask the payload and potentially immunogenic regions of the antibody from the immune system.[2]

The length of the PEG chain is a critical parameter that requires optimization for each specific ADC, as it represents a balance between improved pharmacokinetics and potential impacts on potency.[3][4]

Comparison of Conjugation Chemistries: this compound vs. Maleimide-PEG Linkers

The performance of an ADC is not only influenced by the PEG spacer but also significantly by the chemistry used to attach the linker to the antibody. Here, we compare the modern, site-specific approach facilitated by linkers like this compound with the more traditional maleimide-based conjugation.

This compound is a heterobifunctional linker. The protected aminooxy group allows for the formation of a stable oxime bond with a carbonyl group (aldehyde or ketone) on the antibody, while the propargyl group enables the attachment of a payload via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry).[5][6] This dual functionality allows for a modular and site-specific approach to ADC synthesis.

In contrast, maleimide-PEG linkers react with thiol groups on the antibody, which are typically generated by reducing native interchain disulfide bonds. While widely used, this method can lead to heterogeneous products and concerns about the stability of the resulting thiosuccinimide linkage.[7]

The following diagram illustrates the key decision points and comparative aspects when choosing between these two linker strategies.

cluster_options Primary Considerations cluster_aminooxy This compound Approach cluster_maleimide Maleimide-PEG Approach start ADC Linker Strategy Selection conjugation_chem Conjugation Chemistry start->conjugation_chem stability Linkage Stability start->stability homogeneity ADC Homogeneity (DAR) start->homogeneity oxime_ligation Oxime Ligation & Click Chemistry conjugation_chem->oxime_ligation thiol_maleimide Thiol-Maleimide Reaction conjugation_chem->thiol_maleimide oxime_stability High Stability (Stable Oxime Bond) stability->oxime_stability thiol_stability Lower Stability (Retro-Michael Addition Risk) stability->thiol_stability oxime_homogeneity Site-Specific (High Homogeneity) homogeneity->oxime_homogeneity thiol_homogeneity Stochastic (Heterogeneous Mixture) homogeneity->thiol_homogeneity

Fig. 1: Comparison of linker strategies.

Quantitative Data Comparison

The following tables summarize the key performance differences between ADCs generated using oxime ligation (as enabled by aminooxy linkers) and traditional maleimide (B117702) conjugation.

FeatureThis compound (Oxime Ligation)Maleimide-PEG Linkers (Thiol Conjugation)
Conjugation Site Engineered or oxidized carbohydrate-derived carbonylsReduced native or engineered cysteines
Reaction Oxime formation & Alkyne-Azide CycloadditionThiol-Michael addition
Site Specificity High, leading to a defined DARGenerally lower, can result in a mixture of DAR species
Linkage Formed Oxime and TriazoleThiosuccinimide

Table 1: Comparison of Conjugation Chemistries

Linker TypeLinkage StabilityKey Considerations
Aminooxy-PEG (Oxime) High: The oxime bond is highly stable under physiological conditions.[8]Requires introduction of a carbonyl group on the antibody. Favorable for minimizing off-target toxicity.
Maleimide-PEG Moderate to Low: The thiosuccinimide linkage is susceptible to a retro-Michael reaction, which can lead to premature payload release in the presence of circulating thiols like albumin and glutathione.[9][10]Simpler antibody preparation (reduction of disulfides). Payload loss can lead to reduced efficacy and increased off-target toxicity.

Table 2: Linkage Stability Comparison

ParameterADC with Oxime Linkage (Site-Specific)ADC with Maleimide Linkage (Stochastic)
Homogeneity High (predominantly a single DAR species)Low (mixture of species with different DARs)
Pharmacokinetics More predictable and often improved due to homogeneity and linker hydrophilicity.[2]Can be complex due to the presence of multiple species with different clearance rates.
In Vitro Potency (IC50) Potency is a function of the payload and target. Site of conjugation can influence activity.Average potency of a mixture of species.
In Vivo Efficacy Often demonstrates an improved therapeutic window due to enhanced stability and favorable PK.[11]Efficacy can be high, but the therapeutic window may be narrowed by off-target toxicity from premature drug release.

Table 3: Impact on ADC Performance Characteristics

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs. Below are representative protocols for key experiments.

Protocol 1: Synthesis of an ADC using this compound

This protocol involves three main stages: preparation of the drug-linker, modification of the antibody, and final conjugation.

A. Preparation of the Payload-Linker Moiety (Payload-PEG6-aminooxy)

  • Payload Modification: The cytotoxic payload is first functionalized with an azide (B81097) group if it does not already possess one. This is typically achieved through standard chemical synthesis.

  • Click Chemistry: The azide-functionalized payload is reacted with this compound via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC).

    • Dissolve the azide-payload and this compound in a suitable solvent (e.g., DMF/water).

    • Add a copper(I) source (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).

    • Allow the reaction to proceed at room temperature until completion, monitored by LC-MS.

    • Purify the resulting t-Boc-aminooxy-PEG6-payload by chromatography.

  • Boc Deprotection:

    • Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under vacuum to yield the deprotected aminooxy-PEG6-payload.

B. Antibody Modification (Generation of Aldehyde Groups)

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Glycan Oxidation:

    • Add a solution of sodium periodate (B1199274) (NaIO4) to the antibody solution to a final concentration of 1-2 mM.

    • Incubate the reaction in the dark at 4°C for 30 minutes to 1 hour.

    • Quench the reaction by adding an excess of glycerol.

    • Remove excess reagents by buffer exchange into a conjugation buffer (e.g., 100 mM sodium acetate, pH 5.5) using a desalting column.

C. Final Conjugation (Oxime Ligation)

  • Reaction Setup: Add the deprotected aminooxy-PEG6-payload to the aldehyde-modified antibody at a molar excess (e.g., 10-20 fold).

  • Incubation: Incubate the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by techniques like HIC-HPLC or RP-HPLC.

  • Purification: Purify the resulting ADC from excess drug-linker using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Characterize the final ADC for DAR, aggregation (by SEC), and purity.

cluster_payload_prep Payload-Linker Synthesis cluster_ab_prep Antibody Modification cluster_conjugation Final Conjugation payload_azide Azide-Functionalized Payload click_chem Click Chemistry (CuAAC) payload_azide->click_chem linker This compound linker->click_chem deprotection Boc Deprotection (TFA) click_chem->deprotection final_linker Aminooxy-PEG6-Payload deprotection->final_linker oxime_ligation Oxime Ligation final_linker->oxime_ligation antibody Native Antibody oxidation Glycan Oxidation (NaIO4) antibody->oxidation modified_ab Aldehyde-Modified Antibody oxidation->modified_ab modified_ab->oxime_ligation purification Purification (SEC) oxime_ligation->purification final_adc Final ADC purification->final_adc

Fig. 2: Workflow for ADC synthesis via oxime ligation.
Protocol 2: Synthesis of an ADC using a Maleimide-PEG Linker

A. Antibody Reduction

  • Antibody Preparation: Prepare the antibody at 5-10 mg/mL in a suitable buffer (e.g., PBS with EDTA, pH 7.2).

  • Reduction: Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 1-5 mM.

  • Incubation: Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Purification: Immediately remove excess TCEP using a desalting column equilibrated with conjugation buffer (PBS with EDTA, pH 7.2).

B. Conjugation

  • Linker Preparation: Dissolve the maleimide-PEG-payload linker in a suitable organic solvent like DMSO to prepare a stock solution (e.g., 10 mM).

  • Reaction: Add the maleimide-PEG-payload stock solution to the reduced antibody at a 5-10 fold molar excess over the generated thiol groups. Ensure the final DMSO concentration is <10% (v/v).

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.

  • Purification and Characterization: Purify and characterize the ADC as described in Protocol 1.

cluster_ab_prep_maleimide Antibody Preparation cluster_conjugation_maleimide Conjugation antibody Native Antibody reduction Disulfide Reduction (TCEP) antibody->reduction reduced_ab Reduced Antibody (Free Thiols) reduction->reduced_ab thiol_reaction Thiol-Maleimide Reaction reduced_ab->thiol_reaction linker Maleimide-PEG-Payload linker->thiol_reaction quenching Quenching (N-acetylcysteine) thiol_reaction->quenching purification Purification (SEC) quenching->purification final_adc Final ADC purification->final_adc

Fig. 3: Workflow for maleimide-based ADC synthesis.
Protocol 3: In Vitro Cytotoxicity Assay

  • Cell Plating: Plate target cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and relevant controls (e.g., unconjugated antibody, free payload) in cell culture medium. Add the solutions to the cells.

  • Incubation: Incubate the cells for 72-96 hours at 37°C in a CO2 incubator.

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, XTT, or CellTiter-Glo).

  • Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 4: Plasma Stability Assay
  • Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Analysis: Analyze the samples to quantify the amount of intact ADC and released payload. This can be done by various methods:

    • ELISA: To measure the concentration of total antibody and conjugated antibody.

    • HIC-HPLC: To separate ADC species with different DARs and monitor changes over time.

    • LC-MS: To detect and quantify the released payload.

  • Data Analysis: Calculate the percentage of intact ADC remaining or payload released over time to determine the ADC's half-life in plasma.[12]

Conclusion

The choice of linker technology is a pivotal decision in the development of an effective and safe ADC. While traditional maleimide-PEG linkers have been instrumental in the field, they present challenges related to ADC homogeneity and in vivo stability.

The this compound linker exemplifies a modern approach that leverages site-specific conjugation through stable oxime bond formation. This strategy, combined with the versatility of click chemistry for payload attachment, offers a pathway to producing more homogeneous, stable, and potentially more effective ADCs. The enhanced stability of the oxime linkage compared to the thiosuccinimide bond is a significant advantage, as it can minimize premature payload release, thereby widening the therapeutic window.

Ultimately, the optimal linker is context-dependent, relying on the specific antibody, payload, and target antigen. However, the principles of enhancing hydrophilicity through PEGylation and ensuring stability and homogeneity through advanced, site-specific conjugation chemistries, as offered by linkers like this compound, represent a significant step forward in the rational design of next-generation antibody-drug conjugates.

References

A Head-to-Head Comparison: Aminooxy vs. Maleimide Conjugation Chemistry for Biopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that profoundly impacts the efficacy, stability, and safety of bioconjugates like antibody-drug conjugates (ADCs). This guide provides an objective comparison of two widely used methods: aminooxy and maleimide (B117702) conjugation, supported by experimental data and detailed protocols to inform your selection process.

At a Glance: Key Differences Between Aminooxy and Maleimide Conjugation

FeatureAminooxy ConjugationMaleimide Conjugation
Reactive Groups Aminooxy (-ONH₂) reacts with aldehydes (-CHO) or ketones (C=O)Maleimide reacts with thiols/sulfhydryls (-SH)
Resulting Linkage Oxime bondThiosuccinimide ether bond
Linkage Stability Highly stable, resistant to hydrolysis and thiol exchange[1]Susceptible to retro-Michael addition and thiol exchange, leading to potential deconjugation[1][2][3]
Specificity High, targets specific aldehyde/ketone sitesHigh for thiols at pH 6.5-7.5[4][5]
Reaction pH Typically pH 4.0-6.5Typically pH 6.5-7.5[4][5]
Side Reactions MinimalCan react with amines at pH > 7.5; potential for thiazine (B8601807) rearrangement with N-terminal cysteines[5]
Biomolecule Modification Often requires introduction of an aldehyde or ketone group (e.g., via glycan oxidation)[1]Often requires reduction of native disulfides or engineering of cysteine residues[6][7]

In-Depth Analysis

Reaction Chemistry and Specificity

Aminooxy conjugation involves the reaction of an aminooxy group with an aldehyde or ketone to form a stable oxime linkage.[1] This method offers high specificity as aldehydes and ketones are less common in native proteins, allowing for site-specific conjugation when these functional groups are introduced, for example, through the oxidation of glycans on an antibody.[1][8]

Maleimide chemistry, on the other hand, relies on the Michael addition of a thiol (sulfhydryl) group, typically from a cysteine residue, to the maleimide ring, forming a thiosuccinimide linkage.[4] This reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[4][5]

Linkage Stability: A Critical Differentiator

The most significant difference between these two chemistries lies in the stability of the resulting conjugate. The oxime bond formed in aminooxy conjugation is exceptionally stable under physiological conditions.[1] In contrast, the thiosuccinimide linkage from maleimide conjugation is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, which can lead to premature cleavage of the payload from the biomolecule.[1][2][3] This instability can result in off-target toxicity and reduced therapeutic efficacy.[2] While strategies exist to improve the stability of the thiosuccinimide bond, such as hydrolysis of the succinimide (B58015) ring, the inherent stability of the oxime bond is a key advantage of aminooxy chemistry.[2]

Experimental Data: A Comparative Overview

Direct head-to-head quantitative comparisons of conjugation efficiency and kinetics are not extensively available in single studies. However, data from various sources illustrate the performance of each chemistry.

Conjugation Efficiency:

ChemistryBiomoleculeMolar Ratio (Reagent:Biomolecule)Reaction Time & TemperatureConjugation Efficiency (%)Reference
MaleimidecRGDfK peptide2:130 min, RT84 ± 4[7]
Maleimide11A4 nanobody5:12 h, RT58 ± 12[7]
AminooxyOxidized IgG50:12 h, RTNot explicitly quantified, but successful conjugation demonstrated[8]

Note: The efficiency of both reactions is highly dependent on the specific biomolecule, linker, and reaction conditions.

In Vitro Plasma Stability:

Linkage TypeADC ModelIncubation Time in PlasmaRemaining Intact ADC (%)Reference
ThiosuccinimideCysteine-linked ADC168 hours~50%[9]
OximeGlycan-conjugated ADCNot explicitly quantified but described as "highly stable"High[1]

Experimental Workflows and Signaling Pathways

To visualize the chemical processes and experimental steps, the following diagrams are provided.

aminooxy_conjugation Aminooxy Conjugation Mechanism cluster_reactants Reactants cluster_product Product Aminooxy_Compound Aminooxy-functionalized Payload (R1-O-NH2) Oxime_Conjugate Oxime-linked Bioconjugate (R1-O-N=CH-R2) Aminooxy_Compound->Oxime_Conjugate Reaction at pH 4.0-6.5 Aldehyde_Biomolecule Aldehyde-modified Biomolecule (R2-CHO) Aldehyde_Biomolecule->Oxime_Conjugate

Aminooxy Conjugation Mechanism

maleimide_conjugation Maleimide Conjugation Mechanism cluster_reactants Reactants cluster_product Product cluster_side_reaction Instability Pathway Maleimide_Compound Maleimide-functionalized Payload Thiosuccinimide_Conjugate Thiosuccinimide-linked Bioconjugate Maleimide_Compound->Thiosuccinimide_Conjugate Michael Addition (pH 6.5-7.5) Thiol_Biomolecule Thiol-containing Biomolecule (R-SH) Thiol_Biomolecule->Thiosuccinimide_Conjugate Retro_Michael Retro-Michael Addition (Thiol Exchange) Thiosuccinimide_Conjugate->Retro_Michael

Maleimide Conjugation and Instability

experimental_workflow General Bioconjugation Workflow Start Start: Purified Biomolecule and Payload Modification 1. Biomolecule Modification (e.g., Oxidation or Reduction) Start->Modification Conjugation 2. Conjugation Reaction Modification->Conjugation Purification 3. Purification of Conjugate (e.g., SEC, Dialysis) Conjugation->Purification Characterization 4. Characterization (e.g., MS, HPLC, DAR) Purification->Characterization Stability_Testing 5. Stability Assessment (e.g., Plasma Incubation) Characterization->Stability_Testing End End: Characterized and Stable Bioconjugate Stability_Testing->End

General Bioconjugation Workflow

Detailed Experimental Protocols

Aminooxy Conjugation of an Antibody

This protocol describes the generation of aldehyde groups on an antibody via glycan oxidation followed by conjugation to an aminooxy-functionalized molecule.

Materials:

  • Antibody (e.g., IgG) in PBS

  • Sodium periodate (B1199274) (NaIO₄) solution (100 mM in dH₂O)

  • 10x Reaction Buffer (1 M sodium acetate, 1.5 M NaCl, pH 5.5)

  • Ethylene (B1197577) glycol

  • Aminooxy-functionalized payload (dissolved in DMSO or water)

  • Aniline (B41778) (optional catalyst)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 3-15 mg/mL in 1x PBS.

  • Oxidation of Glycans:

    • To the antibody solution, add 1/10th volume of 10x Reaction Buffer and 1/10th volume of 100 mM sodium periodate.

    • Incubate for 10-30 minutes at room temperature in the dark.[8]

    • Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 10 minutes.

  • Conjugation:

    • Add a 50-fold molar excess of the aminooxy-payload to the oxidized antibody solution.[8]

    • If using a catalyst, add aniline to a final concentration of 1-10 mM.

    • Incubate for 2 hours at room temperature.[8]

  • Purification:

    • Remove excess payload and other reagents by size exclusion chromatography (e.g., Sephadex G-25) or dialysis.[8]

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

Maleimide Conjugation to a Protein

This protocol outlines the conjugation of a maleimide-functionalized molecule to a thiol-containing protein.

Materials:

  • Protein with free thiols in a degassed buffer (e.g., PBS, HEPES, pH 7.0-7.5)

  • TCEP (tris(2-carboxyethyl)phosphine) (for disulfide reduction, if necessary)

  • Maleimide-functionalized payload (dissolved in DMSO or DMF)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.[6]

    • If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[6]

  • Conjugation:

    • Add a 10-20 fold molar excess of the maleimide-payload to the protein solution.[10]

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Purify the conjugate using size exclusion chromatography, dialysis, or other suitable methods to remove unreacted payload.[6][11]

  • Characterization:

    • Determine the degree of labeling (DOL) by UV-Vis spectroscopy or mass spectrometry.

Conclusion

Both aminooxy and maleimide chemistries are powerful tools for bioconjugation. The choice between them depends on the specific application, the nature of the biomolecule, and the desired stability of the final product. For applications requiring high stability and minimal risk of premature payload release, such as the development of next-generation ADCs, the robust oxime linkage formed through aminooxy conjugation presents a compelling advantage. However, maleimide chemistry remains a widely used and effective method, particularly when its potential instability is understood and managed. Careful consideration of the factors outlined in this guide will enable researchers to select the optimal conjugation strategy for their therapeutic and diagnostic development programs.

References

The Strategic Advantage of t-Boc-aminooxy-PEG6-propargyl in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of bioconjugation, the choice of a linker molecule is paramount, dictating the stability, efficacy, and pharmacokinetic profile of the final conjugate. For researchers, scientists, and drug development professionals, the heterobifunctional linker, t-Boc-aminooxy-PEG6-propargyl, has emerged as a powerful tool, offering a unique combination of controlled, sequential conjugation capabilities and the beneficial properties of a polyethylene (B3416737) glycol (PEG) spacer. This guide provides an objective comparison of this compound with common alternatives, supported by experimental data, to inform the selection of the optimal linker for advanced bioconjugation applications such as antibody-drug conjugates (ADCs).

At the Core of Versatility: Deconstructing this compound

The strategic design of this compound incorporates three key functional elements that together provide a distinct advantage in the precise construction of complex biomolecules:

  • t-Boc Protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the highly reactive aminooxy moiety.[1] This allows for the selective reaction of the propargyl group first, preventing unwanted side reactions. The Boc group can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the aminooxy group for subsequent conjugation.[2] This unveiled aminooxy group readily and specifically reacts with aldehydes or ketones to form a stable oxime bond.[3]

  • PEG6 Spacer: The hexa(ethylene glycol) (PEG6) spacer is a hydrophilic chain that imparts several beneficial properties to the bioconjugate. PEGylation is a well-established strategy to increase the solubility and stability of biomolecules, reduce immunogenicity, and improve pharmacokinetic profiles by increasing the hydrodynamic radius, which can lead to reduced renal clearance and a longer plasma half-life.[4][5]

  • Propargyl Group: The terminal alkyne functionality of the propargyl group is a key component for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6] This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.[7]

Performance Comparison: this compound vs. Alternatives

The selection of a linker significantly impacts the performance of a bioconjugate. Here, we compare the properties of conjugates formed using this compound with those generated using a popular alternative, the maleimide-PEG-NHS ester linker.

Data Presentation

FeatureThis compoundMaleimide-PEG-NHS EsterKey Considerations
Reaction Chemistry 1. Oxime ligation (aminooxy + aldehyde/ketone)2. CuAAC (propargyl + azide)1. Amide bond formation (NHS ester + amine)2. Thioether bond formation (maleimide + thiol)The dual "click-like" nature of the aminooxy-propargyl linker offers high specificity and efficiency. Maleimide-thiol chemistry is also highly efficient but can be prone to side reactions and instability.
Linkage Stability Oxime bond: Highly stable across a wide pH range.[8]Thioether bond: Generally stable, but the succinimide (B58015) ring can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of thiols like glutathione.[9]The superior stability of the oxime linkage is a significant advantage for in vivo applications, minimizing premature drug release.
Conjugation Strategy Sequential and orthogonal. The t-Boc group allows for controlled, stepwise conjugation.Can be sequential, but often involves a one-pot reaction with potential for cross-reactivity.The protected nature of the aminooxy group in the subject linker provides greater control over the synthesis of complex conjugates.
Homogeneity of ADC Site-specific introduction of an azide (B81097) or aldehyde/ketone allows for the generation of highly homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[10]Conjugation to native lysines (via NHS ester) or cysteines (via maleimide) can result in heterogeneous mixtures of ADCs with varying DARs.[11]Homogeneous ADCs generally exhibit improved pharmacokinetic properties and a better therapeutic window.[10]

Impact of PEG Linker Length on ADC Performance

The length of the PEG spacer is a critical parameter influencing the pharmacokinetic profile and efficacy of an ADC. The PEG6 linker in this compound offers a balance of hydrophilicity and spacer length.

PEG Linker LengthEffect on ADC ClearanceIn Vitro Cytotoxicity (IC50)Observations
No PEGHighPotentially high, but may be limited by aggregation.Hydrophobic payloads often lead to aggregation and rapid clearance.[4]
Short PEG (e.g., PEG2-PEG4)Moderate to HighGenerally high potency.Shorter linkers may not be sufficient to overcome the hydrophobicity of certain payloads.[4]
Intermediate PEG (e.g., PEG6-PEG12) Low High potency, with some studies showing a slight decrease compared to no PEG. Often represents a good balance between improved pharmacokinetics and retained in vitro activity. [4]
Long PEG (e.g., PEG24)LowCan be significantly reduced.Longer PEG chains can sterically hinder the interaction of the payload with its target, leading to lower in vitro potency.[4]

Note: The data presented in the tables are compiled from various studies and are intended to illustrate general trends. The specific performance of a linker will depend on the antibody, payload, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in bioconjugation. Below are representative protocols for the key steps involved in the synthesis of an antibody-drug conjugate (ADC).

Protocol 1: Site-Specific Introduction of an Azide Handle onto an Antibody

This protocol describes the modification of an antibody with an azide group for subsequent reaction with the propargyl group of the linker.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Azido-PEG-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in PBS, pH 7.4.

  • NHS Ester Solution: Dissolve the Azido-PEG-NHS ester in DMSO to a final concentration of 10 mM.

  • Conjugation: Add a 10-fold molar excess of the Azido-PEG-NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess labeling reagent by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Conjugation of a Drug to this compound

This protocol describes the attachment of a drug molecule containing an aldehyde or ketone to the deprotected aminooxy group of the linker.

Materials:

  • This compound

  • Drug molecule with an aldehyde or ketone functionality

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Aniline (B41778) (as a catalyst)

  • DMSO

Procedure:

  • Boc Deprotection: Dissolve this compound in a solution of 95% TFA, 2.5% water, and 2.5% TIS. Incubate on ice for 30-60 minutes.[2] Remove the TFA under a stream of nitrogen.

  • Drug-Linker Conjugation: Dissolve the deprotected aminooxy-PEG6-propargyl and a 1.2-fold molar excess of the aldehyde/ketone-containing drug in DMSO.

  • Catalysis: Add aniline to a final concentration of 10-20 mM to catalyze the oxime ligation.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours.

  • Purification: Purify the drug-linker conjugate using reverse-phase HPLC.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click" reaction to conjugate the drug-linker to the azide-modified antibody.

Materials:

  • Azide-modified antibody

  • Propargyl-PEG6-aminooxy-drug conjugate

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • PBS

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the azide-modified antibody (final concentration ~1-5 mg/mL) and a 5-fold molar excess of the propargyl-drug conjugate in PBS.

  • Catalyst Preparation: Prepare a premixed solution of CuSO4 and THPTA (1:5 molar ratio) in water.

  • Reaction Initiation: Add the CuSO4/THPTA solution to the reaction mixture to a final copper concentration of 50-100 µM. Immediately add freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.[6]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove excess reagents.

  • Characterization: Analyze the final ADC by SDS-PAGE, SEC, and mass spectrometry to confirm conjugation and determine the final DAR.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug-Linker Synthesis cluster_step3 Step 3: Final ADC Assembly mAb Monoclonal Antibody azide_mAb Azide-Modified Antibody mAb->azide_mAb NHS ester chemistry azide_reagent Azido-PEG-NHS ester azide_reagent->azide_mAb azide_mAb_step3 Azide-Modified Antibody linker t-Boc-aminooxy- PEG6-propargyl deprotection Boc Deprotection (TFA) linker->deprotection deprotected_linker Aminooxy- PEG6-propargyl deprotection->deprotected_linker drug_linker Drug-Linker Conjugate deprotected_linker->drug_linker Oxime ligation drug Aldehyde/ Ketone-Drug drug->drug_linker drug_linker_step3 Drug-Linker Conjugate final_adc Antibody-Drug Conjugate (ADC) azide_mAb_step3->final_adc CuAAC (Click Chemistry) drug_linker_step3->final_adc

Sequential bioconjugation workflow using this compound.

logical_advantages cluster_features Key Features cluster_advantages Resulting Advantages linker This compound boc t-Boc Protected Aminooxy linker->boc peg PEG6 Spacer linker->peg propargyl Propargyl Group linker->propargyl control Controlled, Sequential Conjugation boc->control stability Enhanced Stability (Oxime Bond) boc->stability pk Improved Pharmacokinetics peg->pk solubility Increased Solubility peg->solubility homogeneity Homogeneous Product (Defined DAR) propargyl->homogeneity

Logical relationship of features and advantages of the linker.

Conclusion

This compound stands out as a highly versatile and advantageous linker for advanced bioconjugation. Its unique trifunctional design enables a controlled, sequential conjugation strategy, leading to the formation of well-defined and homogeneous bioconjugates. The incorporation of a PEG6 spacer enhances the physicochemical properties of the resulting conjugate, while the formation of a highly stable oxime bond and a robust triazole linkage ensures the integrity of the final product in biological systems. Compared to traditional linkers such as those based on maleimide (B117702) chemistry, this compound offers superior control over the conjugation process and results in a more stable final product, making it an excellent choice for the development of next-generation therapeutics and research tools.

References

A Comparative Guide to the Mass Spectrometry Analysis of t-Boc-aminooxy-PEG6-propargyl and t-Boc-N-amido-PEG6-propargyl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of bifunctional linker conjugates is a critical step in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comparative overview of the mass spectrometry analysis of two commonly employed PEGylated linkers: t-Boc-aminooxy-PEG6-propargyl and its structural analog, t-Boc-N-amido-PEG6-propargyl . The key distinction between these linkers lies in the headgroup functionality—an aminooxy group versus an amide group—which influences conjugation chemistry and can impact the fragmentation patterns observed during mass spectrometry, a cornerstone technique for the structural elucidation and quality control of these complex molecules.

This guide will delve into the expected mass spectrometry data for conjugates of these linkers, provide detailed experimental protocols for their analysis, and visualize the analytical workflows.

Data Presentation: A Comparative Analysis

The following tables summarize the expected quantitative mass spectrometry data for hypothetical peptide conjugates of both this compound and t-Boc-N-amido-PEG6-propargyl. These tables are based on the known fragmentation patterns of PEG chains and the distinct chemistries of the aminooxy and amide linkages.

Table 1: Mass Spectrometry Data for a Hypothetical Peptide Conjugate of this compound

ParameterExpected Value/ObservationRationale
Parent Ion (M+H)⁺ Calculated m/z of peptide + 435.51 DaThe molecular weight of this compound is 435.51 g/mol .
Primary Fragmentation Loss of the t-Boc group (-100 Da)The tert-butyloxycarbonyl (t-Boc) protecting group is labile under acidic conditions and readily lost during ionization or collision-induced dissociation (CID).
PEG Chain Fragmentation Sequential loss of ethylene (B1197577) glycol units (-44 Da)A characteristic fragmentation pattern for polyethylene (B3416737) glycol (PEG) chains in mass spectrometry.
Aminooxy Linkage Stable under typical CID conditionsThe oxime bond formed from the aminooxy group is generally stable, leading to fragmentation primarily within the PEG chain and at the t-Boc group.
Propargyl Group Intact on most major fragmentsThe propargyl group is typically stable during ESI-MS/MS analysis.

Table 2: Mass Spectrometry Data for a Hypothetical Peptide Conjugate of t-Boc-N-amido-PEG6-propargyl

ParameterExpected Value/ObservationRationale
Parent Ion (M+H)⁺ Calculated m/z of peptide + 419.52 DaThe molecular weight of t-Boc-N-amido-PEG6-propargyl is 419.52 g/mol .
Primary Fragmentation Loss of the t-Boc group (-100 Da)Similar to the aminooxy linker, the t-Boc group is a primary point of fragmentation.
PEG Chain Fragmentation Sequential loss of ethylene glycol units (-44 Da)Consistent with the fragmentation behavior of PEGylated molecules.
Amide Linkage Generally stable, potential for b/y ion seriesThe amide bond is robust, but fragmentation adjacent to the carbonyl group can occur, contributing to the peptide fragment ion series.
Propargyl Group Intact on most major fragmentsThe propargyl group remains stable under standard ESI-MS/MS conditions.

Experimental Protocols

The following are detailed methodologies for the mass spectrometry analysis of peptide conjugates of this compound and t-Boc-N-amido-PEG6-propargyl.

Protocol 1: LC-MS/MS Analysis of a Peptide Conjugate

This protocol is suitable for the detailed structural characterization and purity assessment of the conjugates.

1. Sample Preparation:

  • Dissolve the purified peptide conjugate in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 mg/mL.

  • For complex biological samples, solid-phase extraction (SPE) may be necessary to remove interfering substances.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

  • Scan Range: m/z 100-2000.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Collision Energy (for MS/MS): A stepped collision energy approach (e.g., 10-40 eV) is recommended to observe both the loss of the t-Boc group and the fragmentation of the PEG chain.

Protocol 2: MALDI-TOF MS Analysis of a Peptide Conjugate

This protocol is a rapid method for confirming the molecular weight of the conjugate.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the peptide conjugate in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in the same solvent.

2. Spotting Technique:

  • Mix the sample and matrix solutions in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

3. Mass Spectrometry (MS):

  • Instrument: MALDI-TOF Mass Spectrometer.

  • Mode: Positive ion, reflector mode for higher resolution.

  • Laser: Nitrogen laser (337 nm).

  • Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to minimize in-source fragmentation.

  • Calibration: Calibrate the instrument using a standard peptide mixture close to the expected mass of the conjugate.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and logical relationships in the analysis of these conjugates.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis start Peptide Conjugate dissolve Dissolve in ACN/H2O + 0.1% FA start->dissolve lc_inject Inject onto C18 Column dissolve->lc_inject gradient Gradient Elution lc_inject->gradient esi Electrospray Ionization (ESI+) gradient->esi ms1 MS1 Scan (Full Scan) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragmentation) cid->ms2 deconvolution Deconvolution ms2->deconvolution fragment_analysis Fragment Ion Analysis deconvolution->fragment_analysis

Caption: LC-MS/MS workflow for the analysis of PEGylated peptide conjugates.

linker_comparison cluster_linker1 This compound cluster_linker2 t-Boc-N-amido-PEG6-propargyl cluster_common Common Features l1_mw MW: 435.51 Da l1_linkage Linkage: Oxime Bond l1_mw->l1_linkage l1_frag Primary Frag: Loss of t-Boc (-100 Da) l1_linkage->l1_frag common_frag PEG Fragmentation (-44 Da units) l1_frag->common_frag l2_mw MW: 419.52 Da l2_linkage Linkage: Amide Bond l2_mw->l2_linkage l2_frag Primary Frag: Loss of t-Boc (-100 Da) l2_linkage->l2_frag l2_frag->common_frag common_peg PEG6 Spacer common_propargyl Propargyl Group (for Click Chemistry) common_peg->common_propargyl common_propargyl->common_frag

Caption: Key differences and similarities between the two bifunctional linkers.

A Researcher's Guide to the NMR Characterization of t-Boc-aminooxy-PEG6-propargyl and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural verification of bifunctional linkers is paramount for the successful synthesis of complex bioconjugates. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of t-Boc-aminooxy-PEG6-propargyl, a versatile heterobifunctional polyethylene (B3416737) glycol (PEG) linker, with two commercially available alternatives: t-Boc-aminooxy-PEG4-propargyl and t-Boc-aminooxy-PEG2-propargyl. A thorough understanding of their NMR spectra is crucial for quality control, ensuring linker integrity, and confirming successful conjugation.

This guide presents a detailed summary of expected quantitative ¹H and ¹³C NMR data for these linkers, a step-by-step experimental protocol for acquiring high-quality NMR spectra, and visual diagrams to elucidate the chemical structure and analytical workflow.

Performance Comparison: ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts (δ) for this compound and two shorter-chain alternatives. These values are predicted based on the analysis of similar PEGylated molecules and established chemical shift libraries. All spectra are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

AssignmentThis compoundt-Boc-aminooxy-PEG4-propargylt-Boc-aminooxy-PEG2-propargyl
-C(CH₃)₃ (t-Boc)~1.47 (s, 9H)~1.47 (s, 9H)~1.47 (s, 9H)
-C≡CH (Propargyl)~2.42 (t, J=2.4 Hz, 1H)~2.42 (t, J=2.4 Hz, 1H)~2.42 (t, J=2.4 Hz, 1H)
-O-CH₂-C≡CH ~4.20 (d, J=2.4 Hz, 2H)~4.20 (d, J=2.4 Hz, 2H)~4.20 (d, J=2.4 Hz, 2H)
PEG Backbone (-O-CH₂-CH₂-O-) ~3.65 (m, 20H)~3.65 (m, 12H)~3.65 (m, 4H)
-O-CH₂-CH₂-O-N- ~3.75 (t, 2H)~3.75 (t, 2H)~3.75 (t, 2H)
-CH₂-O-N- ~3.95 (t, 2H)~3.95 (t, 2H)~3.95 (t, 2H)
-NH- (carbamate)~7.5 (br s, 1H)~7.5 (br s, 1H)~7.5 (br s, 1H)

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentThis compoundt-Boc-aminooxy-PEG4-propargylt-Boc-aminooxy-PEG2-propargyl
-C(CH₃)₃ (t-Boc)~28.3~28.3~28.3
-C(CH₃)₃ (t-Boc)~81.5~81.5~81.5
-C≡CH (Propargyl)~74.8~74.8~74.8
-C≡CH (Propargyl)~79.8~79.8~79.8
-O-CH₂-C≡CH ~58.6~58.6~58.6
PEG Backbone (-O-CH₂-CH₂-O-) ~70.5 (multiple peaks)~70.5 (multiple peaks)~70.5 (multiple peaks)
-O-CH₂-CH₂-O-N- ~69.0~69.0~69.0
-CH₂-O-N- ~77.0~77.0~77.0
C=O (carbamate)~156.5~156.5~156.5

Experimental Protocols

A detailed and consistent experimental approach is critical for obtaining high-quality, reproducible NMR data for the characterization of PEGylated linkers.

I. Sample Preparation
  • Solvent Selection: Dissolve 5-10 mg of the PEG linker in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a suitable solvent for these compounds and provides a clean spectral window.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration (Optional): If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

II. NMR Data Acquisition
  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration of all proton signals.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

III. Data Processing and Analysis
  • Software: Use standard NMR processing software such as MestReNova, TopSpin, or similar platforms.

  • Processing Steps:

    • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

    • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

    • Baseline Correction: Apply a baseline correction algorithm to achieve a flat baseline.

    • Referencing: Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.

    • Peak Picking and Integration: Identify all significant peaks. For the ¹H spectrum, integrate the peak areas to determine the relative number of protons for each signal, which is crucial for confirming the structure.

Mandatory Visualizations

To aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.

G cluster_tBoc t-Boc Protected Aminooxy cluster_PEG PEG6 Spacer cluster_Propargyl Propargyl Group tBoc C(CH₃)₃ O_carbamate O tBoc->O_carbamate C_carbamate C=O O_carbamate->C_carbamate N_carbamate NH C_carbamate->N_carbamate O_aminooxy O N_carbamate->O_aminooxy PEG_start CH₂CH₂O O_aminooxy->PEG_start PEG_repeat (CH₂CH₂O)₅ PEG_start->PEG_repeat Propargyl_CH2 CH₂ PEG_repeat->Propargyl_CH2 Propargyl_C C≡CH Propargyl_CH2->Propargyl_C

Caption: Chemical structure of this compound.

G prep Sample Preparation (Dissolve in CDCl₃ with TMS) acq NMR Data Acquisition (¹H and ¹³C Spectra) prep->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis (Referencing, Peak Picking, Integration) proc->analysis report Structural Verification & Reporting analysis->report

Caption: Experimental workflow for NMR characterization.

A Comparative Guide to Copper-Free Catalysts for Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, has revolutionized bioconjugation, drug discovery, and materials science. However, the potential for copper cytotoxicity has spurred the development of alternative catalytic systems. This guide provides a comprehensive comparison of prominent alternatives to copper catalysts—ruthenium, silver, and gold catalysts, alongside the metal-free strain-promoted azide-alkyne cycloaddition (SPAAC)—offering researchers and drug development professionals a detailed overview of their performance, supported by experimental data.

Performance Comparison of Catalytic Systems

The choice of catalyst for an azide-alkyne cycloaddition reaction significantly influences the regioselectivity, reaction kinetics, and substrate scope. The following tables summarize the quantitative performance of ruthenium, silver, and gold catalysts, as well as various cyclooctynes used in SPAAC.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Ruthenium catalysts, particularly pentamethylcyclopentadienyl ruthenium(II) complexes, are renowned for selectively producing 1,5-disubstituted 1,2,3-triazoles, a complementary regioisomer to that obtained from CuAAC.[1][2][3][4][5][6] RuAAC is also notable for its ability to accommodate internal alkynes, expanding its synthetic utility.[3][4][6]

CatalystAzide (B81097) SubstrateAlkyne SubstrateCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
[CpRuCl]4AzidobenzenePhenylacetylene10DMF110 (MW)20 min73[2]
[CpRuCl]41-Azido-4-methoxybenzenePhenylacetylene10DMF110 (MW)20 min85[2]
CpRuCl(PPh3)2Benzyl (B1604629) azidePhenylacetylene-THF6530 min90 (conversion)[2]
[CpRuCl]4Benzyl azidePhenylacetylene-DMFRT15 min>95 (completion)[2]
Cp*RuCl(COD)Benzyl azideDiphenylacetylene-BenzeneReflux2 h80[3]

Table 1: Performance data for selected Ruthenium-catalyzed azide-alkyne cycloaddition reactions.

Silver-Catalyzed Azide-Alkyne Cycloaddition (AgAAC)

Silver(I) catalysts have emerged as an effective alternative for the synthesis of 1,4-disubstituted 1,2,3-triazoles, mirroring the regioselectivity of CuAAC.[6][7] Ligated silver(I) sources are particularly effective, and the reaction can often proceed under mild, aqueous conditions.[6][7]

CatalystAzide SubstrateAlkyne SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
AgClBenzyl azidePhenylacetylene3.5H2O/Acetone (B3395972)RT2467[7]
Ag-NHC complexBenzyl azidePhenylacetylene0.05THFRT2472[7]
AgClBenzyl azidePropargyl alcohol3.5H2O/AcetoneRT2458[7]
Ag-NHC complexBenzyl azidePropargyl alcohol0.05THFRT2463[7]
AgCl1-(azidomethyl)-4-fluorobenzenePhenylacetylene3.5H2O/AcetoneRT2472[7]

Table 2: Performance data for selected Silver-catalyzed azide-alkyne cycloaddition reactions.

Gold-Catalyzed Azide-Alkyne Cycloaddition (AuAAC)

Supported gold nanoparticles have demonstrated catalytic activity for the azide-alkyne cycloaddition, yielding 1,4-disubstituted 1,2,3-triazoles.[8][9] These reactions are often accelerated by microwave irradiation.[8][9]

CatalystAzide Substrate (from halide)Alkyne SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
Au/TiO2Benzyl bromidePhenylacetylene1.0H2O/MeCN150 (MW)1579[8][9]
Au/TiO24-Methoxybenzyl bromidePhenylacetylene1.0H2O/MeCN150 (MW)1575[9]
Au/TiO2Benzyl bromide4-Ethynyltoluene1.0H2O/MeCN150 (MW)1578[9]
Au/TiO2Benzyl bromide1-Ethynyl-4-fluorobenzene1.0H2O/MeCN150 (MW)1572[9]

Table 3: Performance data for selected Gold-catalyzed azide-alkyne cycloaddition reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a metal-free approach that relies on the high ring strain of cyclooctynes to react with azides.[10][11] The reaction rate is highly dependent on the structure of the cyclooctyne (B158145). This method is particularly valuable for in vivo applications where metal toxicity is a concern.

CyclooctyneAzide SubstrateSecond-Order Rate Constant (M-1s-1)Reference
BCN2-azidoethanol (primary)0.024[10]
ADIBO (DBCO)2-azidoethanol (primary)0.90[10]
BCN2-azidopropanol (secondary)0.012[10]
ADIBO (DBCO)2-azidopropanol (secondary)0.25[10]
BCN2-azido-2-methylpropanol (tertiary)0.013[10]
ADIBO (DBCO)2-azido-2-methylpropanol (tertiary)4.7 x 10-6[10]
DIBOBenzyl azide~0.1[1]

Table 4: Kinetic data for selected Strain-Promoted Azide-Alkyne Cycloaddition reactions.

Reaction Mechanisms and Experimental Workflows

The underlying mechanisms of these catalytic systems differ significantly, leading to distinct product outcomes and experimental considerations.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate.[4] This is followed by reductive elimination to yield the 1,5-disubstituted triazole product.[4]

RuAAC_Mechanism Ru_catalyst [Cp*RuCl] Intermediate1 Oxidative Coupling Ru_catalyst->Intermediate1 Alkyne R1-C≡C-R2 Alkyne->Intermediate1 Azide R3-N3 Azide->Intermediate1 Ruthenacycle Ruthenacycle Intermediate Intermediate1->Ruthenacycle Intermediate2 Reductive Elimination Ruthenacycle->Intermediate2 Intermediate2->Ru_catalyst Catalyst Regeneration Product 1,5-Disubstituted Triazole Intermediate2->Product

Proposed mechanism for Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Silver-Catalyzed Azide-Alkyne Cycloaddition (AgAAC)

The mechanism of AgAAC is believed to be similar to that of CuAAC, proceeding through the formation of a silver acetylide intermediate which then reacts with the azide.

AgAAC_Mechanism Ag_catalyst [Ag(I)] Silver_acetylide Silver Acetylide Intermediate Ag_catalyst->Silver_acetylide Alkyne R1-C≡CH Alkyne->Silver_acetylide Azide R2-N3 Cycloaddition Cycloaddition Azide->Cycloaddition Silver_acetylide->Cycloaddition Cycloaddition->Ag_catalyst Catalyst Regeneration Product 1,4-Disubstituted Triazole Cycloaddition->Product

Simplified mechanism for Silver-catalyzed Azide-Alkyne Cycloaddition (AgAAC).
Gold-Catalyzed Azide-Alkyne Cycloaddition (AuAAC)

The proposed mechanism for AuAAC using gold nanoparticles involves the formation of a gold acetylide species, which activates the alkyne for nucleophilic attack by the azide.[9]

AuAAC_Mechanism Au_NP Au Nanoparticle Gold_acetylide Gold Acetylide Intermediate Au_NP->Gold_acetylide Alkyne R1-C≡CH Alkyne->Gold_acetylide Azide R2-N3 Nucleophilic_attack Nucleophilic Attack Azide->Nucleophilic_attack Gold_acetylide->Nucleophilic_attack Nucleophilic_attack->Au_NP Catalyst Regeneration Product 1,4-Disubstituted Triazole Nucleophilic_attack->Product

Proposed mechanism for Gold-catalyzed Azide-Alkyne Cycloaddition (AuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC proceeds through a concerted [3+2] cycloaddition mechanism, where the high ring strain of the cyclooctyne lowers the activation energy of the reaction, obviating the need for a metal catalyst.

SPAAC_Workflow Reactants Strained Cyclooctyne + Azide Mixing Mix Reactants in Solvent Reactants->Mixing Reaction Concerted [3+2] Cycloaddition Mixing->Reaction Product Triazole Product Reaction->Product

General workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reactions. Below are representative experimental protocols for each catalytic system.

Protocol 1: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) using [Cp*RuCl]4

This protocol is adapted from a procedure for the reaction of aryl azides with alkynes under microwave irradiation.[2]

Materials:

  • Aryl azide (1.0 equiv)

  • Alkyne (1.2 equiv)

  • [Cp*RuCl]4 (10 mol%)

  • Anhydrous Dimethylformamide (DMF)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the aryl azide, alkyne, and [Cp*RuCl]4.

  • Add anhydrous DMF to achieve a desired concentration (e.g., 0.1 M with respect to the azide).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 110 °C for 20 minutes.

  • After cooling, the reaction mixture can be diluted with a suitable organic solvent and purified by flash column chromatography.

Protocol 2: Silver-Catalyzed Azide-Alkyne Cycloaddition (AgAAC) using AgCl

This protocol describes a general procedure for AgCl-catalyzed cycloaddition in an aqueous medium.[7]

Materials:

  • Alkyne (1.0 mmol)

  • Azide (1.1 mmol)

  • Silver chloride (AgCl) (0.005 g, 0.035 mmol)

  • Deionized water (3 mL)

  • Acetone (1 mL)

  • Dichloromethane (CH2Cl2)

  • Sodium sulfate (B86663) (Na2SO4)

Procedure:

  • To a round-bottom flask, add the alkyne, azide, AgCl, water, and acetone.

  • Stir the resulting mixture at room temperature for 24 hours.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with CH2Cl2 (3 x 10 mL).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate in vacuo.

  • The crude product can be purified by crystallization or column chromatography.

Protocol 3: Gold-Catalyzed Azide-Alkyne Cycloaddition (AuAAC) using Au/TiO2

This one-pot, three-component protocol utilizes a supported gold catalyst and microwave heating.[9]

Materials:

  • Organohalide (e.g., benzyl bromide) (0.30 mmol)

  • Sodium azide (NaN3) (0.33 mmol)

  • Terminal alkyne (0.33 mmol)

  • Au/TiO2 catalyst (1.0 mol% relative to the organohalide)

  • Water:Acetonitrile (1:1 v/v) (0.5 mL)

  • Microwave reactor vial

Procedure:

  • In a 10 mL borosilicate glass vial equipped with a magnetic stir bar, combine the organohalide, NaN3, terminal alkyne, and Au/TiO2 catalyst.

  • Add the water:acetonitrile solvent mixture.

  • Tightly cap the vial and place it in a microwave reactor.

  • Stir and irradiate the mixture (30 W) for 15 minutes at 150 °C.

  • After cooling, extract the mixture with ethyl acetate.

  • Evaporate the solvent to obtain the crude product, which can be further purified if necessary.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This is a general protocol for a metal-free cycloaddition. The reaction kinetics are highly dependent on the specific cyclooctyne and azide used.

Materials:

  • Strained cyclooctyne (e.g., DBCO derivative) (1.0 equiv)

  • Azide (1.0-1.2 equiv)

  • Suitable solvent (e.g., DMSO, PBS, or an organic solvent compatible with the reactants)

Procedure:

  • Dissolve the strained cyclooctyne and the azide in the chosen solvent in a reaction vessel.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR.

  • Reaction times can vary from minutes to several hours depending on the reactivity of the substrates.

  • Upon completion, the product can be isolated by standard workup and purification procedures.

References

A Comparative Guide to the In Vivo Stability and Efficacy of t-Boc-aminooxy-PEG6-propargyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the in vivo performance of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparison of the t-Boc-aminooxy-PEG6-propargyl linker, focusing on its stability and efficacy, benchmarked against other common linker technologies. The information presented is supported by experimental data from the literature to facilitate informed decision-making in drug design and development.

The this compound linker is a heterobifunctional linker that offers versatility in bioconjugation strategies.[1][2] It incorporates a propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," and a t-Boc-protected aminooxy group for subsequent reaction with an aldehyde or ketone to form a stable oxime linkage.[3] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.[4][5]

Comparative In Vivo Stability

The in vivo stability of a linker is paramount to ensure that the conjugated payload remains attached to the targeting moiety (e.g., an antibody or small molecule) until it reaches the desired site of action. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy.[6][7][8] The this compound linker is comprised of two key linkages post-conjugation: a triazole ring and an oxime ether.

Triazole Linkage (from CuAAC): The 1,2,3-triazole ring formed via CuAAC is exceptionally stable.[9] It is resistant to hydrolysis, oxidation, and enzymatic degradation under physiological conditions.[9][10] This high stability makes it a reliable component for permanently attaching a payload to a targeting molecule.

Oxime Linkage: Oxime linkages are generally more stable than other common linkages like hydrazones.[11][12][13] Their stability is pH-dependent, with increased stability at physiological pH compared to acidic conditions.[14] Studies have shown that rate constants for oxime hydrolysis are significantly lower (nearly 1000-fold) than for simple hydrazones.[12][13] This provides a balance of stability in circulation with the potential for controlled release in specific cellular compartments or tumor microenvironments with lower pH.

The following table summarizes the comparative stability of different linker functionalities.

Linker TypeLinkage FormedRelative In Vivo StabilityKey Characteristics
This compound Triazole and Oxime High The triazole linkage is extremely stable, while the oxime linkage offers high stability at physiological pH.[9][12][13]
Maleimide-basedThioetherModerate to HighSusceptible to retro-Michael addition, leading to potential payload deconjugation. Stability can be improved with certain maleimide (B117702) derivatives.
NHS Ester-basedAmideHighGenerally very stable, but the reaction itself can be less specific than click chemistry.
Hydrazone-basedHydrazoneLow to ModeratepH-sensitive and susceptible to hydrolysis, often used for acid-cleavable linkers.[11][12][13]
Disulfide-basedDisulfideLow to ModerateCleavable in the reducing environment of the cell, but can be unstable in plasma.

Comparative In Vivo Efficacy

The efficacy of a bioconjugate is influenced by the linker's ability to release the payload at the target site and the overall pharmacokinetic profile of the conjugate. The PEG component of the this compound linker can enhance the solubility and circulation half-life of the bioconjugate, potentially leading to improved tumor accumulation.[5][15][16]

The stability of the linker directly impacts efficacy. A highly stable linker, like the one featuring a triazole, ensures that the payload is delivered to the target, which is crucial for potent and specific activity.[8] The oxime linkage, while stable, can be designed to be cleavable under specific conditions, allowing for controlled payload release.

The following table provides a qualitative comparison of the expected efficacy of ADCs using different linker technologies.

Linker TypeExpected EfficacyRationale
This compound High The stable triazole ensures payload delivery, while the PEG spacer can improve pharmacokinetics. The oxime provides a stable attachment with potential for controlled release.[9][12][13][15]
Maleimide-basedModerate to HighEfficacy can be high, but potential linker instability may lead to premature drug release and reduced therapeutic index.
NHS Ester-basedHighThe stable amide bond generally leads to good efficacy, assuming efficient payload release at the target.
Hydrazone-basedVariableEfficacy depends on the balance between circulation stability and efficient cleavage at the target site. Premature hydrolysis can limit efficacy.[11]
Disulfide-basedVariableEfficacy is dependent on efficient cleavage in the target cell's reducing environment and can be limited by plasma instability.

Experimental Protocols

In Vivo Stability Assessment of an Antibody-Drug Conjugate (ADC)

This protocol outlines a general method for assessing the in vivo stability of an ADC by measuring the drug-to-antibody ratio (DAR) over time in plasma.[17]

1. Animal Dosing and Sample Collection:

  • Administer the ADC intravenously to a cohort of rodents (e.g., mice or rats) at a specified dose.
  • Collect blood samples via tail vein or other appropriate methods at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours post-injection).
  • Process the blood to obtain plasma and store at -80°C until analysis.

2. Sample Preparation and Analysis by LC-MS:

  • Thaw plasma samples on ice.
  • Isolate the ADC from the plasma using immunoaffinity capture (e.g., using protein A/G magnetic beads).[7]
  • Wash the beads to remove non-specifically bound proteins.
  • Elute the ADC from the beads.
  • Analyze the intact or partially deglycosylated ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point.[1][18]

3. Data Analysis:

  • Calculate the average DAR for each time point.
  • Plot the average DAR versus time to determine the in vivo stability profile and calculate the linker's half-life in circulation.

In Vitro Plasma Stability Assay

A simplified in vitro assay can be used for initial screening of linker stability.[6]

1. Incubation:

  • Incubate the ADC in plasma from different species (e.g., human, mouse, rat) at 37°C.
  • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96 hours).

2. Analysis:

  • Analyze the samples as described in the in vivo protocol (immunoaffinity capture followed by LC-MS) to determine the change in DAR over time.

Visualizations

experimental_workflow cluster_invivo In Vivo Stability Assessment cluster_invitro In Vitro Plasma Stability dosing ADC Administration (Intravenous) sampling Blood Sampling (Time Points) dosing->sampling processing Plasma Isolation sampling->processing analysis Immunoaffinity Capture & LC-MS Analysis processing->analysis data DAR Calculation & Half-life Determination analysis->data incubation ADC Incubation (Plasma, 37°C) aliquots Aliquot Collection (Time Points) incubation->aliquots invitro_analysis LC-MS Analysis aliquots->invitro_analysis invitro_data DAR vs. Time invitro_analysis->invitro_data

Caption: Workflow for assessing ADC stability in vivo and in vitro.

linker_conjugation_pathway cluster_linker This compound Linker cluster_conjugation Bioconjugation Steps linker Propargyl-(PEG)6-O-N-Boc click_reaction CuAAC 'Click' Reaction linker->click_reaction Propargyl end azide_molecule Azide-containing Payload azide_molecule->click_reaction aldehyde_molecule Aldehyde/Ketone on Targeting Moiety oxime_ligation Oxime Ligation aldehyde_molecule->oxime_ligation deprotection Acidic Deprotection of t-Boc deprotection->oxime_ligation Aminooxy end click_reaction->deprotection final_conjugate Stable Bioconjugate oxime_ligation->final_conjugate

References

The Pivotal Role of PEG Spacer Length in Bioconjugate Stability and Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving desired therapeutic outcomes. Among the various components of a bioconjugate, the linker chemistry, particularly the length of a polyethylene (B3416737) glycol (PEG) spacer, plays a critical role in modulating stability, pharmacokinetics, and overall function. This guide provides an objective comparison of the impact of different PEG spacer lengths on key performance metrics of bioconjugates, supported by experimental data and detailed methodologies.

The inclusion of a PEG spacer in bioconjugates, a process known as PEGylation, offers a multitude of advantages. These include increased solubility and stability, prolonged circulation half-life, and reduced immunogenicity.[1][2] The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize these properties for a specific application, be it an antibody-drug conjugate (ADC), a PEGylated protein, or a nanoparticle-based delivery system.[3][4]

Comparative Analysis of PEG Spacer Length on Bioconjugate Performance

The selection of an appropriate PEG spacer length is often a balancing act between enhancing pharmacokinetic properties and maintaining potent biological activity. The following tables summarize quantitative data from various studies, providing a comparative overview of how different PEG spacer lengths can influence the stability and function of bioconjugates.

Impact on Antibody-Drug Conjugate (ADC) Properties

The length of the PEG linker in an ADC can significantly influence its therapeutic index by affecting its solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy.[3] Hydrophobic drug payloads can lead to ADC aggregation and rapid clearance; incorporating hydrophilic PEG linkers can counteract these issues.[3]

Table 1: Influence of PEG Spacer Length on ADC Pharmacokinetics and Efficacy

PEG Spacer LengthClearance Rate (mL/day/kg) in RatsIn Vitro Cytotoxicity (IC50, nM)In Vivo Antitumor Efficacy (Tumor Growth Inhibition)Reference
No PEG~151.2Moderate[5]
PEG4~71.5Improved[5]
PEG8~51.6High[4][5]
PEG12~51.8High[5][6]
PEG24~52.1High[5][6]
4 kDa-4.5-fold reduction vs. No PEG-[2][7]
10 kDa-22-fold reduction vs. No PEGMost ideal therapeutic ability in animal model[2][7]

Table 2: Effect of PEG Spacer Length on Stability of Bombesin-Based Radiolabeled Antagonists

PEG Spacer LengthSerum Stability (t1/2, min)Receptor Binding Affinity (IC50, nM)
PEG2246 ± 43.1 ± 0.2
PEG3-3.9 ± 0.3
PEG4-5.4 ± 0.4
PEG6584 ± 205.8 ± 0.3
PEG12Reverses trend of increased stabilitySignificant difference from other analogs

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the systematic evaluation of bioconjugates with varying PEG spacer lengths. Below are representative methodologies for key experiments.

ADC Conjugation via Thiol-Maleimide Chemistry

This protocol describes the conjugation of a maleimide-functionalized PEG-payload to a monoclonal antibody through reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Maleimide-PEGn-Payload (e.g., n=4, 8, 12, 24) dissolved in DMSO

  • Desalting columns (e.g., Sephadex G-25)

  • PBS, pH 7.2

Procedure:

  • Antibody Reduction: Incubate the mAb solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to partially reduce the interchain disulfide bonds and expose free sulfhydryl groups.[3]

  • Buffer Exchange: Immediately after reduction, remove excess TCEP by buffer exchange into PBS, pH 7.2 using a desalting column.

  • Conjugation: Add a 5-fold molar excess of the Maleimide-PEGn-Payload solution to the reduced antibody.

  • Incubation: Gently mix and incubate the reaction at 4°C for 4 hours or at room temperature for 2 hours.

  • Purification: Purify the resulting ADC from unreacted payload and other small molecules using a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Size Exclusion Chromatography (SEC).

Serum Stability Assessment

This protocol outlines a method to determine the stability of a bioconjugate in serum over time.

Materials:

  • Bioconjugate of interest

  • Human or mouse serum

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method for quantification (e.g., ELISA, HPLC, LC-MS)[8][9][10]

Procedure:

  • Sample Preparation: Prepare a stock solution of the bioconjugate in PBS. Dilute the stock solution into serum to a final concentration of 1 mg/mL. Prepare a control sample by diluting the bioconjugate in PBS to the same final concentration.[8]

  • Incubation: Incubate both the serum and PBS samples at 37°C.[8]

  • Time Points: At predetermined time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot from each sample.[8]

  • Sample Processing: For analysis by chromatography, precipitate serum proteins by adding an equal volume of acetonitrile. For ELISA, dilute the samples as required by the assay protocol.

  • Quantification: Analyze the samples to determine the concentration of the intact bioconjugate. For HPLC or LC-MS, monitor the peak area of the intact conjugate. For ELISA, quantify the concentration using a standard curve.[8][9]

  • Data Analysis: Calculate the percentage of intact conjugate remaining at each time point relative to the amount at time zero. Determine the half-life (t1/2) of the conjugate in serum.

In Vivo Pharmacokinetic (PK) Study

This protocol describes a typical PK study in rodents to evaluate the clearance and half-life of a bioconjugate.

Materials:

  • Healthy mice or rats

  • Bioconjugates with varying PEG spacer lengths

  • Sterile dosing solutions and administration supplies (e.g., syringes, catheters)

  • Blood collection supplies

  • Method for quantifying the bioconjugate in plasma (e.g., ELISA)[3]

Procedure:

  • Administration: Administer the bioconjugates intravenously to different groups of animals at a defined dose.[3]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week) post-injection.[3]

  • Plasma Isolation: Process the blood samples to isolate plasma.

  • Quantification: Determine the concentration of the bioconjugate in the plasma samples using a validated ELISA method that detects the protein or antibody portion of the conjugate.[3]

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time data and use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and elimination half-life.

Size Exclusion Chromatography (SEC) for Aggregate Analysis

SEC is a crucial technique for assessing the purity of bioconjugates and quantifying the presence of high molecular weight aggregates.[11][12][13]

Materials:

  • SEC-HPLC system with a UV detector

  • SEC column suitable for the molecular weight range of the bioconjugate and its potential aggregates

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

  • Bioconjugate samples

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Inject a defined amount of the bioconjugate sample onto the column.

  • Chromatographic Separation: The components of the sample are separated based on their hydrodynamic radius, with larger molecules (aggregates) eluting first, followed by the monomeric bioconjugate.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).

  • Data Analysis: Integrate the peak areas of the aggregate and monomer peaks. Calculate the percentage of aggregation as the ratio of the aggregate peak area to the total peak area.

Visualizing Key Processes and Concepts

Diagrams are powerful tools for illustrating complex experimental workflows and molecular relationships. The following diagrams were generated using Graphviz (DOT language) to visually represent key aspects of bioconjugate development and analysis.

experimental_workflow cluster_synthesis Bioconjugate Synthesis & Purification mAb Monoclonal Antibody Conjugation Thiol-Maleimide Conjugation mAb->Conjugation PEG_Linker PEGn-Payload (n=4, 8, 12, 24) PEG_Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Stability Serum Stability (37°C Incubation) Purification->Stability Binding Receptor Binding (e.g., ELISA, SPR) Purification->Binding Cytotoxicity In Vitro Cytotoxicity (Cell-based Assay) Purification->Cytotoxicity PK Pharmacokinetics (Rodent Model) Purification->PK Efficacy Antitumor Efficacy (Xenograft Model) PK->Efficacy

Figure 1: Experimental workflow for comparing bioconjugates with different PEG spacer lengths.

ADC_Structure cluster_Ab Antibody cluster_Linker Linker cluster_Payload Payload Ab Monoclonal Antibody (mAb) PEG PEG Spacer (e.g., PEG8) Ab->PEG Drug Cytotoxic Drug PEG->Drug

Figure 2: General structure of a PEGylated antibody-drug conjugate (ADC).

Conclusion

The length of the PEG spacer is a critical design parameter in the development of bioconjugates, with a profound impact on their stability, pharmacokinetics, and biological function. While shorter PEG linkers may in some cases favor stability and in vitro potency, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for conjugates with hydrophobic payloads.[3] However, the optimal PEG spacer length is highly dependent on the specific bioconjugate, including the nature of the protein or antibody, the properties of the conjugated molecule, and the intended therapeutic target. Therefore, a systematic evaluation of various PEG spacer lengths, using the standardized experimental protocols outlined in this guide, is essential for the rational design of safe and effective bioconjugate therapeutics.

References

A Head-to-Head Comparison of Copper-Free Ligation Chemistries: DBCO-Azide vs. Aminooxy-Carbonyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of linker is paramount to experimental success. This guide provides an in-depth, data-driven comparison of two prominent copper-free ligation strategies: the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) utilizing Dibenzocyclooctyne (DBCO) linkers, and oxime ligation employing aminooxy-functionalized linkers such as t-Boc-aminooxy-PEG6-propargyl.

While both methods offer bioorthogonal conjugation in the absence of cytotoxic copper catalysts, they differ significantly in their reaction mechanisms, kinetics, and the functional groups they target. This guide will elucidate these differences, providing the necessary data and protocols to inform the selection of the optimal linker for your specific application.

At a Glance: Key Differences

FeatureDBCO Linker (SPAAC)This compound (Oxime Ligation)
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Oxime Ligation
Reactive Partners Azide (B81097) (-N₃)Aldehyde (-CHO) or Ketone (-C=O)
Product Stable TriazoleStable Oxime
Biocompatibility Excellent; no catalyst required.[1][2]Excellent; can be catalyzed by aniline (B41778) derivatives under mild conditions.[3]
Reaction Environment Aqueous buffers (e.g., PBS), organic solvents.[4]Aqueous media, often at slightly acidic to neutral pH.[3]

Performance Data: A Quantitative Comparison

The efficiency and speed of a ligation reaction are critical for applications involving sensitive biomolecules or time-sensitive assays. The following table summarizes the second-order rate constants for DBCO-azide cycloaddition and aminooxy-carbonyl ligation, providing a quantitative measure of their reaction kinetics.

Ligation ChemistryReactantsSecond-Order Rate Constant (k₂)Reference
DBCO-Azide (SPAAC) DBCO and Benzyl Azide~0.11 - 0.24 M⁻¹s⁻¹[5][6]
DBCO-Azide (SPAAC) DBCO and Phenyl AzideVaries, can be slower than with aliphatic azides[7]
Aminooxy-Aldehyde (Oxime Ligation) Aminooxy-dansyl and Citral (an aldehyde) with aniline catalyst~48.6 M⁻¹s⁻¹ (apparent k₂)[8]
Aminooxy-Ketone (Oxime Ligation) Aminooxy-dansyl and 2-Pentanone (a ketone) with aniline catalyst~0.082 M⁻¹s⁻¹ (apparent k₂)[8]

Note: Reaction rates for oxime ligation are highly dependent on the presence and concentration of catalysts like aniline and the reactivity of the carbonyl compound (aldehydes react faster than ketones).[8]

Reaction Mechanisms and Workflows

To provide a clearer understanding of these two distinct copper-free ligation strategies, the following diagrams illustrate their reaction mechanisms and a typical experimental workflow for protein labeling.

DBCO Linker: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The SPAAC reaction is a cornerstone of bioorthogonal chemistry.[1] The high ring strain of the DBCO moiety allows it to react spontaneously with an azide-functionalized molecule, forming a stable triazole linkage without the need for a copper catalyst.[1][9]

digraph "SPAAC_Mechanism" {
  graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12];
  node [shape=plaintext, fontname="Arial", fontsize=12];
  edge [fontname="Arial", fontsize=12, color="#4285F4"];

DBCO [label="DBCO-functionalized\nBiomolecule 1"]; Azide [label="Azide-functionalized\nBiomolecule 2"]; Transition [label="[3+2] Cycloaddition\n(Strain-Promoted)", shape=ellipse, style=dashed, fontcolor="#5F6368", color="#5F6368"]; Product [label="Stable Triazole\nConjugate"];

DBCO -> Transition [label="+"]; Azide -> Transition; Transition -> Product [label=" ", arrowhead=normal]; }

Figure 2: DBCO-mediated protein conjugation workflow.

This compound: Oxime Ligation

The this compound linker offers a dual functionality. While its propargyl group is designed for copper-catalyzed click chemistry, the t-Boc protected aminooxy group provides a route for copper-free ligation.[10][11] Following deprotection of the t-Boc group under mild acidic conditions, the resulting aminooxy group reacts with an aldehyde or ketone to form a stable oxime bond.[3][10]

```dot digraph "Oxime_Ligation_Mechanism" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12, color="#EA4335"];

Aminooxy [label="Aminooxy-functionalized\nBiomolecule 1"]; Carbonyl [label="Aldehyde/Ketone-functionalized\nBiomolecule 2"]; Intermediate [label="Oxime Formation", shape=ellipse, style=dashed, fontcolor="#5F6368", color="#5F6368"]; Product [label="Stable Oxime\nConjugate"];

Aminooxy -> Intermediate [label="+"]; Carbonyl -> Intermediate; Intermediate -> Product [label=" ", arrowhead=normal]; }

Figure 4: Aminooxy-mediated glycoprotein (B1211001) conjugation workflow.

Experimental Protocols

Protocol 1: Protein Labeling with DBCO-NHS Ester

This protocol provides a general guideline for labeling a protein with a DBCO-NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer such as PBS, pH 7.4).[1]

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS) dissolved in anhydrous DMSO to a stock concentration of 10 mM.[1]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).[1]

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. Ensure the final DMSO concentration is below 20% to prevent protein denaturation.[1]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[1][12]

  • Quenching (Optional): Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[12]

  • Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column or by dialysis against a suitable buffer.[12]

  • Conjugation: The DBCO-labeled protein is now ready for conjugation with an azide-functionalized molecule. Mix the DBCO-labeled protein with a 1.5- to 4-fold molar excess of the azide-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).[1]

  • Incubation for Conjugation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C.[2]

  • Final Purification: Purify the final conjugate using size exclusion chromatography or another appropriate method to remove excess reagents.

Protocol 2: Glycoprotein Labeling via Oxime Ligation

This protocol describes the labeling of a glycoprotein by first oxidizing its carbohydrate moieties to generate aldehydes, followed by reaction with an aminooxy-functionalized linker.

Materials:

  • Glycoprotein solution (in a suitable buffer).

  • Sodium meta-periodate (NaIO₄) solution (e.g., 100 mM in water).[13]

  • Reaction buffer (e.g., 1 M sodium acetate, 1.5 M NaCl, pH 5.5).[13]

  • Aminooxy-functionalized linker (after t-Boc deprotection if necessary).

  • Desalting column or dialysis equipment.

Procedure:

  • Oxidation of Glycoprotein:

    • To your glycoprotein solution, add 1/10th volume of 10X reaction buffer and 1/10th volume of NaIO₄ stock solution.[13]

    • Incubate for 10 minutes at room temperature or 30 minutes on ice, protected from light.[13]

    • Quench the reaction by adding ethylene (B1197577) glycol to a final concentration of 100 mM.[13]

    • Remove excess periodate (B1199274) and buffer exchange into a neutral coupling buffer (pH 6.5-7.5) using a desalting column.[14]

  • Deprotection of this compound (if applicable): The t-Boc protecting group can be removed under mild acidic conditions (e.g., with trifluoroacetic acid) to yield the free aminooxy group.[3][10]

  • Ligation Reaction:

    • Prepare a solution of the deprotected aminooxy-linker.

    • Add the aminooxy-linker solution to the oxidized glycoprotein solution. Aniline or its derivatives can be added as a catalyst to accelerate the reaction.[3]

    • Incubate the reaction for 2 hours at room temperature.[14]

  • Purification: Separate the labeled glycoprotein from unreacted linker and other reagents by size exclusion chromatography or dialysis.[13]

Conclusion

The choice between DBCO linkers for SPAAC and aminooxy linkers for oxime ligation is contingent upon the specific requirements of the experiment.

  • DBCO linkers are the gold standard for rapid and highly specific copper-free click chemistry when an azide handle is or can be introduced into the target molecule. Their high stability and biocompatibility make them ideal for in vivo applications.[1][15]

  • Aminooxy linkers , such as the deprotected form of this compound, offer an excellent copper-free alternative for conjugating to molecules containing or engineered to contain aldehyde or ketone groups. This is particularly useful for labeling glycoproteins at their carbohydrate domains.

By understanding the distinct advantages and reaction parameters of each linker, researchers can make an informed decision to best suit their bioconjugation needs, ultimately leading to more robust and reliable experimental outcomes.

References

A review of heterobifunctional linkers for protein modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional linkers are powerful chemical tools that enable the covalent conjugation of two different biomolecules, playing a pivotal role in the advancement of biological research and the development of novel therapeutics. Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional linkers have two distinct reactive moieties. This key difference allows for controlled, sequential reactions, minimizing the formation of undesirable homodimers and polymers.[1] This guide provides a comprehensive comparison of common heterobifunctional linkers, supported by quantitative data and detailed experimental protocols, to aid in the rational selection of the optimal linker for specific protein modification applications.

Classification and Chemistry of Heterobifunctional Linkers

Heterobifunctional linkers are broadly classified based on the chemical groups they react with. The most common linkers target primary amines (the N-terminus and lysine (B10760008) residues) and sulfhydryl groups (cysteine residues). Other functionalities, such as photoreactive groups that can non-selectively insert into C-H bonds upon UV activation, are also employed for specific applications.[1]

Amine-to-Sulfhydryl Linkers

This is the most widely used class of heterobifunctional linkers. They typically feature an N-hydroxysuccinimide (NHS) ester for reaction with amines and a maleimide (B117702) group for reaction with sulfhydryls.

  • NHS Esters: React with primary amines at a pH of 7.0-9.0 to form stable amide bonds.[1] However, NHS esters are susceptible to hydrolysis in aqueous solutions, with the rate of hydrolysis increasing with pH.

  • Maleimides: React with sulfhydryl groups at a pH of 6.5-7.5 to form stable thioether bonds. The maleimide group is more stable to hydrolysis than the NHS ester but can undergo a retro-Michael reaction, especially in the presence of other thiols, which can lead to deconjugation.

Other Heterobifunctional Chemistries

Beyond the common amine-to-sulfhydryl linkers, a variety of other chemistries are available to address different bioconjugation needs:

  • Pyridyldithiol: Reacts with sulfhydryls to form a disulfide bond, which can be cleaved by reducing agents. This cleavability is advantageous for applications requiring the release of a conjugated molecule.

  • "Click Chemistry" Linkers: Employ bioorthogonal reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, for highly specific and efficient conjugation under mild conditions.[1]

Quantitative Comparison of Heterobifunctional Linkers

The selection of a heterobifunctional linker is a critical step in the design of a bioconjugate. The following tables provide a summary of quantitative data for common linkers to facilitate this decision-making process.

Table 1: Properties of Common Amine-to-Sulfhydryl Linkers

LinkerReactive GroupsSpacer Arm Length (Å)CleavableKey Features
SMCC NHS ester, Maleimide8.3NoCyclohexane bridge provides stability to the maleimide group.
Sulfo-SMCC Sulfo-NHS ester, Maleimide8.3NoWater-soluble version of SMCC, ideal for reactions in aqueous buffers.
SPDP NHS ester, Pyridyldithiol6.8Yes (Disulfide)Forms a cleavable disulfide bond, useful for drug delivery applications.
LC-SPDP NHS ester, Pyridyldithiol15.7Yes (Disulfide)Longer spacer arm to reduce steric hindrance.
SM(PEG)n NHS ester, MaleimideVariable (PEG spacer)NoPolyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity.

Table 2: Stability of Linkages Formed by Heterobifunctional Linkers

LinkageFormed byStabilityCleavage Conditions
Amide Bond NHS ester + AmineHighly StableNot cleavable under physiological conditions
Thioether Bond Maleimide + SulfhydrylGenerally StableSusceptible to retro-Michael reaction in the presence of thiols
Disulfide Bond Pyridyldithiol + SulfhydrylLabileReducing agents (e.g., DTT, TCEP)

Experimental Protocols

The following are generalized protocols for protein modification using common heterobifunctional linkers. It is important to note that optimization of reaction conditions, such as the molar ratio of linker to protein and incubation time, is often necessary for specific applications.

Two-Step Conjugation of an Antibody to a Small Molecule using SMCC

This protocol describes the conjugation of a sulfhydryl-containing small molecule to an antibody.

Materials:

  • Antibody (1-5 mg/mL in PBS, pH 7.2-7.5)

  • SMCC crosslinker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Sulfhydryl-containing small molecule

  • Desalting column

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Modification with SMCC:

    • Prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO immediately before use.

    • Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

  • Removal of Excess Crosslinker:

    • Remove non-reacted SMCC using a desalting column equilibrated with PBS.

  • Conjugation with Sulfhydryl-Containing Molecule:

    • Immediately add the sulfhydryl-containing small molecule to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the small molecule over the antibody is recommended.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the antibody-small molecule conjugate using a desalting column or dialysis to remove excess small molecule and quenching reagent.[1]

General Protocol for Antibody-Drug Conjugate (ADC) Preparation

This protocol outlines the general steps for creating an ADC by conjugating a drug-linker to a partially reduced antibody.

Materials:

  • Antibody

  • Reducing agent (e.g., DTT or TCEP)

  • Drug-Linker compound with a thiol-reactive group

  • Reaction buffers (e.g., PBS, Borate buffer)

  • Desalting column

  • Quenching solution (e.g., cysteine)

Procedure:

  • Partial Reduction of the Antibody:

    • The antibody is partially reduced using a controlled amount of a reducing agent like DTT or TCEP to cleave interchain disulfide bonds, exposing free sulfhydryl groups. The number of exposed thiols can be controlled by adjusting the molar equivalents of the reducing agent.

    • The reaction is typically incubated at 37°C for about 1 hour.

    • The reduced antibody is then purified using a desalting column to remove the excess reducing agent.[2]

  • Conjugation of Drug-Linker:

    • The drug-linker compound, which has a thiol-reactive moiety (e.g., maleimide), is added to the partially reduced antibody. The molar equivalents of the drug-linker are adjusted to achieve the desired drug-to-antibody ratio (DAR).

    • The conjugation reaction is incubated, often on ice, for about 1 hour.[2]

  • Quenching and Purification:

    • The reaction is quenched by adding an excess of a thiol-containing molecule like cysteine to react with any remaining unreacted drug-linker.

    • The final ADC is purified using a desalting column to remove unconjugated drug-linker and quenching reagent.[2]

Visualizing Workflows and Pathways

Logical Selection of a Heterobifunctional Linker

The choice of a heterobifunctional linker depends on several factors, including the target functional groups on the biomolecules, the desired stability of the linkage, and the need for a spacer arm to overcome steric hindrance.

Linker_Selection start Define Application (e.g., ADC, protein interaction study) target_groups Identify Target Functional Groups (e.g., Amine, Sulfhydryl) start->target_groups amine_sulfhydryl Amine + Sulfhydryl target_groups->amine_sulfhydryl other_chem Other Chemistries (e.g., Click Chemistry) target_groups->other_chem cleavable Cleavable Linker Needed? amine_sulfhydryl->cleavable final_conjugate Final Conjugate other_chem->final_conjugate spdp SPDP (Disulfide bond) cleavable->spdp Yes non_cleavable Non-Cleavable Linker cleavable->non_cleavable No peg PEGylated Linker for Solubility/Reduced Immunogenicity? spdp->peg smcc SMCC (Thioether bond) non_cleavable->smcc smcc->peg sm_peg SM(PEG)n peg->sm_peg Yes peg->final_conjugate No sm_peg->final_conjugate

Caption: A decision tree for selecting a heterobifunctional linker.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Preparation

The creation of an ADC is a multi-step process that relies on the precise control offered by heterobifunctional linkers.

ADC_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Drug-Linker Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis antibody Monoclonal Antibody reduction Partial Reduction (e.g., with DTT) antibody->reduction conjugation Conjugation Reaction reduction->conjugation drug_linker Drug-Linker Compound (with Thiol-Reactive Group) drug_linker->conjugation quenching Quenching (e.g., with Cysteine) conjugation->quenching purification Purification (e.g., Desalting Column) quenching->purification analysis Characterization (e.g., DAR determination) purification->analysis

Caption: Workflow for preparing an Antibody-Drug Conjugate.

EGFR Signaling Pathway and Protein-Protein Interactions

Heterobifunctional linkers are instrumental in studying protein-protein interactions within signaling cascades like the Epidermal Growth Factor Receptor (EGFR) pathway. By crosslinking interacting proteins, researchers can identify and characterize these transient interactions.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Crosslinking target (e.g., with SMCC) ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway highlighting a crosslinking target.

Conclusion

Heterobifunctional linkers are indispensable tools in modern biological and pharmaceutical research. Their ability to facilitate controlled and specific conjugation of different biomolecules has enabled the development of sophisticated therapeutics like ADCs and has provided deeper insights into complex biological processes such as cellular signaling. A thorough understanding of the chemical properties and performance characteristics of different linkers, as outlined in this guide, is essential for the successful design and execution of protein modification strategies. The continued innovation in linker technology promises to further expand the capabilities of bioconjugation, opening up new avenues for research and drug development.

References

Safety Operating Guide

Safe Disposal of t-Boc-aminooxy-PEG6-propargyl: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like t-Boc-aminooxy-PEG6-propargyl are paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, drawing from safety data sheets of similar molecules and general principles of chemical waste management.

Immediate Safety and Handling Precautions:

Prior to handling this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory and includes chemical-resistant gloves, safety goggles, and a lab coat.[1] In case of accidental contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[1] For spills, absorb the material with an inert substance like sand or vermiculite, and collect it in a tightly sealed container for disposal.[1][2]

Disposal Protocol

The disposal of this compound should be managed as special hazardous waste, primarily due to the presence of the reactive propargyl group.

Operational Disposal Plan:

  • Waste Segregation and Collection:

    • Dedicate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container should be compatible with the chemical.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Neutralization (if applicable and permitted):

    • While no specific neutralization protocol for this compound is readily available, the t-Boc protecting group is known to be removable under acidic conditions.[3] However, any attempt at neutralization should only be performed by qualified personnel after a thorough risk assessment and in accordance with institutional guidelines. Due to the potential for hazardous byproducts, direct disposal without neutralization is the recommended approach.

  • Final Disposal Procedure:

    • The primary disposal method for this compound is to arrange for its collection by a licensed hazardous waste disposal company.[1]

    • Consult with your local waste disposal authority and your institution's EHS office to ensure compliance with all national and regional regulations.[1][4]

    • For larger quantities, incineration in a licensed facility, often after admixture with a suitable combustible material, is a common practice for similar chemical compounds.[5][6]

Quantitative Data Summary

While specific quantitative data for this compound is limited in the provided search results, the following table summarizes key information for related compounds that inform the disposal procedure.

PropertyValue/InformationCompoundSource
GHS ClassificationNot classified as hazardoust-Boc-aminooxy-PEG1-propargyl[1]
Disposal RecommendationArrange disposal as special waste by a licensed companyt-Boc-aminooxy-PEG1-propargyl[1]
Spill CleanupMix with sand or similar inert absorbent materialt-Boc-aminooxy-PEG1-propargyl[1]
Acute Toxicity (Oral LD50)70 mg/kg (rat)Propargyl Alcohol[7]
HazardsToxic, FlammablePropargyl Alcohol[7]
Disposal of Propargyl CompoundsTreat as hazardous wastePropargyl Alcohol[4]

Experimental Workflow for Disposal

Below is a logical workflow for the proper disposal of this compound, from initial handling to final disposal.

DisposalWorkflow cluster_prep Preparation and Handling cluster_waste Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood CollectWaste Collect Waste in a Designated, Labeled Container FumeHood->CollectWaste During Experimentation Absorb Absorb Spill with Inert Material (Sand) FumeHood->Absorb In Case of Spill Segregate Segregate from Other Waste Streams ContactEHS Contact Institutional EHS Office CollectWaste->ContactEHS CollectSpill Collect and Seal in a Waste Container CollectSpill->ContactEHS LicensedDisposal Arrange for Pickup by Licensed Waste Disposal Company ContactEHS->LicensedDisposal Documentation Complete all Necessary Waste Disposal Documentation LicensedDisposal->Documentation

A flowchart outlining the procedural steps for the safe disposal of this compound.

Signaling Pathway for Hazard and Disposal Decision-Making:

The decision to treat this compound as hazardous waste is based on the known reactivity of its functional groups. The following diagram illustrates this logical relationship.

HazardLogic cluster_compound This compound cluster_properties Known Chemical Properties cluster_decision Disposal Decision Propargyl Propargyl Group PropargylHazard Reactive and Potentially Toxic/Flammable Propargyl->PropargylHazard PEG PEG6 Linker PEGSafe Generally Non-Hazardous, Biodegradable PEG->PEGSafe Boc t-Boc Group BocLabile Acid Labile Boc->BocLabile HazardousWaste Treat as Hazardous Waste PropargylHazard->HazardousWaste Primary Driver PEGSafe->HazardousWaste Precautionary Principle BocLabile->HazardousWaste Contributes to Reactivity Profile

A diagram illustrating the logical basis for classifying the compound as hazardous waste.

References

Essential Safety and Operational Guidance for Handling t-Boc-aminooxy-PEG6-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling t-Boc-aminooxy-PEG6-propargyl to mitigate potential hazards and ensure a safe laboratory environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for its handling.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound include acute oral toxicity and significant aquatic toxicity.[1] The propargyl group present in the molecule is associated with flammability, toxicity upon ingestion, skin contact, or inhalation, and can cause severe skin and eye damage.[2][3][4] Therefore, a comprehensive approach to personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene, inspected before use. Consider double gloving.To prevent skin contact with the potentially toxic and irritating substance.[2][5][6]
Eye and Face Protection Safety goggles and face shieldTightly fitting safety goggles. An 8-inch minimum face shield is recommended.To protect against splashes and potential eye damage.[2][5][6]
Skin and Body Protection Laboratory coat or gownPolyethylene-coated polypropylene (B1209903) or other resistant laminate materials.To shield skin from accidental spills. Standard cloth lab coats are not recommended.[5][7]
Respiratory Protection Fume hoodAll handling should be performed in a certified chemical fume hood.To avoid inhalation of any potential vapors or aerosols.[8]

Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for the safe handling of this compound.

  • Preparation : Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower should be accessible.[5][9]

  • Personal Protective Equipment : Don all required PPE as outlined in the table above before entering the designated handling area.

  • Chemical Handling :

    • Conduct all weighing and transferring of the compound within the chemical fume hood to minimize exposure.[8]

    • Use spark-proof tools and avoid sources of ignition, as the propargyl group can be flammable.[2][9]

    • Avoid creating dust or aerosols.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if no direct contact occurred.[1][5]

    • Clean the work area within the fume hood to remove any residual chemical.

    • Remove and dispose of gloves properly by peeling them off without touching the outer surface.[2]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination, as the compound is very toxic to aquatic life with long-lasting effects.[1]

  • Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste : Unused or waste this compound and any solutions containing it should be collected in a separate, sealed, and labeled hazardous waste container.

  • Disposal Procedure : Dispose of all waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.

Experimental Workflow for Safe Handling and Disposal

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Inspect and Don PPE prep_fume_hood->prep_ppe prep_emergency Locate Emergency Equipment prep_ppe->prep_emergency handle_weigh Weigh and Transfer prep_emergency->handle_weigh Proceed to Handling handle_reaction Perform Reaction handle_weigh->handle_reaction post_clean Clean Work Area handle_reaction->post_clean Complete Handling post_wash Wash Hands post_clean->post_wash disp_segregate Segregate Contaminated Materials post_wash->disp_segregate Proceed to Disposal disp_container Collect in Labeled Hazardous Waste Container disp_segregate->disp_container disp_dispose Dispose via Approved Facility disp_container->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
t-Boc-aminooxy-PEG6-propargyl
Reactant of Route 2
Reactant of Route 2
t-Boc-aminooxy-PEG6-propargyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.